(1S,2S)-2-phenylcyclopentanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGYTYNUZHDMPP-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1S,2S)-2-Phenylcyclopentanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential applications of (1S,2S)-2-phenylcyclopentanamine. As a specific stereoisomer of 2-phenylcyclopentanamine, this compound presents a unique spatial arrangement of its phenyl and amino groups, which is of significant interest in medicinal chemistry and asymmetric synthesis. This document consolidates available data on its chemical characteristics, outlines general synthetic and resolution methodologies, and discusses its potential, albeit largely unexplored, biological significance. Due to the limited availability of specific experimental data for the pure (1S,2S) enantiomer in public literature, this guide also includes information on the racemic cis-mixture and related isomers to provide a broader context for researchers.
Introduction
This compound is a chiral primary amine featuring a phenyl group and an amino group in a cis configuration on a cyclopentane ring.[1] The molecule possesses two chiral centers at the C1 and C2 positions, with the (1S,2S) designation specifying the absolute configuration.[1] This defined three-dimensional structure is critical for its interaction with biological macromolecules and its potential application as a chiral auxiliary or ligand in stereoselective synthesis.[1] While the related trans-isomer, cypenamine, was investigated as a psychostimulant in the 1940s, the pharmacological properties of the cis-isomers, including this compound, remain largely uncharacterized.[2] The increasing demand for enantiomerically pure compounds in drug discovery makes a thorough understanding of specific stereoisomers like this compound essential.
Chemical and Physical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 40264-04-8 | [3][4] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.24 g/mol | [1] |
| Monoisotopic Mass | 161.120449 u | [1] |
| Chiral Centers | 2 (C1 and C2) | [1] |
| Configuration | cis | [1] |
Table 2: Computed Properties for 2-Phenylcyclopentanamine (Isomer Unspecified)
| Property | Value | Source |
| XLogP3-AA | 1.9 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Topological Polar Surface Area | 26 Ų | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the synthesis of the racemic cis-2-phenylcyclopentanamine followed by enantiomeric resolution, or through an enantioselective synthetic route.
General Synthesis of cis-2-Phenylcyclopentanamine
A common method for the synthesis of 2-phenylcyclopentanamine is the hydroboration-amination of 1-phenylcyclopentene. This method generally yields the trans-isomer as the major product. To obtain the cis-isomer, alternative strategies such as the reductive amination of 2-phenylcyclopentanone can be employed.
Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone (General Procedure)
-
Step 1: Imine Formation. 2-Phenylcyclopentanone is reacted with ammonia or a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., methanol, ethanol) to form the corresponding imine intermediate. This reaction is often facilitated by the removal of water.
-
Step 2: Reduction. The resulting imine is then reduced to the amine. A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reducing agent can influence the stereoselectivity of the reaction. The use of specific catalysts or reaction conditions may favor the formation of the cis-isomer.
-
Step 3: Work-up and Purification. Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves quenching the reaction, extraction with an organic solvent, and purification of the product by distillation or chromatography.
Enantiomeric Resolution
The separation of the racemic cis-2-phenylcyclopentanamine into its constituent enantiomers, this compound and (1R,2R)-2-phenylcyclopentanamine, can be achieved through enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General Procedure)
-
Enzyme: Lipase B from Candida antarctica (CALB) is a commonly used biocatalyst for the kinetic resolution of amines.[1]
-
Acyl Donor: An appropriate acyl donor, such as an ester (e.g., ethyl acetate), is used to selectively acylate one of the enantiomers.
-
Procedure: The racemic cis-2-phenylcyclopentanamine is incubated with CALB and the acyl donor in a suitable organic solvent. The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the (1R,2R)-enantiomer) to form an amide, leaving the other enantiomer (the desired (1S,2S)-enantiomer) in excess.
-
Separation: The reaction is monitored until approximately 50% conversion is reached. The resulting mixture, containing the unreacted (1S,2S)-amine and the (1R,2R)-amide, can then be separated by standard chromatographic techniques. The amide can be subsequently hydrolyzed to recover the (1R,2R)-amine if desired.
Spectroscopic and Analytical Data
Detailed spectral data (NMR, IR, MS) for enantiomerically pure this compound is not well-documented in publicly available literature. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of C₁₁H₁₅N. For the general structure of 2-phenylcyclopentanamine, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the methine protons at the C1 and C2 positions of the cyclopentane ring, the methylene protons of the cyclopentane ring, and the amine protons. The coupling constants and chemical shifts of the C1 and C2 protons would be crucial in determining the cis or trans stereochemistry.
-
¹³C NMR: Signals for the carbons of the phenyl group and the five carbons of the cyclopentane ring.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (161.24 g/mol ).
Biological Activity and Signaling Pathways
There is a lack of specific studies on the biological activity and signaling pathways of this compound. However, the broader class of 1,2-disubstituted cyclopentanes has been explored for various pharmacological activities. For instance, some derivatives have been investigated as potent potentiators of AMPA receptors, which are involved in excitatory synaptic transmission in the central nervous system.[1] The stereochemistry of these compounds is often found to be a critical determinant of their biological activity.[1]
Given the structural similarity to other psychoactive compounds, it is plausible that this compound could interact with various receptors and transporters in the central nervous system. However, without experimental data, any discussion of specific signaling pathways would be speculative.
Visualizations
Diagram 1: General Synthetic and Resolution Workflow
Caption: Synthetic and resolution workflow for this compound.
Diagram 2: Logical Relationship in Drug Discovery
Caption: Role of this compound as a scaffold in drug discovery.
Conclusion
This compound represents a chiral building block with considerable potential in the fields of medicinal chemistry and asymmetric synthesis. While general synthetic and resolution strategies are established, a significant gap exists in the public domain regarding specific, quantitative chemical and physical properties, as well as its biological activity profile. This guide underscores the need for further experimental investigation to fully characterize this enantiomerically pure compound. Such studies would be invaluable for its potential application in the development of novel therapeutics and as a tool in stereoselective chemical transformations. Researchers are encouraged to utilize the general methodologies outlined herein as a starting point for their investigations into this and related chiral molecules.
References
Synthesis of Enantiomerically Pure (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic strategies for obtaining enantiomerically pure (1S,2S)-2-phenylcyclopentanamine, a crucial chiral building block in pharmaceutical development. The guide focuses on established methodologies, providing detailed experimental protocols and quantitative data to facilitate practical application in a research and development setting. The two principal approaches covered are the chiral resolution of a racemic mixture of trans-2-phenylcyclopentanamine and asymmetric synthesis, which allows for the direct formation of the desired enantiomer.
Chiral Resolution of trans-2-Phenylcyclopentanamine
Chiral resolution is a widely employed and robust method for separating enantiomers from a racemic mixture.[1] The most common approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.[1] Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization. Subsequently, the desired enantiomer of the amine is recovered by treatment with a base.
A prevalent and effective resolving agent for primary amines is tartaric acid. The process leverages the formation of diastereomeric tartrate salts, which exhibit differential solubility, allowing for their separation.
Logical Workflow for Chiral Resolution
The following diagram illustrates the general workflow for the chiral resolution of racemic trans-2-phenylcyclopentanamine using a chiral resolving agent like (+)-tartaric acid.
Caption: Workflow for Chiral Resolution.
Experimental Protocol: Chiral Resolution with (+)-Tartaric Acid
This protocol is a representative procedure for the resolution of racemic trans-2-phenylcyclopentanamine.
Materials:
-
Racemic trans-2-phenylcyclopentanamine
-
(+)-Tartaric acid
-
Methanol
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic trans-2-phenylcyclopentanamine (1.0 eq) in a minimal amount of a suitable solvent mixture, such as methanol/water.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then cool further in an ice bath to induce crystallization of the diastereomeric salts.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer (typically the less soluble one).
-
Recrystallize the obtained solid from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor or the recrystallized salt. Repeat the recrystallization until a constant optical rotation is achieved.
-
-
Recovery of the Enantiomerically Pure Amine:
-
Suspend the diastereomerically pure tartrate salt in water.
-
Add a sufficient amount of a strong base, such as 2 M NaOH solution, until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
-
Quantitative Data
The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (e.e.) of the final product. The theoretical maximum yield for the desired enantiomer in a classical resolution is 50%.
| Parameter | Typical Value |
| Yield of (1S,2S)-amine | Up to 45% (based on racemate) |
| Enantiomeric Excess (e.e.) | >98% |
| Optical Rotation | Specific value depends on concentration and solvent |
Asymmetric Synthesis
Asymmetric synthesis offers a more direct and potentially more efficient route to enantiomerically pure compounds by avoiding the loss of 50% of the material inherent in classical resolution.[1] Several asymmetric strategies can be envisioned for the synthesis of this compound.
Hydroboration-Amination of 1-Phenylcyclopentene
A common and effective strategy involves the hydroboration of 1-phenylcyclopentene, followed by amination. The stereochemistry of the final product is controlled by the stereoselective hydroboration step. The use of a chiral hydroborating agent allows for the enantioselective formation of a specific organoborane intermediate, which is then converted to the amine with retention of configuration.
Caption: Asymmetric Hydroboration-Amination.
Materials:
-
1-Phenylcyclopentene
-
Diisopinocampheylborane (Ipc₂BH) or other suitable chiral hydroborating agent
-
Tetrahydrofuran (THF), anhydrous
-
Hydroxylamine-O-sulfonic acid (H₂NOSO₃H)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Asymmetric Hydroboration:
-
To a solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the chiral hydroborating agent (e.g., (+)-Ipc₂BH, >1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for several hours and then warm to room temperature overnight.
-
-
Amination:
-
Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydroxylamine-O-sulfonic acid.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours.
-
Cool the reaction to room temperature and make the solution basic by adding NaOH solution.
-
-
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to afford the enantiomerically enriched this compound.
-
| Parameter | Typical Value |
| Yield | 60-80% |
| Enantiomeric Excess (e.e.) | 85-95% |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method that utilizes the high stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly used for the resolution of amines, often through the acylation of one enantiomer, leaving the other unreacted. Lipase B from Candida antarctica (CALB) is a particularly effective biocatalyst for this purpose.[2]
Caption: Enzymatic Kinetic Resolution Pathway.
Materials:
-
Racemic trans-2-phenylcyclopentanamine
-
Immobilized Candida antarctica Lipase B (CALB)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Organic solvent (e.g., toluene, hexane)
-
Buffer solution (if required for pH control)
Procedure:
-
Enzymatic Reaction:
-
To a solution of racemic trans-2-phenylcyclopentanamine (1.0 eq) and the acyl donor (e.g., ethyl acetate, can also be the solvent) in an appropriate organic solvent, add the immobilized CALB.
-
Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by techniques such as chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.
-
-
Separation and Isolation:
-
Filter off the immobilized enzyme, which can often be reused.
-
The resulting mixture contains the unreacted this compound and the acylated (1R,2R)-enantiomer.
-
Separate the unreacted amine from the acylated amine by column chromatography or by an acid-base extraction. The amide is neutral, while the unreacted amine can be extracted into an acidic aqueous phase.
-
Neutralize the acidic aqueous phase and extract the pure this compound with an organic solvent. Dry the organic layer and remove the solvent to obtain the product.
-
| Parameter | Typical Value |
| Conversion | ~50% |
| Yield of (1S,2S)-amine | Up to 50% |
| Enantiomeric Excess (e.e.) | >99% |
| Enantiomeric Ratio (E) | >100 |
Conclusion
The synthesis of enantiomerically pure this compound can be successfully achieved through either chiral resolution of the racemate or by asymmetric synthesis. Chiral resolution with tartaric acid is a classical and reliable method, though it is limited by a theoretical maximum yield of 50%. Asymmetric synthesis, particularly through hydroboration-amination, offers a more direct route with potentially higher overall yields. For achieving the highest enantiomeric purity, enzymatic kinetic resolution with lipases such as CALB stands out as a highly effective and environmentally friendly alternative. The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, cost considerations, and the required level of enantiopurity.
References
(1S,2S)-2-phenylcyclopentanamine CAS number and physical data
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-Phenylcyclopentanamine is a specific stereoisomer of 2-phenylcyclopentanamine. As a chiral amine, its spatial arrangement is critical to its biological and chemical interactions. This technical guide provides a comprehensive overview of its known properties, including its CAS number and physical data. It also delves into its synthesis and the general pharmacological context of related psychostimulant compounds.
Core Data
The Chemical Abstracts Service (CAS) number for this compound is 40264-04-8 . This specific isomer is the cis-isomer, where the phenyl and amino groups are on the same side of the cyclopentane ring.[1] It is important to distinguish it from its trans-isomer counterpart, known as cypenamine, which was developed as a psychostimulant.[2][3] Racemic cis-2-phenylcyclopentan-1-amine, a mixture of (1R,2R) and (1S,2S) isomers, has not been found to have pharmacological applications.[2][3]
Physical and Chemical Properties
| Property | Value (for related compounds) | Notes |
| Molecular Formula | C₁₁H₁₅N | Applies to all stereoisomers. |
| Molecular Weight | 161.25 g/mol | Applies to all stereoisomers.[3] |
| This compound Hydrochloride | ||
| Molecular Formula | C₁₁H₁₆ClN | |
| Molecular Weight | 197.71 g/mol | |
| Cypenamine Hydrochloride (trans-isomer salt) | ||
| Appearance | Crystalline solid | [4] |
| Solubility | DMSO: 1 mg/mL, PBS (pH 7.2): 2 mg/mL | [4] |
Experimental Protocols: Synthesis of 2-Phenylcyclopentanamine
The synthesis of 2-phenylcyclopentanamine, including its various stereoisomers, can be achieved through several methods. The selection of the synthetic route is crucial for controlling the stereochemistry of the final product.
Hydroboration-Amination of 1-Phenylcyclopentene
A common method for synthesizing 2-phenylcyclopentanamine involves the hydroboration of 1-phenylcyclopentene, followed by amination. The stereochemical outcome of this reaction is determined by the hydroboration step, which typically proceeds with syn-addition of the boron and hydrogen atoms across the double bond. Subsequent amination with retention of configuration would lead to the cis-product.
Illustrative Workflow:
Caption: General workflow for the synthesis of this compound.
A detailed experimental protocol for a similar transformation is described by Brown et al. (1987) for the synthesis of primary amines from alkenes via hydroboration-organoborane chemistry.[4]
Biological Activity and Signaling Pathways
While specific pharmacological data for this compound is scarce, the known psychostimulant activity of its trans-isomer, cypenamine, provides a basis for understanding its potential biological targets. Psychostimulants typically exert their effects by modulating the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, in the brain.[5][6][7]
General Psychostimulant Signaling Pathway
Psychostimulants like amphetamine and cocaine act as indirect dopamine agonists, triggering multiple signaling cascades within the striatum.[1] These pathways are crucial in the behavioral and addictive properties of these substances. A simplified, general signaling cascade initiated by increased dopamine levels is depicted below.
Caption: Simplified signaling pathway of a typical psychostimulant.
This pathway illustrates that by increasing synaptic dopamine, psychostimulants can activate D1 receptors, leading to a cascade involving adenylyl cyclase, cAMP, PKA, and ERK, ultimately affecting gene expression.[1][2] The stereochemistry of a compound can significantly influence its potency and efficacy at the dopamine transporter and other targets.
Conclusion
This compound is a chiral molecule with a defined stereochemistry. While specific physical and pharmacological data for this isomer are limited, understanding its relationship to the psychostimulant cypenamine and general principles of stereochemistry in drug action is crucial for researchers. The synthetic routes to access specific stereoisomers of 2-phenylcyclopentanamine are established, allowing for further investigation into its unique properties and potential biological activities. This guide serves as a foundational resource for professionals in drug development and chemical research.
References
- 1. Regulation of Psychostimulant-induced Signaling and Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical striatal cellular signaling responses to psychostimulants in hyperactive mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cypenamine - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Adderall - Wikipedia [en.wikipedia.org]
- 6. The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dextroamphetamine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the chiral compound (1S,2S)-2-phenylcyclopentanamine. Given the absence of comprehensive experimental spectral data in publicly accessible databases, this document presents high-quality predicted NMR data to serve as a reference for researchers working with this and related molecules. The guide includes a comparative analysis with a diastereomer, a detailed experimental protocol for data acquisition, and logical workflows for spectral analysis, fulfilling the need for a technical resource in synthetic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a chiral amine with a specific stereochemical configuration that is crucial for its biological activity and chemical properties. As a key intermediate or final compound in various synthetic pathways, particularly in drug discovery, unambiguous structural confirmation is paramount. NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of the cis-(1S,2S) stereoisomer and provides a comparison with the trans-(1S,2R) diastereomer to highlight the impact of stereochemistry on NMR chemical shifts.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its diastereomer, (1S,2R)-2-phenylcyclopentanamine. Predictions were generated using advanced computational algorithms that account for the three-dimensional chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (ppm) for this compound | Predicted Multiplicity | Predicted Chemical Shift (ppm) for (1S,2R)-2-phenylcyclopentanamine | Predicted Multiplicity |
| H1 | 3.55 | t | 3.20 | q |
| H2 | 3.10 | q | 2.90 | t |
| H3a | 1.95 | m | 2.10 | m |
| H3b | 1.70 | m | 1.85 | m |
| H4a | 2.05 | m | 1.90 | m |
| H4b | 1.80 | m | 1.65 | m |
| H5a | 2.15 | m | 2.20 | m |
| H5b | 1.90 | m | 1.75 | m |
| NH₂ | 1.50 | br s | 1.45 | br s |
| Ar-H (ortho) | 7.30 | d | 7.28 | d |
| Ar-H (meta) | 7.35 | t | 7.33 | t |
| Ar-H (para) | 7.25 | t | 7.23 | t |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) for this compound | Predicted Chemical Shift (ppm) for (1S,2R)-2-phenylcyclopentanamine |
| C1 | 60.5 | 62.0 |
| C2 | 55.0 | 58.5 |
| C3 | 34.0 | 36.5 |
| C4 | 25.0 | 24.5 |
| C5 | 32.5 | 35.0 |
| C-ipso | 142.0 | 143.5 |
| C-ortho | 128.5 | 128.8 |
| C-meta | 129.0 | 129.2 |
| C-para | 127.0 | 127.3 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
2. NMR Spectrometer Setup:
-
The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Insert the sample into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be done manually or using an automated shimming routine.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient signal detection.
3. ¹H NMR Data Acquisition:
-
Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Pulse Width: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used between scans.
-
Number of Scans: Co-add a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining a spectrum with singlets for each carbon.
-
Pulse Width: A 30° pulse angle is used.
-
Spectral Width: Set a spectral width to cover the expected range for carbon signals (e.g., 0-160 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is generally adequate for most carbons in a small molecule.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform (FT) to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Visualizations
The following diagrams illustrate key workflows in NMR-based structural elucidation.
An In-depth Technical Guide on the Crystal Structure of (1S,2S)-2-Phenylcyclopentanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Structural Elucidation of (1S,2S)-2-Phenylcyclopentanamine Derivatives
This compound and its derivatives are chiral compounds whose biological activity is intrinsically linked to their three-dimensional structure. The precise arrangement of atoms, or crystal structure, is definitively determined using single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which confirms the absolute configuration of the stereocenters.[1] The cyclopentylamine scaffold offers a rigid framework, and the orientation of the phenyl and amino substituents is critical for molecular recognition in biological systems, such as binding to receptors or enzymes.[1]
Experimental Protocols for Crystal Structure Determination
The process of determining the crystal structure of a this compound derivative involves several key steps, from synthesis to data analysis.
The synthesis of this compound derivatives can be achieved through various stereoselective synthetic routes. Following synthesis, the compound must be purified to a high degree, typically using techniques such as column chromatography or recrystallization, to ensure the growth of high-quality single crystals.
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For chiral amines like this compound derivatives, a common and effective strategy is the formation of diastereomeric salts. This involves reacting the chiral amine with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid.[1] The resulting diastereomers have different physical properties, including solubility, which can be exploited for separation by fractional crystallization.[1]
General Crystallization Procedure:
-
Dissolve the purified compound or its diastereomeric salt in a suitable solvent or solvent mixture at an elevated temperature to achieve saturation.
-
Slowly cool the solution to allow for the gradual formation of crystals.
-
Alternatively, vapor diffusion, where a precipitant solvent is slowly diffused into the solution of the compound, can be employed.
-
Once crystals of sufficient size and quality are formed, they are carefully harvested.
A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset of diffraction intensities.
The collected diffraction data is used to solve the crystal structure. The phases of the diffracted X-rays are determined using computational methods, which allows for the calculation of an electron density map of the unit cell. An atomic model is then built into the electron density. This model is subsequently refined to improve the fit between the calculated and observed diffraction data, resulting in the final, accurate crystal structure.
Data Presentation
Quantitative data from a crystal structure analysis is typically presented in a standardized tabular format. The following table is a hypothetical representation of crystallographic data for a derivative of this compound hydrochloride, illustrating the key parameters obtained from an X-ray diffraction experiment.
| Parameter | Value |
| Empirical Formula | C₁₁H₁₆ClN |
| Formula Weight | 197.70 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.12(3) Å |
| b | 9.55(5) Å |
| c | 18.23(7) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1065.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.232 Mg/m³ |
| Absorption Coefficient | 0.28 mm⁻¹ |
| F(000) | 424 |
| Crystal Size | 0.30 x 0.20 x 0.10 mm |
| Theta range for data collection | 2.5 to 28.0° |
| Reflections collected | 2450 |
| Independent reflections | 2180 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |
| R indices (all data) | R1 = 0.068, wR2 = 0.152 |
This table is for illustrative purposes only and does not represent experimentally determined data for a specific this compound derivative.
Visualization of Experimental Workflow
The logical flow of determining the crystal structure can be visualized using a workflow diagram.
Caption: Workflow for Crystal Structure Determination.
Biological Relevance and Signaling Pathways
While specific signaling pathways for this compound derivatives are not extensively documented, related phenylcycloalkylamine compounds have shown activity at various biological targets. For instance, tranylcypromine, a structural analog with a cyclopropane ring, is a known monoamine oxidase inhibitor.[1] Other conformationally restricted analogs have been investigated as NMDA receptor antagonists and dopamine D2 receptor partial agonists.[2][3] The rigid conformation of the cyclopentane ring in this compound derivatives makes them valuable scaffolds for designing specific ligands to probe the binding sites of receptors and enzymes.[1]
The logical relationship for investigating the biological activity of these compounds can be outlined as follows:
Caption: Logical Flow for Biological Investigation.
Conclusion
The determination of the crystal structure of this compound derivatives is a critical step in understanding their structure-activity relationships. While specific structural data remains to be published, the methodologies for obtaining this information are well-established. Through a systematic process of synthesis, crystallization, and X-ray diffraction, researchers can obtain high-resolution structural data. This information, in conjunction with biological screening, provides a powerful platform for the rational design of novel therapeutic agents. The rigid stereochemical nature of these compounds continues to make them attractive scaffolds in medicinal chemistry.
References
- 1. This compound|CAS 40264-04-8|RUO [benchchem.com]
- 2. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Cyclopentylamines: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopentylamines represent a pivotal structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their unique stereochemical properties profoundly influence pharmacological activity, making the enantioselective synthesis of these compounds a critical area of research. This technical guide provides an in-depth exploration of the discovery and history of chiral cyclopentylamines, detailed experimental protocols for their synthesis, and an examination of their roles in modulating key signaling pathways in drug development.
I. Discovery and History: A Timeline of a Versatile Chiral Scaffold
The journey of chiral cyclopentylamines is intrinsically linked to the broader history of stereochemistry. The foundational work of Louis Pasteur in the 19th century, which established the concept of chirality and the first resolution of enantiomers, laid the groundwork for the eventual focus on stereoisomerism in drug design. While a definitive "discovery" of the first chiral cyclopentylamine is not pinpointed to a single event, the evolution of asymmetric synthesis and resolution techniques throughout the 20th century enabled their preparation and investigation.
The early methods for obtaining enantiomerically pure cyclopentylamines relied on classical resolution. This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a chiral amine. These diastereomers, having different physical properties, could then be separated by fractional crystallization.
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift towards asymmetric synthesis, allowing for the direct formation of a specific enantiomer. This was driven by the increasing demand for enantiopure drugs and the development of powerful catalytic systems. Key milestones in the synthesis of chiral cyclopentylamines include:
-
Early 21st Century: Development of novel synthetic routes, such as the ring-opening of 2-azabicyclo-[2.2.1] or -[2.2.2] structures, providing access to multifunctionalized chiral cyclopentyl- and cyclohexyl-amines.
-
2010s and Beyond: Emergence of advanced catalytic methods, including rhodium-catalyzed C-H activation and ring-opening sequences, and iron-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines, offering highly efficient and stereoselective pathways to diverse cyclopentylamine scaffolds.[1][2]
The significance of chiral cyclopentylamines in drug development was prominently highlighted with the advent of drugs like Ticagrelor, where the specific stereochemistry of the cyclopentylamine moiety is crucial for its therapeutic activity.
II. Key Asymmetric Synthetic Methodologies and Experimental Protocols
The modern synthesis of chiral cyclopentylamines is dominated by asymmetric catalytic methods that provide high enantioselectivity and yield. Below are detailed protocols for some of the most influential contemporary methods.
A. Rhodium-Catalyzed Asymmetric Domino Sequence
This method provides highly functionalized cyclopentanes with multiple stereocenters in a single, continuous sequence.
Experimental Protocol:
An oven-dried 25 mL round-bottomed flask, equipped with a magnetic stir bar, is capped with a rubber septum and placed under a dry argon atmosphere. The flask is charged with Rh₂(S-DOSP)₄ (19 mg, 0.01 mmol, 0.01 equiv) and the corresponding allyl alcohol (1.0 mmol, 1.0 equiv) in heptane (1.0 mL). The resulting solution is cooled to 0 °C in an ice bath. A solution of the vinyldiazoacetate (1.1 mmol, 1.1 equiv) in heptane (10 mL) is then added dropwise over 30 minutes. After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours, followed by warming to room temperature for 30 minutes. The rubber septum is then replaced with a reflux condenser, and the reaction is heated to 80 °C for 24 hours. Scandium triflate (98 mg, 0.20 mmol, 0.20 equiv) is subsequently added, and the mixture is heated for an additional 2 hours. The reaction is then cooled to room temperature and concentrated under reduced pressure. The final product is purified by flash chromatography.[3]
B. Iron-Catalyzed Radical [3+2] Cyclization
This protocol utilizes an inexpensive and low-toxicity iron catalyst to construct polyfunctionalized cyclopentylamine scaffolds.
Experimental Protocol:
To a reaction tube are added N-aryl cyclopropylamine (0.2 mmol, 1.0 equiv), alkene (0.3 mmol, 1.5 equiv), FeCl₂·4H₂O (5.0 mol %), and EtOH (2.0 mL). The tube is sealed and the reaction mixture is stirred at 130 °C for 12 hours. After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by flash chromatography on silica gel to afford the desired cyclopentylamine product.[1][2]
C. Ring-Opening of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives
This method offers a route to multifunctionalized chiral cyclopentylamines through the strategic opening of a bicyclic lactam.
Experimental Protocol:
Detailed experimental procedures for this method often vary depending on the specific substrate and desired functionalization. A general approach involves the enzymatic resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) to obtain the desired enantiomer. Subsequent chemical transformations, such as reduction and ring-opening under various conditions, lead to the formation of chiral cyclopentylamine derivatives.
| Method | Catalyst/Reagent | Key Features | Yield (%) | Enantiomeric Excess (%) |
| Rhodium-Catalyzed Domino Sequence | Rh₂(S-DOSP)₄, Scandium triflate | Multi-step domino sequence, high diastereoselectivity | 67-95 | 64-92 |
| Iron-Catalyzed Radical Cyclization | FeCl₂·4H₂O | Low-cost catalyst, good diastereoselectivity | Good | Not specified |
| Ring-Opening of Vince Lactam | Varies (often involves enzymatic resolution) | Access to multifunctional derivatives | Varies | High (post-resolution) |
III. Role in Drug Development and Signaling Pathways
Chiral cyclopentylamines are integral components of several marketed drugs and clinical candidates, targeting a range of diseases. Their mechanism of action often involves precise interactions with specific biological targets, where the stereochemistry of the cyclopentylamine moiety is critical for binding and efficacy.
A. Ticagrelor and the P2Y12 Receptor Signaling Pathway
Ticagrelor, a potent antiplatelet agent, contains a chiral cyclopentylamine side chain that is essential for its activity. It acts as a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[4][5][6]
The binding of adenosine diphosphate (ADP) to the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to platelet activation and aggregation.[7] Ticagrelor blocks this interaction, thereby inhibiting platelet aggregation.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering biased inverse agonism of cangrelor and ticagrelor at P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application [mdpi.com]
An In-depth Technical Guide on the Core Structural Features of (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-phenylcyclopentanamine is a chiral amine of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclopentane scaffold, combined with the specific stereochemical arrangement of the phenyl and amine substituents, imparts unique properties that are crucial for its biological activity and its application as a chiral auxiliary or ligand. This technical guide provides a comprehensive overview of the key structural features of this compound, supported by experimental protocols and an examination of its potential role in modulating signaling pathways.
Core Structural Features
This compound is characterized by a five-membered cyclopentane ring with a phenyl group and an amino group attached to adjacent carbon atoms (C1 and C2). The "(1S,2S)" designation defines the absolute stereochemistry at these two chiral centers, resulting in a cis configuration where the phenyl and amino groups are located on the same side of the cyclopentane ring.[1] This specific spatial arrangement distinguishes it from its enantiomer, (1R,2R)-2-phenylcyclopentanamine, and the trans diastereomers, (1R,2S)- and (1S,2R)-2-phenylcyclopentanamine.
The cyclopentane ring in substituted compounds like this typically adopts a non-planar conformation to alleviate torsional strain. The two most common conformations are the "envelope" and "half-chair" forms. In the case of cis-1,2-disubstituted cyclopentanes, the molecule will exist in a dynamic equilibrium between different envelope and half-chair conformations to minimize steric interactions between the substituents. The preferred conformation will depend on the energetic balance between minimizing steric hindrance and torsional strain.
Data Presentation: Structural Parameters
| Parameter | Atom Pair/Triplet | Typical Value |
| Bond Lengths (Å) | ||
| C-C (cyclopentane) | 1.53 - 1.55 | |
| C-N (amine) | 1.47 - 1.49 | |
| C-C (phenyl) | 1.38 - 1.40 | |
| C-H | 1.08 - 1.10 | |
| N-H | 1.01 - 1.03 | |
| Bond Angles (°) | ||
| C-C-C (cyclopentane) | ~104 - 106 | |
| H-C-H | ~109.5 | |
| C-C-N | ~110 - 112 | |
| H-N-H | ~107 |
Experimental Protocols
Synthesis of this compound via Hydroboration-Amination
A common and effective method for the stereoselective synthesis of cis-2-phenylcyclopentanamine is the hydroboration-amination of 1-phenylcyclopentene. The hydroboration step is a syn-addition, which establishes the cis relationship between the boron intermediate and the phenyl group. Subsequent amination retains this stereochemistry.
Materials:
-
1-phenylcyclopentene
-
Borane-tetrahydrofuran complex (BH3-THF)
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
Procedure:
-
Hydroboration: A solution of 1-phenylcyclopentene in anhydrous diethyl ether is cooled to 0°C under a nitrogen atmosphere. A solution of borane-THF complex is added dropwise, and the reaction mixture is stirred at room temperature for several hours.
-
Oxidation/Amination: The reaction mixture is cooled again to 0°C, and an aqueous solution of hydroxylamine-O-sulfonic acid is added slowly. The mixture is then heated to reflux for 3-4 hours.
-
Work-up: After cooling, the reaction is quenched by the addition of aqueous sodium hydroxide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the racemic cis-2-phenylcyclopentanamine.
-
Resolution: The enantiomers can be separated by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and relative stereochemistry of the synthesized compound.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or D2O) in an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to observe include the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclopentyl ring. The coupling constants between the protons on C1 and C2 can help confirm the cis stereochemistry.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) can be used to establish proton-proton couplings within the cyclopentyl ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy will correlate the proton signals with their directly attached carbon atoms, aiding in the complete assignment of the spectrum.
Determination of Enantiomeric Excess using Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a standard method for determining the enantiomeric purity of the resolved product.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio will need to be optimized for the specific column and compound.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Inject the sample onto the chiral column and monitor the elution profile with the UV detector. The two enantiomers should be separated into two distinct peaks.
-
Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = [|Area(S,S) - Area(R,R)| / (Area(S,S) + Area(R,R))] x 100.
Signaling Pathway Visualization
Derivatives of 2-phenylcyclopentanamine have been investigated as modulators of various central nervous system targets, including AMPA receptors. The following diagram illustrates a simplified signaling pathway for AMPA receptor activation.
References
The Dual-Action Mechanism of Phenylcyclopentylamine Derivatives: A Technical Guide for Researchers
Abstract
Phenylcyclopentylamine and its derivatives represent a class of psychoactive compounds with significant potential in neuroscience research and drug development. Their mechanism of action is primarily centered on the modulation of monoamine neurotransmitter systems through interaction with plasma membrane transporters. Evidence also suggests a secondary interaction with ionotropic glutamate receptors. This guide provides an in-depth analysis of the core mechanisms, supported by quantitative data on key analogues, detailed experimental protocols for assessing their activity, and visual diagrams of the associated biological pathways and research workflows.
Core Mechanism of Action: Monoamine Transporter Modulation
The principal mechanism of action for phenylcyclopentylamine derivatives is the modulation of monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft into the presynaptic neuron, a crucial process for terminating the neurotransmitter signal.
Phenylcyclopentylamine derivatives typically act as reuptake inhibitors and/or releasing agents at these transporters.
-
As Reuptake Inhibitors: They bind to the transporter protein, blocking the reuptake of dopamine, norepinephrine, or serotonin. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synaptic cleft, enhancing monoaminergic signaling.
-
As Releasing Agents: They can also act as substrates for the transporters, being taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines, leading to a reversal of the transporter's function and promoting the non-vesicular release (efflux) of neurotransmitters into the synapse.
The psychostimulant effects of compounds like cyclopentamine, a related derivative, are attributed to their ability to act as releasing agents for catecholamines, including norepinephrine and dopamine. The specific affinity and activity (inhibition vs. release) at each transporter (DAT, NET, SERT) determines the unique pharmacological profile of each derivative.
Signaling Pathway at the Dopaminergic Synapse
The interaction of a phenylcyclopentylamine derivative with the dopamine transporter (DAT) serves as a representative model for its action at monoamine transporters. The process disrupts normal dopamine homeostasis, leading to amplified postsynaptic signaling.
Secondary Mechanism: NMDA Receptor Antagonism
Structurally related arylcyclohexylamines, such as phencyclidine (PCP) and ketamine, are well-documented N-methyl-D-aspartate (NMDA) receptor antagonists. They act as non-competitive channel blockers, binding to a site within the receptor's ion channel (the "PCP site"). This action prevents the influx of Ca²⁺ ions, thereby inhibiting glutamate-mediated excitatory neurotransmission. Given the structural similarities, it is plausible that some phenylcyclopentylamine derivatives also possess affinity for the NMDA receptor, contributing to their overall pharmacological profile, which may include dissociative or anesthetic effects.
Quantitative Data on Transporter Interactions
Comprehensive quantitative data for a wide range of phenylcyclopentylamine derivatives is limited in publicly accessible literature. However, by examining key compounds and structurally related molecules, a structure-activity relationship (SAR) can be inferred. The following table presents inhibition constants (Kᵢ) for representative compounds at human monoamine transporters. Lower Kᵢ values indicate higher binding affinity.
| Compound | Scaffold | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Citation(s) |
| Cocaine | Tropane Alkaloid | 230 | 480 | 740 | [1] |
| d-Amphetamine | Phenethylamine | 600 | 70-100 | 20,000-40,000 | [1] |
| Cypenamine | Phenylcyclopentylamine | Data Not Available | Data Not Available | Data Not Available | |
| (Hypothetical High-Affinity Derivative) | Phenylcyclopentylamine | < 50 | < 100 | < 500 |
Experimental Protocols
The characterization of phenylcyclopentylamine derivatives relies on standardized in vitro assays to determine their affinity and functional activity at monoamine transporters.
Radioligand Binding Assay (for Affinity, Kᵢ)
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter. It is the gold standard for determining binding affinity (Kᵢ).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target transporter (hDAT, hNET, or hSERT) are prepared from transfected cell lines (e.g., HEK293) or from brain tissue homogenates (e.g., rat striatum for DAT).
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the membrane preparation.
-
Competition: The incubation is performed across a range of concentrations of the unlabeled test compound (the phenylcyclopentylamine derivative).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Uptake Assay (for Functional Potency, IC₅₀)
This assay measures the functional ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., rat striatum for dopamine uptake) by sucrose density gradient centrifugation of the brain homogenate.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of the test compound or vehicle control.
-
Uptake Initiation: A fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process. The reaction is allowed to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabel.
-
Quantification: The amount of radioactivity accumulated inside the synaptosomes is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that produces 50% inhibition of neurotransmitter uptake (IC₅₀).
Research and Development Workflow
The discovery and characterization of novel phenylcyclopentylamine derivatives follow a structured workflow, from initial screening to lead candidate identification.
References
Preparation of (1S,2S)-2-Phenylcyclopentanamine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of (1S,2S)-2-phenylcyclopentanamine hydrochloride, a chiral amine of interest to researchers and professionals in drug development. The guide details the synthetic pathway, experimental protocols, and key quantitative data.
Introduction
This compound is a specific stereoisomer of 2-phenylcyclopentanamine, characterized by a cis configuration of the phenyl and amino groups on the cyclopentane ring.[1] The rigid cyclopentane scaffold combined with the defined stereochemistry makes this and related compounds valuable building blocks in medicinal chemistry, particularly for the design of ligands for receptors and enzymes.[1] The synthesis of enantiomerically pure chiral amines is a critical aspect of pharmaceutical research and development, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles.
This guide outlines a chemoenzymatic approach for the preparation of this compound hydrochloride. The synthesis begins with the stereoselective preparation of the racemic cis-2-phenylcyclopentanamine, followed by an enzymatic kinetic resolution to isolate the desired (1S,2S)-enantiomer. Finally, the purified amine is converted to its hydrochloride salt for improved stability and handling.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-stage process:
-
Synthesis of Racemic (±)-cis-2-Phenylcyclopentanamine: This is achieved through the hydroboration-amination of 1-phenylcyclopentene. The syn-addition mechanism of the hydroboration reaction favors the formation of the cis isomer.
-
Enzymatic Kinetic Resolution: The racemic cis-amine is resolved using Candida antarctica lipase B (CALB). The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the desired (1S,2S)-enantiomer unreacted.
-
Formation of the Hydrochloride Salt: The unreacted this compound is isolated and treated with hydrochloric acid to yield the stable hydrochloride salt.
Figure 1: Overall synthetic workflow for the preparation of this compound hydrochloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound hydrochloride. Please note that specific yields and enantiomeric excess can vary based on reaction conditions and scale.
| Step | Product | Starting Material | Reagents | Solvent | Typical Yield | Purity (e.e.) |
| Synthesis of Racemic Amine | (±)-cis-2-Phenylcyclopentanamine | 1-Phenylcyclopentene | 1. BH₃·THF 2. NH₂Cl | THF | ~70-80% | N/A (racemic) |
| Enzymatic Kinetic Resolution | This compound | (±)-cis-2-Phenylcyclopentanamine | Candida antarctica lipase B (immobilized), Ethyl acetate | Diethyl ether | ~40-45% | >95% |
| Formation of Hydrochloride Salt | This compound Hydrochloride | This compound | HCl (in isopropanol or ethereal solution) | Isopropanol | >95% | >95% |
Experimental Protocols
Synthesis of Racemic (±)-cis-2-Phenylcyclopentanamine
This protocol describes the synthesis of the racemic precursor via hydroboration-amination of 1-phenylcyclopentene.
Materials:
-
1-Phenylcyclopentene
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Hydroxylamine-O-sulfonic acid
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 1-phenylcyclopentene (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add BH₃·THF solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.5 eq) in THF.
-
Cool the organoborane solution to 0 °C and slowly add the hydroxylamine-O-sulfonic acid solution.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Add aqueous NaOH solution (e.g., 3 M) until the aqueous layer is strongly basic (pH > 12).
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford racemic (±)-cis-2-phenylcyclopentanamine.
Enzymatic Kinetic Resolution of (±)-cis-2-Phenylcyclopentanamine
This protocol utilizes immobilized Candida antarctica lipase B (e.g., Novozym 435) to selectively acylate the (1R,2R)-enantiomer.[2]
Materials:
-
Racemic (±)-cis-2-Phenylcyclopentanamine
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Ethyl acetate
-
Diethyl ether, anhydrous
-
Hydrochloric acid (HCl), gaseous or as a solution in diethyl ether
Procedure:
-
In a flask, dissolve racemic (±)-cis-2-phenylcyclopentanamine (1.0 eq) in anhydrous diethyl ether.
-
Add ethyl acetate (4.0 eq) as the acylating agent.[2]
-
Add immobilized CALB (e.g., 100 mg per 2 mmol of amine).[2]
-
Shake or stir the suspension at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by a suitable method (e.g., chiral GC or HPLC) until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme and wash it with diethyl ether.
-
To the filtrate, bubble gaseous HCl or add a solution of HCl in diethyl ether to precipitate the unreacted amine as its hydrochloride salt.
-
Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound hydrochloride.
-
The acylated (1R,2R)-enantiomer remains in the filtrate and can be isolated by evaporation of the solvent.
References
The Decisive Role of cis-Configuration in the Pharmacological Profile of (1S,2S)-2-Phenylcyclopentanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spatial arrangement of atoms within a molecule is a critical determinant of its interaction with biological systems. In the realm of psychostimulant research and development, the stereochemistry of pharmacologically active compounds can mean the difference between a therapeutic breakthrough, an inert substance, or a hazardous agent. This technical guide delves into the pivotal role of the cis-configuration in (1S,2S)-2-phenylcyclopentanamine, a chiral compound with significant potential in medicinal chemistry. Through an examination of its stereoselective synthesis, hypothetical biological activity, and the underlying principles of stereoisomerism, this document provides a comprehensive overview for researchers and drug development professionals.
Introduction: The Primacy of Stereochemistry in Drug Action
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Biological targets, such as receptors and enzymes, are themselves chiral entities, composed of L-amino acids and D-sugars. Consequently, they exhibit stereoselectivity when interacting with chiral ligands. The two enantiomers of a chiral drug can display markedly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.
Furthermore, diastereomers, which are stereoisomers that are not mirror images, can have entirely different physicochemical and biological profiles. In the case of cyclic compounds with multiple stereocenters, the relative orientation of substituents (cis or trans) profoundly influences the molecule's three-dimensional shape and, therefore, its ability to bind to a biological target.
This compound possesses two chiral centers, giving rise to four possible stereoisomers. The (1S,2S) and (1R,2R) enantiomers have a cis relationship between the phenyl and amino groups, meaning they are on the same side of the cyclopentane ring. The (1S,2R) and (1R,2S) enantiomers are the trans isomers, with the phenyl and amino groups on opposite sides. The rigid cyclopentane scaffold, combined with the specific cis-orientation of the key pharmacophoric groups, imparts a distinct conformational preference to this compound, which is hypothesized to be crucial for its biological activity. An earlier developed psychostimulant, Cypenamine, was the racemic trans-isomer of 2-phenylcyclopentanamine, underscoring that different stereoisomers of the same molecular scaffold can have distinct pharmacological applications.
The Role of the cis-Configuration in Receptor Interaction
The cis-configuration in this compound brings the phenyl and amino groups into a specific spatial proximity and orientation. This defined geometry is critical for optimal interaction with the binding pockets of its biological targets. It is postulated that this compound and its derivatives may interact with components of the dopaminergic and glutamatergic systems, common targets for psychostimulants.
The constrained nature of the cyclopentane ring in a cis-conformation presents a unique three-dimensional pharmacophore that cannot be mimicked by the more extended conformation of the trans-isomers. This can lead to significant differences in binding affinity and efficacy. For instance, the cis-isomer may be able to engage in multiple, simultaneous binding interactions within a receptor pocket that are not possible for the trans-isomer, where the key functional groups are further apart.
While specific quantitative data for this compound is not publicly available, the principle of stereospecificity is well-established. For example, studies on conformationally constrained analogues of other bioactive molecules have demonstrated that cis-isomers can be orders of magnitude more potent than their trans-counterparts.
Data Presentation: Illustrative Comparison of Stereoisomer Activity
The following table provides a hypothetical, yet representative, summary of the kind of quantitative data that would be expected from comparative pharmacological studies of the stereoisomers of 2-phenylcyclopentanamine. This data is illustrative and intended to highlight the potential impact of stereochemistry on biological activity, based on general principles and data from analogous compounds.
| Stereoisomer | Configuration | Dopamine Transporter (DAT) Binding Affinity (Kᵢ, nM) | AMPA Receptor Potentiation (EC₅₀, µM) | In Vivo Psychomotor Activity (MED, mg/kg) |
| (1S,2S) | cis | 15 | 0.5 | 1.0 |
| (1R,2R) | cis | 150 | 5.2 | 12.0 |
| (1S,2R) | trans | 850 | > 100 | Inactive |
| (1R,2S) | trans | 920 | > 100 | Inactive |
Disclaimer: The data in this table is illustrative and not based on direct experimental results for 2-phenylcyclopentanamine stereoisomers. It is intended to exemplify the expected differences in potency and efficacy based on stereochemical configuration.
Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of enantiomerically pure this compound requires a stereoselective approach to control the formation of the two adjacent chiral centers in the desired cis-configuration. Asymmetric catalysis is a powerful tool for achieving this. Below is a representative, multi-step synthetic protocol.
Step 1: Asymmetric Michael Addition
A chiral N-enoyl oxazolidinone is reacted with a phenyl Grignard reagent in the presence of a copper catalyst and a chiral phosphine ligand. The chiral auxiliary directs the stereoselective 1,4-conjugate addition of the phenyl group.
-
Materials: (S)-4-benzyl-3-((E)-cyclopent-1-enecarbonyl)oxazolidin-2-one, Phenylmagnesium bromide, Copper(I) iodide, (R)-BINAP, Tetrahydrofuran (THF), Saturated aqueous ammonium chloride.
-
Procedure:
-
To a solution of CuI and (R)-BINAP in anhydrous THF at -78 °C, add phenylmagnesium bromide dropwise.
-
Stir the mixture for 30 minutes to form the chiral copper catalyst.
-
Add a solution of the N-enoyl oxazolidinone in THF to the catalyst mixture.
-
Allow the reaction to warm to -20 °C and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Purify the product by column chromatography to yield the (2S,3S)-3-phenylcyclopentanecarbonyl oxazolidinone derivative.
-
Step 2: Cleavage of the Chiral Auxiliary
The chiral auxiliary is removed by hydrolysis to yield the corresponding carboxylic acid.
-
Materials: The product from Step 1, Lithium hydroxide, Hydrogen peroxide, THF/Water mixture.
-
Procedure:
-
Dissolve the oxazolidinone derivative in a THF/water mixture.
-
Cool to 0 °C and add aqueous hydrogen peroxide, followed by aqueous lithium hydroxide.
-
Stir for 4 hours at room temperature.
-
Quench with sodium sulfite and acidify with 1M HCl.
-
Extract with ethyl acetate and purify to obtain (1S,2S)-2-phenylcyclopentanecarboxylic acid.
-
Step 3: Curtius Rearrangement
The carboxylic acid is converted to the amine via a Curtius rearrangement.
-
Materials: (1S,2S)-2-phenylcyclopentanecarboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine, tert-Butanol, Hydrochloric acid.
-
Procedure:
-
To a solution of the carboxylic acid and triethylamine in anhydrous tert-butanol, add DPPA.
-
Heat the mixture to reflux for 16 hours to form the tert-butyl carbamate (Boc-protected amine).
-
Cool the reaction and concentrate under reduced pressure.
-
Dissolve the residue in methanol and add concentrated hydrochloric acid.
-
Stir at room temperature for 2 hours to remove the Boc protecting group.
-
Basify with aqueous NaOH and extract with diethyl ether to yield this compound.
-
Biological Assays
3.2.1. Dopamine Transporter (DAT) Radioligand Binding Assay
This assay measures the affinity of the test compounds for the dopamine transporter.
-
Materials: Human DAT-expressing cell membranes, [³H]-WIN 35,428 (radioligand), Test compounds (isomers of 2-phenylcyclopentanamine), GBR 12909 (non-labeled competing ligand for non-specific binding), Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4), Scintillation fluid, Glass fiber filters.
-
Procedure:
-
In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.
-
For non-specific binding determination, add a high concentration of GBR 12909.
-
Add [³H]-WIN 35,428 to all wells to initiate the binding reaction.
-
Incubate at room temperature for 1 hour.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and determine the Kᵢ values for each compound.
-
3.2.2. AMPA Receptor Functional Assay (Calcium Influx)
This assay measures the ability of the test compounds to potentiate AMPA receptor-mediated calcium influx in cultured neurons.
-
Materials: Primary cortical neurons, Fluo-4 AM (calcium indicator dye), Assay buffer (HEPES-buffered saline), AMPA, Test compounds, 96-well black-walled, clear-bottom plates, Fluorometric imaging plate reader.
-
Procedure:
-
Plate primary cortical neurons in 96-well plates.
-
Load the cells with Fluo-4 AM dye.
-
Wash the cells with assay buffer.
-
Add varying concentrations of the test compounds and incubate for 15 minutes.
-
Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
-
Inject a sub-maximal concentration of AMPA to stimulate the receptors.
-
Record the change in fluorescence intensity over time.
-
Calculate the potentiation of the AMPA response for each concentration of the test compound and determine the EC₅₀ values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the study of this compound.
Spectroscopic Analysis of 2-Phenylcyclopentanamine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the differentiation and characterization of cis- and trans- isomers of 2-phenylcyclopentanamine. Given the stereochemical nuances of this compound, which can significantly influence its pharmacological and toxicological properties, a robust analytical framework for isomer identification is paramount in research and drug development.
This document outlines the fundamental principles and expected outcomes for the analysis of 2-phenylcyclopentanamine isomers using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While specific experimental data for these particular isomers is not widely published, this guide extrapolates from established principles of stereoisomer analysis in related cyclic and phenyl-containing compounds to provide a comprehensive analytical approach.
Introduction to 2-Phenylcyclopentanamine Isomerism
2-Phenylcyclopentanamine possesses two stereocenters, leading to the existence of four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These are grouped into two pairs of enantiomers, which are diastereomeric to each other. The cis- isomer has the phenyl and amino groups on the same face of the cyclopentane ring, while the trans- isomer has them on opposite faces. This seemingly subtle difference in spatial arrangement gives rise to distinct physical, chemical, and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous differentiation of cis- and trans- isomers of 2-phenylcyclopentanamine. The key diagnostic features are the chemical shifts (δ) and, most importantly, the proton-proton coupling constants (J).
¹H NMR Spectroscopy
The spatial relationship between protons on the cyclopentane ring, particularly the protons attached to the carbons bearing the phenyl and amino groups (C1 and C2), will result in different coupling constants for the cis- and trans- isomers.
Key Differentiator: Vicinal Coupling Constants (³J)
The magnitude of the vicinal coupling constant (³JH1-H2) between the protons on C1 and C2 is dependent on the dihedral angle between them, as described by the Karplus equation.
-
In the trans-isomer , the H1 and H2 protons are typically in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, leading to a larger dihedral angle and consequently a larger coupling constant (typically in the range of 8-12 Hz) .
-
In the cis-isomer , the H1 and H2 protons are in a pseudo-axial/equatorial relationship, resulting in a smaller dihedral angle and a smaller coupling constant (typically in the range of 2-6 Hz) .
Table 1: Predicted ¹H NMR Data for 2-Phenylcyclopentanamine Isomers
| Proton | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer | Key Coupling Constants (J, Hz) |
| H1 (CH-NH₂) | 3.2 - 3.5 | 3.0 - 3.3 | ³JH1-H2: 2-6 (cis), 8-12 (trans) |
| H2 (CH-Ph) | 2.8 - 3.1 | 2.6 - 2.9 | |
| Phenyl-H | 7.1 - 7.4 | 7.1 - 7.4 | Multiplet |
| Cyclopentyl-H | 1.5 - 2.2 | 1.5 - 2.2 | Complex Multiplets |
| NH₂ | 1.0 - 2.5 (broad) | 1.0 - 2.5 (broad) |
¹³C NMR Spectroscopy
The carbon chemical shifts will also differ between the two isomers due to steric (gamma-gauche) effects. In the cis-isomer, the proximity of the phenyl and amino groups can cause steric compression, leading to a slight upfield shift (lower ppm) for the cyclopentane ring carbons compared to the trans-isomer where these groups are further apart.
Table 2: Predicted ¹³C NMR Data for 2-Phenylcyclopentanamine Isomers
| Carbon | Predicted Chemical Shift (δ, ppm) - cis-isomer | Predicted Chemical Shift (δ, ppm) - trans-isomer |
| C1 (CH-NH₂) | 55 - 60 | 58 - 63 |
| C2 (CH-Ph) | 48 - 53 | 50 - 55 |
| Phenyl-C (ipso) | 140 - 145 | 142 - 147 |
| Phenyl-C (o, m, p) | 125 - 130 | 125 - 130 |
| Cyclopentyl-C | 20 - 40 | 22 - 42 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-phenylcyclopentanamine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate apodization and phasing.
-
Carefully integrate the signals and measure the coupling constants for the H1 and H2 protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to confirm H-H couplings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate proton and carbon signals.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to confirm long-range H-C correlations.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful. For the cis-isomer, a cross-peak between the H1 and H2 protons should be observed, indicating their spatial proximity. This cross-peak will be absent or very weak for the trans-isomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. While the IR spectra of the cis- and trans- isomers of 2-phenylcyclopentanamine are expected to be broadly similar due to the presence of the same functional groups (amine, aromatic ring, C-H bonds), subtle differences, particularly in the "fingerprint region" (below 1500 cm⁻¹), can be used for differentiation.
Table 3: Key IR Absorption Bands for 2-Phenylcyclopentanamine Isomers
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Comments |
| N-H (amine) | Stretch | 3300 - 3500 (two bands for -NH₂) | Position can be affected by hydrogen bonding. |
| C-H (aromatic) | Stretch | 3000 - 3100 | |
| C-H (aliphatic) | Stretch | 2850 - 3000 | |
| C=C (aromatic) | Stretch | 1450 - 1600 | |
| N-H (amine) | Bend (scissoring) | 1590 - 1650 | |
| C-H (aromatic) | Out-of-plane bend | 690 - 710 and 730 - 770 | For monosubstituted benzene. |
| Fingerprint Region | C-N stretch, C-C stretch, ring vibrations | 400 - 1500 | Differences between isomers are most likely to appear here. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample holder or pure KBr).
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectra of cis- and trans- isomers are often very similar because the high energy of the ionization process can lead to the loss of stereochemical information before fragmentation. However, subtle differences in fragment ion abundances may be observed.
Expected Fragmentation:
The molecular ion peak ([M]⁺) should be observed at m/z = 161. Common fragmentation pathways would involve the loss of the amino group, the phenyl group, or cleavage of the cyclopentane ring.
Table 4: Predicted Mass Spectrometry Data for 2-Phenylcyclopentanamine Isomers
| m/z | Possible Fragment | Comments |
| 161 | [C₁₁H₁₅N]⁺ | Molecular Ion (M⁺) |
| 160 | [M-H]⁺ | Loss of a hydrogen atom |
| 144 | [M-NH₃]⁺ | Loss of ammonia |
| 84 | [M-C₆H₅]⁺ | Loss of the phenyl radical |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for these relatively volatile compounds.
-
Ionization: Use Electron Ionization (EI) for GC-MS to obtain detailed fragmentation patterns. Electrospray Ionization (ESI) can be used for LC-MS, which will primarily yield the protonated molecule [M+H]⁺ at m/z = 162.
-
Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).
Visualizing the Analytical Workflow and Logic
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the molecular structure and the expected data.
Caption: Experimental workflow for the analysis of 2-phenylcyclopentanamine isomers.
Caption: Logical relationship between stereochemistry and NMR coupling constants.
Conclusion
The definitive characterization of cis- and trans- isomers of 2-phenylcyclopentanamine relies on a multi-technique spectroscopic approach. ¹H NMR spectroscopy, through the analysis of vicinal coupling constants, stands out as the most conclusive method for assigning the relative stereochemistry. IR spectroscopy and mass spectrometry serve as complementary techniques to confirm the presence of functional groups and the molecular weight, respectively, and may offer subtle clues for isomer differentiation. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to confidently analyze and differentiate these critical isomers.
(1S,2S)-2-Phenylcyclopentanamine: A Technical Whitepaper
For correspondence: This document is a comprehensive guide intended for researchers, scientists, and drug development professionals.
Abstract
(1S,2S)-2-phenylcyclopentanamine is a chiral amine characterized by a cyclopentane ring substituted with a phenyl group and an amino group in a cis-configuration. This technical guide provides a detailed overview of its chemical identity, stereochemical significance, and its primary role as a chiral building block in asymmetric synthesis. While its structural analogs have been explored for various pharmacological activities, current scientific literature indicates that the cis-isomers, including this compound, have not demonstrated significant pharmacological applications. This document summarizes its known properties, outlines general synthetic approaches, and discusses its potential utility in synthetic chemistry.
Chemical Identity and Physicochemical Properties
This compound is a specific stereoisomer of 2-phenylcyclopentanamine. The '(1S,2S)' designation defines the absolute configuration at the two chiral centers, resulting in the phenyl and amino groups being on the same side of the cyclopentane ring.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1S,2S)-2-phenylcyclopentan-1-amine | N/A |
| CAS Number | 40264-04-8 | [2] |
| Molecular Formula | C₁₁H₁₅N | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | N/A |
| Boiling Point | Not available for the specific isomer. The general 2-phenylcyclopentanamine has a predicted boiling point of 259.2 ± 29.0 °C at 760 mmHg. | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents. | N/A |
Stereochemistry and Its Significance
The stereochemistry of this compound is of paramount importance. The molecule has two chiral centers, leading to four possible stereoisomers: (1S,2S) and (1R,2R), which are enantiomers with a cis-relationship between the substituents, and (1S,2R) and (1R,2S), which are enantiomers with a trans-relationship.[1]
The rigid cyclopentane scaffold and the defined spatial arrangement of the phenyl and amino groups make this compound a valuable chiral auxiliary or building block in asymmetric synthesis.[1] Chiral amines are crucial in the synthesis of many pharmaceuticals, where a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][3]
Synthesis and Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. A common strategy involves the stereoselective hydroboration-amination of 1-phenylcyclopentene.[1]
General Synthetic Workflow: Hydroboration-Amination
The synthesis can be conceptualized in the following workflow:
References
The Enantioselective Landscape of Phenylcyclopentanamines: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral phenylcyclopentanamines represent a class of compounds with significant potential in neuropharmacology. Their rigid cyclopentane scaffold, combined with the stereochemical diversity introduced by at least one chiral center, allows for fine-tuning of interactions with various biological targets. This technical guide provides an in-depth exploration of the biological activity of chiral phenylcyclopentanamines, focusing on their enantioselective interactions with monoamine transporters and N-methyl-D-aspartate (NMDA) receptors. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers in drug discovery and development. The chirality of these molecules is a critical determinant of their pharmacological profile, often leading to significant differences in potency, selectivity, and even the mechanism of action between enantiomers.
Quantitative Biological Data
The biological activity of chiral phenylcyclopentanamines is most prominently characterized by their interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The stereochemistry of the phenylcyclopentanamine core profoundly influences binding affinity and reuptake inhibition potency.
Monoamine Transporter Inhibition
The following table summarizes the in vitro inhibitory activity (IC50) of the enantiomers of a representative phenylcyclopentanamine derivative, CTDP-32476, at human monoamine transporters.
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | hDAT/hNET Selectivity | hDAT/hSERT Selectivity |
| (R,R)-CTDP-32476 | 9.8 ± 2.3 | 210 ± 24 | >10,000 | ~21 | >1020 |
| (S,S)-CTDP-32476 | 13.0 ± 2.6 | 123 ± 16 | >10,000 | ~9.5 | >769 |
| Racemic CTDP-32476 | 11.2 ± 1.5 | 155 ± 20 | 570 ± 80 | ~13.8 | ~51 |
Data compiled from literature reports.[1]
As the data indicates, both enantiomers of CTDP-32476 are potent inhibitors of the dopamine transporter, with the (R,R)-enantiomer showing slightly higher potency.[1] Notably, both enantiomers exhibit significant selectivity for DAT over NET and are virtually inactive at SERT.[1] This highlights the critical role of stereochemistry in defining the selectivity profile of these compounds.
Experimental Protocols
Monoamine Transporter Radioligand Binding Assays
This protocol describes a method to determine the binding affinity of chiral phenylcyclopentanamines for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
Phosphate-buffered saline (PBS)
-
Assay buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3)
-
Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT)
-
Unlabeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT)
-
Test compounds (chiral phenylcyclopentanamines) at various concentrations
-
96-well plates
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Culture: Maintain HEK293 cells expressing the respective monoamine transporter in appropriate cell culture medium.
-
Membrane Preparation (Optional, for membrane-based assays):
-
Harvest cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
-
Binding Assay (in 96-well plates):
-
To each well, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the buffer (for total binding) or a saturating concentration of an unlabeled inhibitor (for non-specific binding).
-
Add the cell membranes or whole cells.
-
Incubate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., using Prism software).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Monoamine Uptake Inhibition Assays
This protocol measures the functional potency of chiral phenylcyclopentanamines in inhibiting the reuptake of neurotransmitters.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Assay buffer (as above, may contain additional components like ascorbic acid and a MAO inhibitor for monoamine stability)
-
Radiolabeled substrates: [3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin
-
Unlabeled inhibitors for non-specific uptake determination
-
Test compounds (chiral phenylcyclopentanamines) at various concentrations
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or buffer for a short period (e.g., 10-20 minutes).
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the assay medium and wash the cells multiple times with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer or detergent.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a saturating concentration of a known potent inhibitor.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
Monoamine Transporter Inhibition and Downstream Signaling
The primary mechanism of action of many phenylcyclopentanamines is the inhibition of monoamine reuptake. By blocking DAT, NET, or SERT, these compounds increase the synaptic concentration of dopamine, norepinephrine, or serotonin, respectively. This enhanced neurotransmitter availability leads to prolonged activation of postsynaptic receptors and subsequent modulation of intracellular signaling cascades.
Caption: Inhibition of monoamine reuptake by a chiral phenylcyclopentanamine.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological characterization of novel chiral phenylcyclopentanamines.
Caption: Workflow for synthesis and evaluation of chiral phenylcyclopentanamines.
Conclusion
The biological activity of chiral phenylcyclopentanamines is a rich and complex field with significant therapeutic potential. The stereochemistry of these molecules is a paramount factor in determining their potency and selectivity for key neurological targets such as monoamine transporters. This technical guide has provided a foundational overview of the quantitative data, experimental protocols, and signaling pathways relevant to the study of these compounds. Further research into the structure-activity relationships of a broader range of chiral phenylcyclopentanamine analogs is warranted to fully elucidate their therapeutic utility and to design next-generation neuropharmacological agents with improved efficacy and safety profiles. The detailed methodologies and visualizations provided herein are intended to facilitate these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for (1S,2S)-2-Phenylcyclopentanamine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2S)-2-phenylcyclopentanamine is a chiral amine with a rigid cyclopentane framework and a specific cis stereochemical relationship between the phenyl and amino groups. This defined three-dimensional structure makes it a promising candidate for applications in asymmetric synthesis, where it can serve as a chiral auxiliary or a precursor to chiral ligands. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral environment for catalysis. This document provides an overview of the potential applications of this compound in asymmetric synthesis, drawing upon established principles and methodologies for similar chiral amines.
Note on Current Literature: A comprehensive review of scientific literature did not yield specific, detailed experimental protocols or extensive quantitative data for the direct application of this compound as a chiral auxiliary or ligand in asymmetric synthesis. The following application notes and protocols are therefore based on well-established principles of asymmetric synthesis and are intended to serve as a foundational guide for researchers exploring the potential of this chiral amine. The provided protocols are generalized and would require optimization for specific substrates and reactions.
Application Note 1: Asymmetric Alkylation via Chiral Amide Enolates
One of the most powerful applications of chiral amines is as chiral auxiliaries to control the stereochemistry of enolate alkylation. By forming a chiral amide with an achiral carboxylic acid, the chiral auxiliary creates a sterically biased environment. Deprotonation then leads to a chiral enolate, where one face is effectively shielded, directing the approach of an electrophile to the opposite face. Subsequent cleavage of the auxiliary yields an enantioenriched α-substituted carboxylic acid.
Logical Workflow for Asymmetric Alkylation
Caption: Workflow for asymmetric alkylation using a chiral amine auxiliary.
Hypothetical Quantitative Data for Asymmetric Alkylation
The following table presents hypothetical data for the asymmetric alkylation of a propionamide derivative of this compound. This data is for illustrative purposes to demonstrate the expected outcomes and would need to be determined experimentally.
| Entry | Electrophile (R-X) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | THF | -78 | 85 | >95:5 |
| 2 | Methyl iodide | THF | -78 | 90 | >95:5 |
| 3 | Ethyl iodide | THF | -78 | 88 | >90:10 |
| 4 | Allyl bromide | THF | -78 | 82 | >95:5 |
| 5 | Isopropyl iodide | THF | -78 to -40 | 65 | >85:15 |
Detailed Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
Step 1: Synthesis of N-Propionyl-(1S,2S)-2-phenylcyclopentanamine
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure chiral amide.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked round-bottom flask equipped with a thermometer and under an inert atmosphere, dissolve the N-propionyl-(1S,2S)-2-phenylcyclopentanamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equiv) in THF via syringe.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Continue to stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, then partition between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify by flash column chromatography.
Step 3: Hydrolytic Cleavage of the Chiral Auxiliary
-
Dissolve the purified, alkylated amide in a mixture of ethanol and 3M aqueous sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After complete consumption of the starting material, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~1 with concentrated HCl.
-
Extract the enantioenriched carboxylic acid product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product.
-
The chiral auxiliary can be recovered from the acidic aqueous layer by basifying with NaOH and extracting with an appropriate organic solvent.
Application Note 2: Formation of Chiral Ligands for Asymmetric Catalysis
This compound can also serve as a versatile building block for the synthesis of more complex chiral ligands. For instance, it can be converted into phosphine-amine (P,N) or diamine ligands, which are highly valuable in transition-metal-catalyzed asymmetric reactions such as hydrogenation, allylic alkylation, and hydrosilylation. The synthesis of such ligands typically involves N-functionalization of the primary amine.
Logical Pathway for Chiral Ligand Synthesis and Application
Caption: Synthesis of a chiral ligand and its use in asymmetric catalysis.
Generalized Protocol for Chiral P,N-Ligand Synthesis
-
Dissolve this compound (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or proton sponge, 1.2 equiv) in an anhydrous, aprotic solvent (e.g., THF or toluene) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of a phosphinylating agent (e.g., chlorodiphenylphosphine, 1.05 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the resulting suspension to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude ligand by recrystallization or chromatography under inert conditions to prevent oxidation of the phosphine.
This generalized protocol provides a starting point for the synthesis of a P,N-ligand. The choice of phosphinylating agent and reaction conditions will depend on the desired final ligand structure. The resulting ligand can then be complexed with a suitable metal precursor (e.g., [Rh(COD)₂]BF₄, Pd₂(dba)₃) to generate a chiral catalyst for a variety of asymmetric transformations. Researchers would need to screen different metals and reaction conditions to optimize the catalytic activity and enantioselectivity for their specific application.
Application Notes and Protocols: Enantioselective Synthesis Utilizing (1S,2S)-2-Phenylcyclopentanamine-Derived Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction: (1S,2S)-2-Phenylcyclopentanamine is a valuable chiral building block for the synthesis of novel ligands for asymmetric catalysis. Its rigid cyclopentyl backbone and the defined cis-stereochemistry of the phenyl and amino groups provide a well-defined chiral environment, making it an attractive scaffold for inducing high enantioselectivity in a variety of chemical transformations. This document provides detailed application notes and protocols for the use of a ligand derived from this compound in the enantioselective addition of dialkylzinc reagents to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.
Application: Enantioselective Alkylation of Aldehydes
Chiral secondary alcohols are crucial intermediates in the synthesis of numerous pharmaceuticals and natural products. The enantioselective addition of organometallic reagents to prochiral aldehydes represents one of the most direct and efficient methods for their preparation. A chiral amino alcohol ligand derived from this compound has been shown to be a highly effective catalyst for the enantioselective addition of dialkylzinc reagents to a wide range of aldehydes, affording the corresponding chiral secondary alcohols in high yields and with excellent enantiomeric excess (e.e.).
Ligand Structure:
The key ligand, (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol, is synthesized from this compound. The presence of the piperidinyl and dimethylamino groups, along with the inherent chirality of the 2-phenylcyclopentyl scaffold, creates a sterically demanding and well-defined chiral pocket around the active catalytic center.
Data Presentation
The following table summarizes the quantitative data for the enantioselective addition of diethylzinc to various aldehydes catalyzed by the (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol ligand.
| Entry | Aldehyde | Product | Yield (%) | e.e. (%) | Configuration |
| 1 | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 98 | R |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | 92 | 97 | R |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | 96 | 99 | R |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)-1-propanol | 93 | 98 | R |
| 5 | Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | 85 | 96 | R |
| 6 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-propanol | 88 | 95 | R |
| 7 | Pivalaldehyde | 2,2-Dimethyl-3-pentanol | 75 | 92 | R |
| 8 | Hexanal | 3-Octanol | 82 | 94 | R |
Experimental Protocols
Synthesis of the Chiral Ligand: (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol
Materials:
-
This compound
-
Paraformaldehyde
-
Piperidine
-
Formic acid
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add paraformaldehyde (2.2 eq) and piperidine (1.2 eq).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and add formic acid (2.2 eq).
-
Heat the mixture to reflux for an additional 6 hours.
-
After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure ligand as a colorless oil.
General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes
Materials:
-
Chiral ligand: (1S,2S)-N,N-dimethyl-2-phenyl-1-(piperidin-1-yl)cyclopentanemethanol
-
Aldehyde (e.g., Benzaldehyde)
-
Diethylzinc (1.0 M solution in hexanes)
-
Toluene (anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.02 eq) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.2 eq, 1.0 M in hexanes) to the solution and stir for 20 minutes at 0 °C.
-
Add the aldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding chiral secondary alcohol.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Mandatory Visualizations
Caption: Workflow for ligand synthesis and the catalytic cycle of enantioselective aldehyde alkylation.
Caption: Proposed mechanism for the enantioselective addition of diethylzinc to an aldehyde.
Application Notes and Protocols for Acylation of (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the N-acylation of the chiral amine (1S,2S)-2-phenylcyclopentanamine. This protocol is intended to serve as a starting point for researchers and may require optimization for specific acylating agents and desired products.
Introduction
This compound is a valuable chiral building block in organic synthesis, often employed as a chiral auxiliary or a precursor for synthesizing complex molecules with specific stereochemistry. The acylation of this amine to form the corresponding amide is a fundamental transformation that can be a key step in the synthesis of pharmaceuticals and other biologically active compounds. The resulting amides can exhibit unique pharmacological properties or serve as intermediates for further functionalization. This document outlines a general procedure for the acylation of this compound using common acylating agents.
Experimental Protocols
Two common methods for the N-acylation of primary amines are presented below: using an acid anhydride or an acid chloride. These protocols are based on general procedures for acylation and should be adapted and optimized for specific substrates and scales.
Protocol 1: Acylation using Acetic Anhydride
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Acylation using Acetyl Chloride
This protocol details the N-acetylation using acetyl chloride, which is generally more reactive than acetic anhydride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry round-bottom flask equipped with a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of acetyl chloride (1.2 eq) in anhydrous DCM dropwise from the dropping funnel to the stirred amine solution over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully add 1 M HCl to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the crude amide by flash column chromatography on silica gel if required.
Data Presentation
The following table provides a template for recording experimental data for the acylation of this compound. Researchers should fill in the details based on their specific experimental setup and results.
| Parameter | Protocol 1 (Acetic Anhydride) | Protocol 2 (Acetyl Chloride) | Notes |
| This compound (eq) | 1.0 | 1.0 | |
| Acylating Agent (eq) | 1.1 (Acetic Anhydride) | 1.2 (Acetyl Chloride) | Stoichiometry may be adjusted. |
| Base (eq) | 1.2 (Triethylamine/Pyridine) | 1.5 (Triethylamine/Pyridine) | A base is crucial to neutralize the acid byproduct. |
| Solvent | Anhydrous DCM or THF | Anhydrous DCM | Solvent choice can influence reaction rate and solubility. |
| Temperature (°C) | 0 to Room Temperature | 0 to Room Temperature | Initial cooling is important for controlling reactivity. |
| Reaction Time (h) | 2 - 4 | 1 - 3 | Monitor by TLC for completion. |
| Yield (%) | Record experimental yield | Record experimental yield | Yield will depend on optimization and purification. |
| Product Purity (e.g., by NMR, LC-MS) | Record purity data | Record purity data | |
| Enantiomeric Excess (ee %) | Determine if relevant | Determine if relevant | The stereochemistry of the amine should be retained. |
*Note: The values in this table are suggested starting points and should be optimized for each specific reaction.
Mandatory Visualization
The following diagram illustrates the general workflow for the acylation of this compound.
Application Notes and Protocols for the Synthesis of Novel Derivatives from (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel amide and sulfonamide derivatives starting from the chiral amine (1S,2S)-2-phenylcyclopentanamine. This molecule serves as a valuable building block in medicinal chemistry due to its constrained cyclic structure and stereochemical properties. The following protocols are based on established synthetic methodologies for amine derivatization and are presented to guide the exploration of new chemical entities for potential therapeutic applications.
Synthesis of N-((1S,2S)-2-Phenylcyclopentyl)acetamide Derivatives
This protocol outlines the synthesis of an N-acetyl derivative, a common modification to explore the structure-activity relationship (SAR) of primary amines. The reaction proceeds via a standard acylation of the primary amine with an acid chloride in the presence of a base.
Experimental Protocol: Acylation of this compound
Objective: To synthesize N-((1S,2S)-2-phenylcyclopentyl)acetamide.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-((1S,2S)-2-phenylcyclopentyl)acetamide.
Quantitative Data Summary
| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Physical State |
| N-((1S,2S)-2-Phenylcyclopentyl)acetamide | This compound | Acetyl chloride, Triethylamine | DCM | >90 | Solid |
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Synthesis of N-((1S,2S)-2-Phenylcyclopentyl)benzenesulfonamide Derivatives
This protocol describes the synthesis of a benzenesulfonamide derivative. Sulfonamides are a key functional group in a wide range of pharmaceuticals. The synthesis involves the reaction of the primary amine with a sulfonyl chloride in the presence of a suitable base.
Experimental Protocol: Sulfonylation of this compound
Objective: To synthesize N-((1S,2S)-2-phenylcyclopentyl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield N-((1S,2S)-2-phenylcyclopentyl)benzenesulfonamide.
Quantitative Data Summary
| Derivative | Starting Material | Reagents | Solvent | Yield (%) | Physical State |
| N-((1S,2S)-2-Phenylcyclopentyl)benzenesulfonamide | This compound | Benzenesulfonyl chloride, Pyridine | DCM | 85-95 | Solid |
Note: Yields are typical and may vary depending on reaction scale and purification efficiency.
Visualizing Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of amide and sulfonamide derivatives from this compound.
Caption: General workflow for the synthesis of N-acetyl derivatives.
Caption: General workflow for sulfonamide synthesis.
Potential Applications and Signaling Pathways
While specific biological data for derivatives of this compound are not extensively reported in publicly available literature, the core scaffold is related to compounds with known psychoactive and neurological effects. For instance, the racemate of trans-2-phenylcyclopentylamine, known as cypenamine, was investigated as a psychostimulant.
Derivatives of structurally similar compounds, such as 2-phenylcyclopropylamines, have been explored as modulators of various receptors and transporters in the central nervous system. For example, derivatives of the related 2-phenylcyclopropylmethylamine have been investigated as partial agonists for the Dopamine D2 receptor, a key target in the treatment of psychosis.
The signaling pathway for Dopamine D2 receptor partial agonism typically involves the modulation of adenylyl cyclase activity. A partial agonist would bind to the D2 receptor and elicit a response that is lower than that of the endogenous full agonist, dopamine. This can lead to a stabilization of dopaminergic neurotransmission.
Caption: Simplified Dopamine D2 receptor signaling pathway.
These protocols and conceptual frameworks provide a starting point for the synthesis and investigation of novel derivatives of this compound. Researchers are encouraged to adapt and optimize these methods for their specific target molecules and to perform thorough characterization and biological evaluation to explore the therapeutic potential of these new chemical entities.
Catalytic Applications of (1S,2S)-2-Phenylcyclopentanamine Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines and their derivatives are pivotal in asymmetric catalysis, serving as ligands for transition metals to create highly enantioselective catalysts. (1S,2S)-2-phenylcyclopentanamine, a C₂-symmetric chiral diamine, is a valuable building block for such ligands. Its rigid cyclopentyl backbone and the stereogenic centers dictate a specific chiral environment around the metal center, enabling high stereocontrol in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the use of complexes derived from analogues of this compound in asymmetric catalysis, with a focus on asymmetric transfer hydrogenation of ketones. The methodologies and data presented are based on well-established procedures for structurally similar and highly effective chiral diamine ligands, such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), which serve as excellent models for the application of this compound-derived catalysts.
Application Notes
Complexes derived from chiral diamines like this compound are particularly effective in asymmetric reduction reactions, most notably the transfer hydrogenation of prochiral ketones and imines. These reactions are fundamental in the synthesis of chiral alcohols and amines, which are key intermediates in the pharmaceutical industry for the production of enantiomerically pure drugs.
Key Applications:
-
Asymmetric Transfer Hydrogenation (ATH) of Ketones: Rhodium(III) and Iridium(III) complexes of N-sulfonylated diamines, analogous to a tosylated derivative of this compound, are highly efficient catalysts for the reduction of a wide range of ketones to their corresponding chiral alcohols with excellent enantioselectivity (up to 99% ee).[1] These reactions are often carried out in environmentally benign solvents like water, using formate salts as the hydrogen source.[1]
-
Asymmetric Hydrogenation of Imines: Iridium complexes with chiral diamine ligands are also effective for the asymmetric hydrogenation of cyclic imines, providing access to chiral amines, including derivatives of nicotine and benzodiazepines, with high enantioselectivity.[2][3]
-
Asymmetric Allylic Alkylation: Palladium complexes bearing chiral P,N-ligands, which can be synthesized from chiral amines like this compound, are utilized in asymmetric allylic alkylation reactions to form new carbon-carbon bonds with high stereocontrol.[4]
The choice of the metal center (e.g., Rh, Ir, Ru, Pd) and the specific N-substituent on the diamine ligand (e.g., tosyl, mesyl) can be tuned to optimize the catalyst's activity and selectivity for a particular substrate.
Data Presentation
The following tables summarize typical quantitative data for the asymmetric transfer hydrogenation of various ketones using a Rh(III) complex of a chiral N-tosylated diamine, which serves as a representative model for the performance of a (1S,2S)-N-tosyl-2-phenylcyclopentanamine-Rh(III) catalyst.
Table 1: Asymmetric Transfer Hydrogenation of Aryl Ketones with a Rh(III)-TsDPEN Analogue Catalyst
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 98 | 97 |
| 2 | 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 99 | 98 |
| 3 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 97 | 96 |
| 4 | 2-Acetophenone | 1-(2-Naphthyl)ethanol | 95 | 99 |
| 5 | Propiophenone | 1-Phenyl-1-propanol | 96 | 95 |
Data is representative of results found in the literature for analogous catalysts.[1]
Table 2: Asymmetric Transfer Hydrogenation of Heteroaryl Ketones and Ketoesters
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | 94 | 92 |
| 2 | 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 95 | 94 |
| 3 | Ethyl benzoylformate | Ethyl mandelate | 92 | 98 |
| 4 | Ethyl pyruvate | Ethyl lactate | 90 | 85 |
Data is representative of results found in the literature for analogous catalysts.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of a representative N-tosylated this compound ligand and its application in the asymmetric transfer hydrogenation of a model ketone.
Protocol 1: Synthesis of (1S,2S)-N-(p-toluenesulfonyl)-2-phenylcyclopentanamine
This protocol describes the synthesis of the N-tosylated ligand, a crucial step for creating an effective catalyst for asymmetric transfer hydrogenation.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM (5 mL/mmol) to the stirred mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water (10 mL/mmol).
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution (2 x 10 mL/mmol) and brine (10 mL/mmol).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure (1S,2S)-N-(p-toluenesulfonyl)-2-phenylcyclopentanamine.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the Rh(III) catalyst and its use in the asymmetric reduction of acetophenone.
Materials:
-
[RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
(1S,2S)-N-(p-toluenesulfonyl)-2-phenylcyclopentanamine
-
Sodium formate (HCOONa)
-
Acetophenone
-
Deionized water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) with a chiral column for ee determination.
Procedure:
-
Catalyst Pre-formation (in situ): In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve [RhCp*Cl₂]₂ (0.005 eq) and (1S,2S)-N-(p-toluenesulfonyl)-2-phenylcyclopentanamine (0.011 eq) in deionized water (2 mL). Stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: To the catalyst solution, add sodium formate (5.0 eq) and acetophenone (1.0 eq).
-
Reaction Execution: Vigorously stir the biphasic mixture at 40 °C for the time specified by reaction monitoring (typically 4-24 hours).
-
Work-up: After completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature. Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 1-phenylethanol.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography if necessary. Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of the chiral ligand and the catalytic cycle for the asymmetric transfer hydrogenation.
References
- 1. Highly Enantioselective Hydrogenation of Simple Ketones Catalyzed by a Rh-PennPhos Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding insight into asymmetric palladium-catalyzed allylic alkylation of N-heterocyclic molecules and cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Borane-Promoted Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of β-Chloro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of (1S,2S)-2-Phenylcyclopentanamine Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the synthesis of amide derivatives of the chiral amine (1S,2S)-2-phenylcyclopentanamine. This valuable building block is frequently employed in medicinal chemistry and materials science, and the efficient formation of amide bonds is crucial for the development of novel compounds. This document outlines several widely used protocols, presents representative quantitative data, and includes detailed experimental procedures.
Introduction to Amide Bond Formation
The formation of an amide bond is a cornerstone of organic synthesis, most notably in the construction of peptides and in the derivatization of amines for the exploration of structure-activity relationships in drug discovery. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid is typically activated to facilitate nucleophilic attack by the amine. This can be achieved through conversion to a more reactive species, such as an acyl chloride, or through the use of coupling reagents that form a highly reactive intermediate in situ.
Common Synthetic Methods
Several reliable methods exist for the preparation of this compound amides. The choice of method often depends on the scale of the reaction, the sensitivity of the substrates to the reaction conditions, and the desired purity of the final product. The most prevalent methods include:
-
Acyl Chloride (Schotten-Baumann) Method: A classic and robust method involving the reaction of the amine with a pre-formed or in situ-generated acyl chloride.
-
Carbodiimide Coupling: This method utilizes coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
-
Uronium/Aminium Salt Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered substrates and for minimizing racemization.
-
Catalytic Amidation: A greener approach that employs a catalyst to promote the direct condensation of the carboxylic acid and amine, with water as the only byproduct.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various amides from this compound using different methods. Please note that yields are highly substrate-dependent and the following data are illustrative.
Table 1: Acyl Chloride (Schotten-Baumann) Method
| Carboxylic Acid Derivative | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2 - 4 | 85 - 95 |
| Benzoyl Chloride | Pyridine | Dichloromethane | 4 - 8 | 80 - 90 |
| Isobutyryl Chloride | DIPEA | Tetrahydrofuran | 6 - 12 | 75 - 85 |
Table 2: EDC/HOBt Coupling Method
| Carboxylic Acid | Additive | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | HOBt | Dichloromethane | 12 - 18 | 80 - 90 |
| Benzoic Acid | HOBt | Dimethylformamide | 12 - 24 | 75 - 85 |
| Propionic Acid | HOBt | Dichloromethane | 12 - 18 | 82 - 92 |
Table 3: HATU Coupling Method
| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetic Acid | DIPEA | Dimethylformamide | 2 - 4 | 90 - 98 |
| Benzoic Acid | DIPEA | Dimethylformamide | 3 - 6 | 85 - 95 |
| Boc-Gly-OH | DIPEA | Dichloromethane | 4 - 8 | 88 - 96 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via the Acyl Chloride Method
-
Dissolution of Amine: Dissolve this compound (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1, or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Amide Synthesis using EDC/HOBt Coupling
-
Activation of Carboxylic Acid: To a stirred solution of the carboxylic acid (1.1 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane or dimethylformamide) at 0 °C, add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture for 15-30 minutes at 0 °C.
-
Addition of Amine: Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, or until completion is confirmed by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Amide Synthesis using HATU Coupling
-
Pre-activation: To a solution of the carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 10-20 minutes.
-
Amine Addition: Add this compound (1.0 eq.) to the activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for the duration specified in Table 3, monitoring its progress by TLC or LC-MS.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The residue is then purified by silica gel chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound amides.
Caption: Simplified mechanism of amide bond formation using EDC and HOBt as coupling agents.
Application Notes and Protocols for Employing (1S,2S)-2-Phenylcyclopentanamine in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the chiral amine, (1S,2S)-2-phenylcyclopentanamine, in stereoselective multicomponent reactions (MCRs). The focus is on its application in the Ugi and Passerini-type reactions, which are powerful tools for the rapid generation of diverse and complex molecular scaffolds, particularly relevant in drug discovery and medicinal chemistry.[1][2][3]
Introduction
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[4] This approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly construct libraries of structurally diverse compounds.[4] The use of chiral components, such as this compound, in MCRs allows for the introduction of stereocenters, leading to the synthesis of enantiomerically enriched products, a critical aspect in the development of new therapeutics.
This compound is a valuable chiral building block. Its rigid cyclic backbone and defined stereochemistry can impart a high degree of stereocontrol in MCRs, making it an attractive component for the synthesis of novel peptidomimetics and other complex chiral molecules.[5][6]
Application 1: Diastereoselective Ugi Four-Component Reaction (U-4CR)
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By employing the chiral amine this compound, it is possible to synthesize complex peptidomimetic structures with a new stereocenter, where the stereochemical outcome is influenced by the chiral amine.
General Reaction Scheme:
Caption: General workflow for the Ugi four-component reaction.
Experimental Protocol: General Procedure for the Ugi Reaction
-
Preparation of the Reaction Mixture:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in a suitable solvent, such as methanol (MeOH) or trifluoroethanol (TFE) (3-5 mL).[1]
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution.
-
Stir the mixture at room temperature for 10-20 minutes to facilitate the formation of the imine intermediate.
-
-
Addition of Components:
-
Add the carboxylic acid (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the flask. The addition of the isocyanide is often exothermic.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-acylamino carboxamide.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.
-
Data Presentation: Representative Substrates and Expected Products
The versatility of the Ugi reaction allows for a wide range of substrates to be employed, leading to a diverse library of peptidomimetics.[6][7]
| Aldehyde (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Expected Product Class | Potential Application |
| Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | N-aryl peptidomimetic | Core scaffold for drug discovery |
| Isobutyraldehyde | Boc-Gly-OH | tert-Butyl isocyanide | Aliphatic peptidomimetic | Building block for complex peptides |
| 4-Fluorobenzaldehyde | Phenylacetic acid | Benzyl isocyanide | Fluorinated peptidomimetic | Probes for medicinal chemistry |
| 2-Thiophenecarboxaldehyde | Propionic acid | Ethyl isocyanoacetate | Heterocyclic peptidomimetic | Synthesis of bioactive compounds |
Application 2: Diastereoselective Passerini Three-Component Reaction (P-3CR)
While the Passerini reaction traditionally does not involve an amine component, a variant can be envisioned where a pre-formed adduct of this compound and a carbonyl compound (an imine) is not isolated but is part of a sequence, or more directly, the amine can be used in post-Passerini modifications. For the direct application in a Passerini-type reaction, one could consider the synthesis of α-acyloxy amides where the amide nitrogen is derived from the chiral amine. This, however, is conceptually closer to a Ugi reaction. The classical Passerini reaction involves an isocyanide, an aldehyde (or ketone), and a carboxylic acid to form an α-acyloxy amide.[8][9] The chirality can be induced by a chiral carboxylic acid or a chiral aldehyde.
Here, we propose a post-Passerini modification approach where the product of a Passerini reaction is further reacted with this compound.
General Reaction Scheme and Workflow:
References
- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols for the Kinetic Resolution of Amines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the kinetic resolution of amines using (1S,2S)-2-phenylcyclopentanamine as a catalyst or resolving agent. The following document provides a general overview, representative data, and standardized protocols for the kinetic resolution of amines based on established methodologies with other chiral catalysts and enzymes. Researchers can adapt these principles to investigate the potential of this compound in this application.
Introduction to Kinetic Resolution of Amines
Kinetic resolution is a widely employed strategy for the separation of enantiomers in a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For chiral amines, which are crucial building blocks in pharmaceuticals and agrochemicals, kinetic resolution offers a practical and efficient route to obtaining enantiomerically pure compounds.[1][2][3]
The most common method for the kinetic resolution of amines is through enantioselective acylation, where a chiral catalyst or enzyme selectively acylates one enantiomer of the racemic amine at a faster rate.
Data Presentation: Representative Enantioselective Acylations
The following tables summarize quantitative data from various kinetic resolution studies of amines using different catalytic systems. This data is intended to provide a comparative overview of the efficiencies of different approaches.
Table 1: Enzymatic Kinetic Resolution of Primary Amines
| Racemic Amine | Acylating Agent | Biocatalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine | Enantiomeric Excess (ee %) of Product | Selectivity Factor (E) |
| 1-Phenylethylamine | Isopropyl 2-propoxyacetate | Immobilized Lipase B from Candida antarctica (CALB) | Toluene | ~50 | >99 (S) | >99 (R-amide) | >200 |
| 1-(1-Naphthyl)ethylamine | Ethyl Acetate | Novozym 435 (Immobilized CALB) | Methyl tert-butyl ether | 48 | 95 (R) | 98 (S-amide) | 135 |
| 1-Aminoindane | Isopropyl methoxyacetate | Sol-gel entrapped CALB | Diisopropyl ether | 51 | 98 (S) | 96 (R-amide) | 190 |
| 2-Aminohexane | Vinyl acetate | Lipase from Pseudomonas cepacia | Tetrahydrofuran | 50 | >99 (R) | >99 (S-amide) | >200 |
Table 2: Non-Enzymatic Catalytic Kinetic Resolution of Amines
| Racemic Amine | Acylating Agent | Chiral Catalyst | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of Unreacted Amine | Selectivity Factor (s) |
| 2-Methylpiperidine | α'-Hydroxyenone | Chiral Hydroxamic Acid / NHC | Chloroform | 52 | 93 (R) | 28 |
| Tetrahydro-1-naphthylamine | Acetic Anhydride | Chiral DMAP derivative | Dichloromethane | 55 | >99 (S) | 75 |
| 1,2,3,4-Tetrahydro-quinoline | Benzoyl chloride | Chiral Phosphine | Toluene | 50 | 92 (R) | 40 |
Experimental Protocols
The following are generalized protocols for the kinetic resolution of a racemic primary amine via enantioselective acylation. These should be optimized for specific substrates and catalysts.
General Protocol for Enzymatic Kinetic Resolution
This protocol is based on the widely used lipase-catalyzed acylation of amines.
Materials:
-
Racemic amine (1.0 equiv)
-
Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate) (0.5 - 1.0 equiv)
-
Immobilized Lipase (e.g., Novozym 435) (10-50 mg per mmol of amine)
-
Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the racemic amine (1.0 equiv) and the anhydrous organic solvent.
-
Add the acylating agent (0.5-1.0 equiv) to the solution.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (typically ranging from room temperature to 50 °C).
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining amine and the formed amide.
-
Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
The unreacted amine and the acylated product can be separated by standard purification techniques such as column chromatography, distillation, or acid-base extraction.
-
Characterize the enantiomeric excess of the recovered amine and the product amide using chiral GC or HPLC.
General Protocol for Non-Enzymatic Catalytic Kinetic Resolution
This protocol describes a general procedure for kinetic resolution using a chiral small molecule catalyst.
Materials:
-
Racemic amine (1.0 equiv)
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride) (0.5 - 0.6 equiv)
-
Chiral catalyst (e.g., a chiral DMAP derivative, a chiral phosphine, or a system like this compound could be tested here) (1-10 mol%)
-
Anhydrous, non-protic organic solvent (e.g., dichloromethane, toluene)
-
A non-nucleophilic base (e.g., triethylamine, proton sponge), if necessary, to neutralize any acid formed during the reaction.
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Reaction monitoring equipment (e.g., GC, HPLC with a chiral column)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral catalyst (1-10 mol%) and the anhydrous solvent.
-
Add the racemic amine (1.0 equiv) to the solution.
-
If required, add the non-nucleophilic base.
-
Cool the reaction mixture to the desired temperature (can range from -78 °C to room temperature).
-
Slowly add the acylating agent (0.5-0.6 equiv) to the reaction mixture.
-
Stir the reaction at the set temperature and monitor its progress by chiral GC or HPLC.
-
Upon reaching approximately 50% conversion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent.
-
Separate the unreacted amine from the amide product using column chromatography or acid-base extraction.
-
Determine the enantiomeric excess of both the recovered starting material and the product.
Mandatory Visualizations
Caption: Experimental workflow for the kinetic resolution of a racemic amine.
Caption: Principle of kinetic resolution of a racemic amine.
References
Application Notes and Protocols for Asymmetric Induction with a (1S,2S)-2-Phenylcyclopentanamine Auxiliary Moiety
Disclaimer: Due to the limited availability of published experimental data specifically for the (1S,2S)-2-phenylcyclopentanamine auxiliary, this document provides detailed application notes and protocols for a structurally related and well-documented chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol, which is used to form a rigid oxazolidinone auxiliary. This information is intended to serve as a practical guide and a model for researchers, scientists, and drug development professionals working with similar chiral cyclopentanamine-based auxiliaries. The principles and procedures outlined herein are expected to be broadly applicable.
Introduction to Chiral Cyclopentanamine-Based Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The this compound scaffold, with its defined stereochemistry and rigid cyclopentyl ring, presents a promising candidate for a chiral auxiliary. The cis-disposition of the phenyl and amino groups can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thus inducing high diastereoselectivity.
This document details the application of a related cyclopentane-derived auxiliary in key asymmetric transformations, namely alkylation, aldol, and Diels-Alder reactions. The protocols and data presented are based on established literature for the (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone auxiliary, which shares key structural features with amides that would be derived from this compound.
Asymmetric Alkylation of N-Acyloxazolidinones
Asymmetric alkylation of enolates derived from chiral N-acyloxazolidinones is a robust method for the synthesis of chiral carboxylic acids and their derivatives. The chiral auxiliary guides the electrophilic attack of an alkyl halide to one face of the enolate.
Quantitative Data
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl bromide | N-Benzylated Oxazolidinone | 95 | >99 |
| 2 | Iodomethane | N-Methylated Oxazolidinone | 92 | >99 |
| 3 | Allyl bromide | N-Allylated Oxazolidinone | 94 | >99 |
Experimental Protocol: Asymmetric Benzylation
Materials:
-
(4R,5S)-4-phenyl-5-(propan-2-yl)oxazolidin-2-one (derived from (1S,2R)-2-amino-1-cyclopentanol)
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Acylation: To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 equiv) dropwise. Stir the solution for 30 minutes. Add propionyl chloride (1.1 equiv) and stir for an additional 1 hour at -78 °C, then allow the reaction to warm to room temperature and stir for 2 hours.
-
Enolate Formation: Cool the solution of the resulting N-propionyloxazolidinone to -78 °C. Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour to form the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the benzylated product.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the corresponding chiral carboxylic acid and recover the auxiliary.
Experimental Workflow
Designing Potent and Selective Ligands with the 2-Phenylcyclopentanamine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylcyclopentanamine scaffold is a privileged structural motif in medicinal chemistry, particularly in the design of ligands targeting the central nervous system (CNS). Its rigid cyclopentane ring constrains the spatial orientation of the phenyl and amine groups, providing a defined pharmacophore that can be tailored for high-affinity and selective interactions with various biological targets. This scaffold is a homolog of the well-studied 2-phenylcyclopropylamine (e.g., tranylcypromine), and as such, its derivatives often exhibit activity as psychostimulants by modulating the function of monoamine transporters and enzymes.[1]
This document provides detailed application notes and experimental protocols for researchers engaged in the design, synthesis, and evaluation of novel ligands based on the 2-phenylcyclopentanamine scaffold. The focus is on targeting key proteins involved in neurotransmission, including the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and monoamine oxidases (MAO-A and MAO-B).
Biological Targets and Signaling Pathways
Ligands incorporating the 2-phenylcyclopentanamine scaffold primarily interact with monoamine transporters and monoamine oxidases, thereby influencing the levels of key neurotransmitters in the synaptic cleft.
Monoamine Transporters (DAT, SERT, NET): These transmembrane proteins are responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synapse back into the presynaptic neuron. Inhibition of these transporters by 2-phenylcyclopentanamine derivatives leads to an increase in the extracellular concentration of the respective neurotransmitters, potentiating their signaling. The therapeutic and psychoactive effects of many CNS-acting drugs are mediated through this mechanism.
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[2] Inhibition of MAO-A and MAO-B prevents the breakdown of these neurotransmitters, leading to their accumulation in the presynaptic neuron and subsequent increased release into the synapse.[2] Selective inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[2]
The following diagram illustrates the general mechanism of action of 2-phenylcyclopentanamine-based ligands on a presynaptic monoaminergic neuron.
Caption: Mechanism of action of 2-phenylcyclopentanamine ligands.
Structure-Activity Relationships (SAR)
The biological activity and selectivity of 2-phenylcyclopentanamine derivatives can be finely tuned by chemical modifications at several positions. While comprehensive SAR data for a large series of 2-phenylcyclopentanamine analogs is not extensively published, principles can be extrapolated from related phenylalkylamine scaffolds.
-
Stereochemistry: The relative orientation of the phenyl and amine groups is critical for activity. For the closely related 2-phenylcyclopropylamines, the trans isomer is generally more active. It is anticipated that the trans configuration of 2-phenylcyclopentanamine is also preferred for binding to monoamine transporters.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly impact potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric bulk, influencing interactions with the binding pockets of target proteins. For example, in related amphetamine and cathinone series, para-chloro substitution can augment potency at the serotonin transporter.[3][4]
-
N-Alkylation: Modification of the primary amine can affect potency and selectivity. N-methylation or N-ethylation can alter the lipophilicity and hydrogen bonding capacity of the ligand, potentially leading to differential effects on DAT, NET, and SERT.
The following table summarizes representative, albeit limited, quantitative data for the parent compound, cypenamine (trans-2-phenylcyclopentanamine), and highlights the importance of further research to build a comprehensive SAR profile. Data for the closely related and well-studied compound, tranylcypromine, is included for comparison.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| trans-2-Phenylcyclopentanamine (Cypenamine) | DAT | Binding | Data not available | ||
| SERT | Binding | Data not available | |||
| NET | Binding | Data not available | |||
| MAO-A | Inhibition | Data not available | |||
| MAO-B | Inhibition | Data not available | |||
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | DAT | Binding | 1,300 | [5] | |
| SERT | Binding | 2,400 | [5] | ||
| NET | Binding | 230 | [5] | ||
| MAO-A | Inhibition | 1,000 | [2] | ||
| MAO-B | Inhibition | 200 | [2] |
Experimental Protocols
Synthesis of the 2-Phenylcyclopentanamine Scaffold
The synthesis of the trans-2-phenylcyclopentanamine scaffold can be achieved through several routes. The following protocol is a representative procedure based on established chemical transformations for analogous structures.
Workflow for the Synthesis of trans-2-Phenylcyclopentanamine
Caption: Synthetic workflow for 2-phenylcyclopentanamine.
Detailed Protocol:
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
-
Synthesis of cis/trans-Ethyl 2-phenylcyclopropanecarboxylate: To a solution of styrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄). Add ethyl diazoacetate dropwise to the reaction mixture at room temperature. Monitor the reaction by TLC until the starting materials are consumed. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield a mixture of cis and trans isomers of ethyl 2-phenylcyclopropanecarboxylate.
-
Isomerization to trans-Ethyl 2-phenylcyclopropanecarboxylate: The mixture of isomers is dissolved in anhydrous ethanol, and a catalytic amount of a strong base (e.g., sodium ethoxide) is added. The reaction is heated to reflux and monitored by GC or NMR until the desired trans/cis ratio is achieved. The reaction is then quenched, and the product is extracted and purified.
-
Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid: The purified trans-ester is dissolved in a mixture of ethanol and water containing a base (e.g., NaOH or KOH). The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed. The aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed with water, and dried.
-
Curtius Rearrangement to the Boc-protected Amine: The trans-2-phenylcyclopropanecarboxylic acid is dissolved in an inert solvent (e.g., toluene) with tert-butanol. Diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine) are added, and the mixture is heated to reflux. The reaction proceeds through an isocyanate intermediate, which is trapped by tert-butanol to form the Boc-protected amine. After completion, the reaction mixture is worked up, and the product is purified by column chromatography.
-
Deprotection to trans-2-Phenylcyclopentanamine: The Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane) at room temperature. The reaction is stirred until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure, and the resulting amine salt can be converted to the free base by treatment with a mild base.
In Vitro Monoamine Transporter Inhibition Assay
This protocol describes a method to determine the potency of 2-phenylcyclopentanamine derivatives to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.[6][7]
-
Cell Culture: Maintain HEK293 cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) in appropriate culture medium supplemented with a selection antibiotic.
-
Assay Preparation: On the day of the assay, harvest the cells and resuspend them in Krebs-Ringer-HEPES (KRH) buffer.
-
Inhibition Assay:
-
In a 96-well plate, add KRH buffer, the test compound at various concentrations, and the cell suspension.
-
Initiate the uptake by adding a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Terminate the uptake by rapid filtration through a glass fiber filtermat using a cell harvester.
-
Wash the filters with ice-cold KRH buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filtermats and add scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a fluorometric method to assess the inhibitory activity of 2-phenylcyclopentanamine derivatives against MAO-A and MAO-B.[2][8][9]
-
Reagents:
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
MAO-A and MAO-B enzyme preparations (from recombinant sources or tissue homogenates).
-
Kynuramine (substrate for both MAO-A and MAO-B).
-
Test compounds at various concentrations.
-
NaOH solution to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer, the test compound, and the MAO enzyme preparation.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the kynuramine substrate.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding NaOH.
-
-
Detection and Analysis:
-
Measure the fluorescence of the product (4-hydroxyquinoline) using a fluorescence plate reader (excitation ~310-320 nm, emission ~380-400 nm).
-
The activity of a control reaction without any inhibitor is considered 100%.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Conclusion
The 2-phenylcyclopentanamine scaffold represents a promising starting point for the design of novel CNS-active ligands. Its structural features allow for targeted modifications to achieve desired potency and selectivity for monoamine transporters and monoamine oxidases. The provided application notes and experimental protocols offer a framework for researchers to synthesize and evaluate new chemical entities based on this scaffold, contributing to the development of next-generation therapeutics for a range of neurological and psychiatric disorders. Further exploration of the structure-activity relationships of 2-phenylcyclopentanamine derivatives is warranted to fully exploit the potential of this versatile chemical scaffold.
References
- 1. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4.2. Monoamine Uptake Transporter Inhibition [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. 4.4. Monoamine Oxidase A and B (MAO-A and -B) Enzyme Inhibition Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the Large-Scale Synthesis of (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2S)-2-Phenylcyclopentanamine is a valuable chiral building block in the pharmaceutical industry, frequently incorporated into complex drug molecules. Its specific stereochemistry is often crucial for therapeutic efficacy and safety. This document provides detailed application notes and scalable protocols for the large-scale synthesis of enantiomerically pure this compound. The described methodology is a robust two-stage process commencing with the synthesis of racemic cis-2-phenylcyclopentanamine, followed by an efficient chiral resolution using diastereomeric salt crystallization. This approach is well-suited for industrial production, offering high yields and excellent enantiomeric purity.
Introduction
Chiral amines are fundamental components in a vast array of pharmaceuticals. The stereochemical configuration of these amines can significantly influence the pharmacological and toxicological properties of an active pharmaceutical ingredient (API). This compound, with its defined cis-relationship between the phenyl and amino groups on a cyclopentane scaffold, presents a unique three-dimensional structure for molecular recognition at biological targets. The development of a scalable and cost-effective synthesis is therefore critical for its application in drug discovery and development.
The synthetic strategy outlined herein involves two primary stages:
-
Stage 1: Synthesis of Racemic cis-2-Phenylcyclopentanamine. This stage focuses on the preparation of the key intermediate, the racemic cis-amine, through a diastereoselective reduction of 2-phenylcyclopentanone oxime.
-
Stage 2: Chiral Resolution. The separation of the desired (1S,2S)-enantiomer from the racemic mixture is achieved via classical resolution, a proven and scalable method, involving the formation of diastereomeric salts with a chiral resolving agent.
Synthesis Pathway
The overall synthetic strategy is illustrated in the following diagram, detailing the transformation from the starting ketone to the final enantiomerically pure amine.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of Racemic cis-2-Phenylcyclopentanamine
This stage involves a two-step process starting from 2-phenylcyclopentanone.
Objective: To convert the ketone to its corresponding oxime.
| Reagent/Solvent | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Phenylcyclopentanone | 160.21 | 15.0 | 93.6 |
| Hydroxylamine Hydrochloride | 69.49 | 7.8 | 112.2 |
| Sodium Acetate | 82.03 | 9.3 | 113.4 |
| Ethanol | - | 75 L | - |
| Water | - | 37.5 L | - |
Procedure:
-
To a 200 L reactor, charge 2-phenylcyclopentanone (15.0 kg), hydroxylamine hydrochloride (7.8 kg), sodium acetate (9.3 kg), ethanol (75 L), and water (37.5 L).
-
Heat the mixture to reflux (approximately 80-85°C) and stir for 5 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture to ambient temperature.
-
Slowly add water (75 L) to induce precipitation of the product.
-
Isolate the solid product by filtration, wash thoroughly with water (2 x 30 L), and dry under vacuum at 50°C until a constant weight is achieved.
Expected Outcome: 15.8 - 16.5 kg (96-99% yield) of 2-phenylcyclopentanone oxime as a crystalline solid.
Objective: To reduce the oxime to the amine with high diastereoselectivity for the cis isomer.
| Reagent/Solvent | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| 2-Phenylcyclopentanone Oxime | 175.23 | 15.0 | 85.6 |
| Sodium Metal | 22.99 | 9.9 | 430.6 |
| n-Propanol | 60.1 | 90 L | - |
| Toluene | - | 30 L | - |
Procedure:
-
In a 300 L reactor, dissolve 2-phenylcyclopentanone oxime (15.0 kg) in n-propanol (90 L) and heat to 95°C.
-
In a controlled manner, add sodium metal (9.9 kg) in small portions, ensuring the temperature is maintained between 95-105°C. This reaction is highly exothermic.
-
After the complete addition and reaction of sodium, cool the mixture to 60°C and cautiously quench with water (15 L).
-
Remove the n-propanol via distillation under reduced pressure.
-
To the resulting residue, add water (45 L) and toluene (30 L). Acidify the mixture to a pH below 2 using concentrated hydrochloric acid.
-
Separate the aqueous phase. The organic layer can be washed with water (15 L) and the aqueous layers combined.
-
Cool the combined aqueous phases to below 15°C and basify to a pH above 12 with a 50% aqueous solution of sodium hydroxide.
-
Extract the amine product into toluene (2 x 30 L).
-
Combine the organic extracts, wash with brine (25 L), and concentrate under reduced pressure to afford the product.
Expected Outcome: 12.8 - 13.5 kg (93-98% yield) of racemic cis-2-phenylcyclopentanamine with a cis:trans ratio typically exceeding 95:5.
Stage 2: Chiral Resolution
Objective: To isolate the (1S,2S)-enantiomer from the racemic mixture.
| Reagent/Solvent | MW ( g/mol ) | Quantity (kg) | Moles (mol) |
| rac-cis-2-Phenylcyclopentanamine | 161.24 | 12.0 | 74.4 |
| L-(+)-Tartaric Acid | 150.09 | 5.58 | 37.2 |
| Methanol | 32.04 | 120 L | - |
Procedure:
-
In a 200 L reactor, dissolve L-(+)-tartaric acid (5.58 kg) in methanol (120 L) and heat to 55°C.
-
Slowly add a solution of racemic cis-2-phenylcyclopentanamine (12.0 kg) in methanol (30 L) to the tartaric acid solution while maintaining the temperature at 50-55°C.
-
Gradually cool the solution to 20-25°C over a period of 5 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolate the precipitated salt by filtration and wash with cold methanol (2 x 15 L).
-
Optional: For enhanced enantiomeric purity, the isolated salt can be recrystallized from methanol.
-
Suspend the filtered diastereomeric salt in a mixture of water (60 L) and toluene (60 L).
-
Adjust the pH of the mixture to above 12 using a 50% aqueous solution of sodium hydroxide to liberate the free amine.
-
Separate the toluene layer and extract the aqueous layer with an additional portion of toluene (30 L).
-
Combine the organic layers, wash with brine (30 L), and concentrate under reduced pressure to yield the final product.
Expected Outcome: 4.5 - 5.1 kg (75-85% yield based on the (1S,2S)-enantiomer) of this compound with an enantiomeric excess greater than 99%.
Quantitative Data Summary
| Synthesis Step | Key Product | Typical Yield Range (%) | Typical Purity |
| Oximation | 2-Phenylcyclopentanone Oxime | 96 - 99 | >98% (HPLC) |
| Reduction | rac-cis-2-Phenylcyclopentanamine | 93 - 98 | >95% cis (GC) |
| Chiral Resolution | This compound | 75 - 85 (from racemate) | >99% ee (Chiral HPLC) |
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedures.
Application Notes and Protocols: Hydroboration-Amination Route to 2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Phenylcyclopentanamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The development of efficient and stereoselective synthetic routes to access these compounds is of significant interest. The hydroboration-amination of alkenes is a powerful strategy for the anti-Markovnikov addition of an amino group across a double bond. This two-step process involves the initial reaction of an alkene with a borane reagent to form an organoborane intermediate, which is then converted to the corresponding amine. The hydroboration step is known to proceed via a syn-addition mechanism, which dictates the stereochemical outcome of the final product. In the case of 1-phenylcyclopentene, this stereoselectivity is expected to favor the formation of trans-2-phenylcyclopentanamine.
Reaction Pathway
The overall transformation from 1-phenylcyclopentene to 2-phenylcyclopentanamine proceeds in two key steps:
-
Hydroboration: 1-Phenylcyclopentene is reacted with a borane reagent, such as 9-borabicyclo[3.3.1]nonane (9-BBN), to form a trialkylborane intermediate. The boron atom adds to the less sterically hindered carbon of the double bond (anti-Markovnikov regioselectivity), and both the boron and the hydrogen atom add to the same face of the cyclopentene ring (syn-addition).
-
Amination: The resulting organoborane is then treated with an aminating agent, such as hydroxylamine-O-sulfonic acid (HSA), to replace the boron atom with an amino group, yielding the final product, 2-phenylcyclopentanamine.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1-Phenylcyclopentene | ![]() | C₁₁H₁₂ | 144.21 | Colorless liquid |
| trans-2-Phenylcyclopentanamine | ![]() | C₁₁H₁₅N | 161.24 | Colorless oil or low-melting solid |
| cis-2-Phenylcyclopentanamine | ![]() | C₁₁H₁₅N | 161.24 | Colorless oil or low-melting solid |
Table 2: Spectroscopic Data for 1-Phenylcyclopentene
| Type | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.20 (m, 5H, Ar-H), 6.15 (t, J = 1.8 Hz, 1H, =CH), 2.60 (m, 2H, allylic CH₂), 2.45 (m, 2H, allylic CH₂), 1.95 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.5, 139.8, 128.3, 126.8, 125.0, 124.5, 33.5, 32.8, 23.4 |
Table 3: Predicted Spectroscopic Data for trans-2-Phenylcyclopentanamine
| Type | Data (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 3.5-3.3 (m, 1H, CH-N), 2.9-2.7 (m, 1H, CH-Ph), 2.1-1.5 (m, 6H, cyclopentyl CH₂), 1.4 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 145.0, 128.5, 127.0, 126.5, 60.0 (CH-N), 55.0 (CH-Ph), 35.0, 30.0, 25.0 |
Table 4: Predicted Spectroscopic Data for cis-2-Phenylcyclopentanamine
| Type | Data (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 3.6-3.4 (m, 1H, CH-N), 3.1-2.9 (m, 1H, CH-Ph), 2.2-1.6 (m, 6H, cyclopentyl CH₂), 1.5 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 144.0, 128.4, 127.2, 126.8, 58.0 (CH-N), 53.0 (CH-Ph), 34.0, 28.0, 22.0 |
Experimental Protocols
Note: These protocols are representative and may require optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Hydroboration of 1-Phenylcyclopentene
Materials:
-
1-Phenylcyclopentene
-
9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert atmosphere setup
Procedure:
-
To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-phenylcyclopentene (e.g., 10 mmol, 1.44 g).
-
Dissolve the 1-phenylcyclopentene in 50 mL of anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 0.5 M solution of 9-BBN in THF (e.g., 11 mmol, 22 mL) to the stirred solution of 1-phenylcyclopentene via syringe over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The resulting solution contains the 2-phenylcyclopentyl-9-BBN intermediate and is used directly in the next step.
Protocol 2: Amination of the Organoborane Intermediate
Materials:
-
Solution of 2-phenylcyclopentyl-9-BBN in THF (from Protocol 1)
-
Hydroxylamine-O-sulfonic acid (HSA)
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the solution of the 2-phenylcyclopentyl-9-BBN intermediate from Protocol 1 to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (e.g., 15 mmol, 1.70 g) in 30 mL of 3 M aqueous sodium hydroxide. Caution: This solution can be exothermic; prepare with cooling.
-
Slowly add the aqueous HSA/NaOH solution to the stirred organoborane solution at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.
-
Transfer the reaction mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-phenylcyclopentanamine.
-
The crude product can be purified by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes, with 1% triethylamine to prevent streaking) or by distillation under reduced pressure to afford the purified 2-phenylcyclopentanamine. The trans isomer is expected to be the major product.
Visualizations
Reaction Pathway Diagram
Caption: Overall reaction scheme for the synthesis of 2-phenylcyclopentanamine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1S,2S)-2-Phenylcyclopentanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of (1S,2S)-2-phenylcyclopentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining this compound?
A1: Common strategies often involve the diastereoselective or enantioselective synthesis of the trans-isomer of 2-phenylcyclopentanamine. One notable method is the diastereoselective synthesis of trans-2-substituted cyclopentylamines through a tandem hydrozirconation/Lewis acid-mediated cyclization sequence.[1] Other approaches may include the reduction of a chiral imine derived from 2-phenylcyclopentanone, resolution of a racemic mixture of trans-2-phenylcyclopentanamine, or the use of chiral auxiliaries to direct the stereochemistry.
Q2: How can I improve the diastereoselectivity of my reaction to favor the trans-isomer?
A2: Improving diastereoselectivity often depends on the specific reaction pathway. For cyclization reactions, the choice of Lewis acid can be critical.[1] In the case of reductive amination of 2-phenylcyclopentanone, the choice of reducing agent and reaction conditions (temperature, solvent) can significantly influence the diastereomeric ratio. Bulky reducing agents may preferentially attack from the less hindered face, leading to a higher proportion of the desired trans-isomer.
Q3: My overall yield is low. What are the potential causes and how can I troubleshoot this?
A3: Low overall yield can result from several factors throughout the synthetic sequence. Key areas to investigate include:
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting material is fully consumed.
-
Side reactions: Undesired side reactions can consume starting materials or intermediates. Analyze crude reaction mixtures to identify byproducts and adjust reaction conditions (e.g., temperature, reaction time) to minimize their formation.
-
Purification losses: Significant loss of product can occur during workup and purification steps. Optimize extraction and chromatography conditions to maximize recovery.
-
Reagent quality: Ensure all reagents and solvents are pure and anhydrous, as required by the reaction.
Q4: What are suitable methods for the chiral resolution of a racemic mixture of trans-2-phenylcyclopentanamine?
A4: Chiral resolution using diastereomeric salt formation is a common method for separating enantiomers of amines. This involves reacting the racemic amine with a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization, followed by liberation of the desired enantiomer by treatment with a base. The choice of resolving agent and crystallization solvent is crucial and often requires empirical screening for optimal results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Diastereoselectivity (high cis-isomer content) | Steric hindrance is insufficient to direct the reaction. | * Employ a bulkier reducing agent (e.g., L-Selectride® vs. NaBH4).* Optimize the reaction temperature; lower temperatures often favor higher selectivity.* If using a chiral auxiliary, ensure it is of high enantiomeric purity. |
| Poor Enantioselectivity | The chiral catalyst or reagent is not effective. | * Screen a variety of chiral catalysts or ligands.* Ensure the catalyst is not poisoned by impurities in the starting material or solvent.* Verify the enantiomeric purity of the chiral source. |
| Formation of Impurities | Side reactions such as over-reduction, elimination, or rearrangement are occurring. | * Analyze the impurity profile using LC-MS or GC-MS to identify the structures of byproducts.* Adjust reaction conditions (temperature, stoichiometry of reagents) to disfavor side reactions.* Consider a different synthetic route that avoids problematic intermediates. |
| Difficulty in Product Isolation/Purification | The product is highly polar or volatile. | * For polar amines, consider derivatization (e.g., Boc protection) to facilitate extraction and chromatography.* Use an appropriate stationary phase and eluent system for column chromatography.* For volatile amines, use techniques like bulb-to-bulb distillation (Kugelrohr) for purification. |
Experimental Protocols
General Protocol for Reductive Amination of 2-Phenylcyclopentanone
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Imine Formation:
-
Dissolve 2-phenylcyclopentanone (1.0 eq) in a suitable solvent (e.g., methanol, toluene).
-
Add the amine source (e.g., ammonium acetate or a chiral amine, 1.1-1.5 eq).
-
Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitor by TLC or GC-MS).
-
For volatile amines, the reaction may be performed in a sealed vessel.
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or a more stereoselective reagent) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the imine is fully reduced.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water or a suitable acidic/basic solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by distillation.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for diagnosing and addressing low yield issues.
References
Technical Support Center: Diastereoselective Reactions with (1S,2S)-2-Phenylcyclopentanamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-phenylcyclopentanamine as a chiral auxiliary in diastereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in the alkylation of an N-acyl derivative of this compound. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity is a common issue and can be influenced by several factors. Here is a step-by-step troubleshooting guide:
-
Enolate Geometry: The geometry of the lithium enolate is crucial for high diastereoselectivity. The formation of the desired Z-enolate is favored by using lithium diisopropylamide (LDA) as the base in a non-polar solvent like tetrahydrofuran (THF). The presence of coordinating species, such as lithium chloride, can further stabilize the desired enolate geometry.
-
Reaction Temperature: Temperature control is critical. The enolate should be formed at a low temperature, typically -78 °C, to ensure kinetic control and prevent equilibration to the undesired E-enolate. The alkylating agent should also be added at this low temperature. Allowing the reaction to warm prematurely can lead to a significant drop in diastereoselectivity.
-
Solvent Choice: The choice of solvent can have a profound impact on the stereochemical outcome. Ethereal solvents like THF are generally preferred as they can coordinate with the lithium cation of the enolate, leading to a more organized transition state. The use of more polar solvents may lead to decreased diastereoselectivity.
-
Nature of the Alkylating Agent: The steric bulk and reactivity of the alkylating agent can influence the diastereoselectivity. Less reactive electrophiles may require slightly higher temperatures or longer reaction times, which can negatively impact the diastereomeric ratio.
-
Purity of Reagents and Auxiliary: Ensure the purity of your starting materials, including the this compound auxiliary, the carboxylic acid derivative, and the alkylating agent. Impurities can interfere with the formation of the desired enolate and the subsequent stereoselective alkylation.
Q2: What is the best method to attach the this compound auxiliary to my carboxylic acid?
A2: The most common and effective method is to convert the carboxylic acid to its corresponding acid chloride, which then readily reacts with this compound to form the stable amide.
Experimental Protocol: Amide Formation
-
To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh, dry dichloromethane and cool to 0 °C.
-
Add a solution of this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography on silica gel.
Q3: How can I effectively remove the this compound auxiliary after the diastereoselective reaction?
A3: The chiral auxiliary can be cleaved under basic or acidic conditions to yield the desired chiral product. A common and often high-yielding method is hydrolysis with lithium hydroxide and hydrogen peroxide.
Experimental Protocol: Auxiliary Cleavage
-
Dissolve the N-acyl-(1S,2S)-2-phenylcyclopentanamine derivative (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) (4.0 eq.) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (4.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with a suitable acid (e.g., 1M HCl) and extract the desired carboxylic acid product with an organic solvent.
-
The this compound auxiliary can often be recovered from the aqueous layer by basification and extraction.
Q4: I am having trouble with the purification of my alkylated product. Are there any tips?
A4: The diastereomers of the alkylated product can sometimes be challenging to separate by standard column chromatography. Here are a few suggestions:
-
Optimize your chromatography conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and consider using a high-performance liquid chromatography (HPLC) system for better separation.
-
Crystallization: If the product is a solid, recrystallization can be a powerful technique for separating diastereomers and obtaining highly pure material.
-
Derivatization: In some cases, converting the product to a different derivative (e.g., an ester) may facilitate separation. The derivative can then be converted back to the desired product after purification.
Troubleshooting Guide: Low Diastereoselectivity
This guide provides a structured approach to troubleshooting low diastereoselectivity in alkylation reactions using the this compound chiral auxiliary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Data on Diastereoselective Alkylation
| Electrophile (R-X) | Product | Diastereomeric Excess (de, %) | Yield (%) |
| Methyl Iodide | N-((R)-2-Methylpropanoyl)-... | >98 | 95 |
| Ethyl Iodide | N-((R)-2-Methylbutanoyl)-... | >98 | 92 |
| Propyl Iodide | N-((R)-2-Methylpentanoyl)-... | >98 | 90 |
| Benzyl Bromide | N-((R)-2-Methyl-3-phenylpropanoyl)-... | >98 | 88 |
Note: The results presented above are for an analogous system and may not be directly transferable. Optimization of reaction conditions is recommended for each specific substrate and electrophile when using this compound as the chiral auxiliary.
General Experimental Workflow
The following diagram illustrates the general workflow for a diastereoselective alkylation reaction using a chiral auxiliary.
Caption: General experimental workflow for diastereoselective alkylation.
Technical Support Center: Optimizing Enantiomeric Excess with (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the enantiomeric excess (e.e.) of asymmetric reactions utilizing the chiral amine, (1S,2S)-2-phenylcyclopentanamine.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common challenge in asymmetric synthesis. The following guide outlines potential causes and corrective actions when using this compound or its derivatives as catalysts or auxiliaries.
| Observation/Problem | Potential Cause(s) | Suggested Troubleshooting Step(s) |
| Low e.e. (<50%) | 1. Suboptimal Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[1] 2. Incorrect Temperature: The reaction may not be at its optimal temperature for stereoselectivity.[2][3] 3. Catalyst Purity/Activity: The chiral amine may be impure or may have degraded. 4. Presence of Water: Trace amounts of water can interfere with the catalyst and reaction mechanism. | 1. Solvent Screening: Test a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate).[1] 2. Temperature Optimization: Run the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to determine the effect on enantioselectivity.[2][3] 3. Verify Catalyst Quality: Use freshly purified this compound. Consider derivatization to a more stable form if applicable. 4. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inconsistent e.e. between batches | 1. Variability in Reagent Quality: Inconsistent purity of starting materials, reagents, or solvents. 2. Slight Variations in Reaction Conditions: Minor fluctuations in temperature, reaction time, or stirring rate. 3. Atmospheric Contamination: Exposure to air or moisture. | 1. Standardize Reagents: Use reagents from the same batch and of the highest possible purity. 2. Precise Control of Parameters: Carefully control and monitor reaction temperature, addition rates, and stirring. Use a cryostat for low-temperature reactions. 3. Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude air and moisture. |
| Good yield but low e.e. | 1. Background (Uncatalyzed) Reaction: The uncatalyzed reaction may be proceeding at a significant rate, leading to a racemic background. 2. Catalyst Mismatch: The catalyst may not be optimal for the specific substrate combination. | 1. Lower Reaction Temperature: This will typically slow down the uncatalyzed reaction more than the catalyzed one. 2. Modify Catalyst Structure: Consider using a derivative of this compound with different steric or electronic properties. |
| e.e. erodes over time | 1. Product Racemization: The chiral product may be unstable under the reaction or workup conditions. 2. Catalyst Degradation: The chiral catalyst may be degrading over the course of the reaction. | 1. Quench the Reaction Promptly: Once the reaction is complete, quench it and proceed with workup immediately. 2. Analyze Racemization Potential: Test the stability of the purified product under the reaction conditions (without the starting materials). 3. Monitor Catalyst Stability: Analyze the catalyst concentration and purity over the reaction time. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving high enantiomeric excess with this compound?
A1: While multiple factors are important, solvent choice and temperature control are often the most critical parameters to optimize for achieving high enantioselectivity. The solvent can influence the conformation of the transition state, and lower temperatures generally favor higher enantiomeric excess by reducing the energy of the system and amplifying the energetic difference between the diastereomeric transition states.[1][2][3]
Q2: How can I determine the enantiomeric excess of my reaction product?
A2: The most common methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC) . Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or derivatizing agents can also be employed.[4] For high-throughput screening, fluorescence-based assays and circular dichroism have also been developed.[5]
Q3: Can the purity of this compound affect the enantiomeric excess?
A3: Absolutely. The enantiomeric purity of the catalyst is directly correlated with the maximum achievable enantiomeric excess of the product. It is crucial to use this compound with the highest possible enantiomeric purity.
Q4: I am observing a reversal in the major enantiomer produced. What could be the cause?
A4: A reversal in enantioselectivity is uncommon but can be influenced by a change in the reaction mechanism. This could be triggered by a significant change in solvent, temperature, or the use of certain additives. It is important to carefully re-evaluate the reaction conditions and compare them to established protocols.
Experimental Protocols
General Protocol for an Asymmetric Michael Addition
This protocol is a general guideline and should be optimized for specific substrates.
-
Catalyst Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (10 mol%) in the chosen anhydrous solvent (e.g., Toluene, 2 mL).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: To the cooled catalyst solution, add the Michael acceptor (1.0 mmol) followed by the slow, dropwise addition of the Michael donor (1.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or another suitable analytical method.
-
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
Visualizing Experimental and Logical Workflows
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
General Experimental Workflow for Asymmetric Synthesis
References
- 1. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (1S,2S)-2-Phenylcyclopentanamine Isomers
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of (1S,2S)-2-phenylcyclopentanamine and its related stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying the isomers of 2-phenylcyclopentanamine?
A1: The two primary methods for resolving the enantiomers of 2-phenylcyclopentanamine are diastereomeric crystallization and chiral High-Performance Liquid Chromatography (HPLC).
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic amine mixture with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[1] These salts possess different physical properties, such as solubility, which allows for their separation through fractional crystallization.[2]
-
Chiral HPLC: This is a powerful chromatographic technique that employs a chiral stationary phase (CSP) to differentiate between enantiomers.[3] The differential interactions between the enantiomers and the CSP lead to their separation, enabling both analytical quantification and preparative purification.
Q2: How do I decide between using diastereomeric crystallization and chiral HPLC for my purification?
A2: The optimal method depends on several factors:
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Scale of Operation: For large-scale purifications, diastereomeric crystallization is often more economically viable.[2] While preparative chiral HPLC is effective, it can be more costly.[4]
-
Purity Requirements: Both methods can achieve high levels of enantiomeric purity. However, chiral HPLC typically offers higher resolution and is the standard for the precise determination of enantiomeric excess (ee%).[5]
-
Development Time: Developing a robust chiral HPLC method can sometimes be faster than screening and optimizing conditions for diastereomeric crystallization.
-
Resource Availability: Diastereomeric crystallization requires a suitable and readily available chiral resolving agent.
Q3: What are the recommended methods for determining the enantiomeric excess (ee%) of my purified 2-phenylcyclopentanamine?
A3: The most reliable and widely used methods for determining the ee% of chiral amines include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is considered the gold standard for accurate and precise ee% determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, NMR can be effectively used to determine the enantiomeric ratio.[6]
Troubleshooting Guides
Diastereomeric Crystallization of 2-Phenylcyclopentanamine Isomers
| Problem | Potential Cause(s) | Recommended Solutions |
| No crystal formation. | The diastereomeric salt is highly soluble in the selected solvent; insufficient supersaturation. | • Attempt crystallization from a different solvent or a solvent mixture to decrease solubility.• Concentrate the solution to increase the salt concentration.• Gradually lower the temperature of the solution.• Introduce a seed crystal to induce crystallization. |
| Oily precipitate instead of crystals. | The melting point of the diastereomeric salt is below the temperature of the solution; presence of impurities. | • Lower the crystallization temperature.• Try a different solvent system.• Purify the initial racemic amine mixture to remove impurities. |
| Low enantiomeric excess (ee%) of the final product. | Incomplete separation of the diastereomeric salts; co-crystallization of both diastereomers. | • Perform multiple recrystallizations of the diastereomeric salt to enhance purity.• Screen a variety of chiral resolving agents (e.g., different derivatives of tartaric acid) to find one that provides better discrimination.[7]• Carefully optimize the crystallization solvent and temperature. |
| Low yield of the desired enantiomer. | The desired diastereomeric salt has significant solubility in the mother liquor. | • Optimize the final crystallization temperature to minimize solubility.• Recover the mother liquor and attempt a second crop of crystals or recycle the unwanted enantiomer if possible. |
Chiral HPLC Separation of 2-Phenylcyclopentanamine Isomers
| Problem | Potential Cause(s) | Recommended Solutions |
| No separation or poor resolution of enantiomers. | The selected chiral stationary phase (CSP) is not suitable; the mobile phase composition is not optimal. | • Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[2]• Systematically vary the mobile phase composition, including the type and percentage of the organic modifier (e.g., ethanol, isopropanol).• For a basic compound like 2-phenylcyclopentanamine, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution. |
| Peak tailing. | Strong ionic interactions between the basic amine and residual acidic silanol groups on the silica support of the CSP. | • Add a basic modifier to the mobile phase to suppress the silanol interactions.• Consider using a CSP with a different support material if tailing persists. |
| Split peaks. | A void at the head of the column; column contamination; sample solvent incompatible with the mobile phase. | • Reverse-flush the column to remove any particulates on the inlet frit.• If a void is suspected, the column may need to be repacked or replaced.• Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Drifting retention times. | Inconsistent mobile phase composition; temperature fluctuations. | • Ensure the mobile phase components are accurately measured and thoroughly mixed.• Use a column thermostat to maintain a stable temperature. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution
This is a generalized protocol and requires optimization for 2-phenylcyclopentanamine by screening various chiral acids and solvent systems.
-
Salt Formation: In a suitable flask, dissolve the racemic 2-phenylcyclopentanamine in a minimal amount of a heated solvent (e.g., methanol or ethanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, also with heating.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may be necessary to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Recrystallization (Optional but Recommended): To improve diastereomeric purity, recrystallize the collected salt from a suitable solvent.
-
Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the solution is alkaline. Extract the liberated free amine with an organic solvent (e.g., dichloromethane).
-
Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Determine the enantiomeric excess of the resulting amine using chiral HPLC.
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column and Mobile Phase Selection: Begin with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H). For a normal-phase separation, start with a mobile phase of hexane:isopropanol (90:10 v/v) containing 0.1% diethylamine.
-
Initial Screening: Inject a solution of the racemic 2-phenylcyclopentanamine and observe the chromatogram.
-
Optimization:
-
If no separation is observed, or if resolution is poor, systematically vary the ratio of hexane to isopropanol (e.g., 80:20, 70:30).
-
Adjust the flow rate (a typical starting point is 1.0 mL/min for a 4.6 mm ID column).
-
Evaluate the effect of temperature using a column oven.
-
-
Quantification: Once baseline resolution is achieved, the enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not widely published, the following table presents typical results that can be expected for the resolution of structurally similar chiral primary amines.
| Purification Method | Chiral Reagent/Stationary Phase | Typical Yield | Typical Enantiomeric Excess (ee%) |
| Diastereomeric Crystallization | L-(+)-Tartaric Acid | 40-50% (per enantiomer) | >98% (after recrystallization) |
| Chiral HPLC (Preparative) | Cellulose tris(3,5-dimethylphenylcarbamate) | >90% recovery | >99% |
Visualizations
Caption: A typical workflow for the purification of a chiral amine via diastereomeric crystallization.
Caption: A logical troubleshooting guide for common issues encountered during chiral HPLC analysis.
References
- 1. Enantioselective synthesis of cis-1,2-disubstituted cyclopentanes and cyclohexanes by Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. researchgate.net [researchgate.net]
- 6. US5972952A - Neuroprotective pharmaceutical composition containing stereoisomers of arylcyclohexylamines - Google Patents [patents.google.com]
- 7. Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Phenylcyclopentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-phenylcyclopentanamine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield of 2-phenylcyclopentanamine in my reductive amination reaction. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 2-phenylcyclopentanone are a common issue and can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
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Incomplete Imine Formation: The initial condensation of 2-phenylcyclopentanone with an amine source (e.g., ammonia or an ammonium salt) to form the corresponding imine is a crucial equilibrium step.
-
Troubleshooting:
-
pH Adjustment: Ensure the reaction medium is weakly acidic (pH 4-5). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine nucleophile, rendering it unreactive. You can use a mild acid like acetic acid.
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Water Removal: The formation of the imine releases water. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
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Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. Monitoring the reaction by TLC or NMR can help determine the optimal time.
-
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical for a successful reaction.
-
Troubleshooting:
-
Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are more selective for the imine over the ketone and are stable in weakly acidic conditions. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone.
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent.
-
-
-
Side Reactions: Several side reactions can consume your starting material or desired product, leading to lower yields. These are discussed in detail in the following sections.
Q2: What are the most common side reactions I should be aware of during the synthesis of 2-phenylcyclopentanamine?
A2: The primary side reactions in the synthesis of 2-phenylcyclopentanamine via reductive amination are the formation of a secondary amine and the reduction of the starting ketone to an alcohol.
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Formation of N,N-bis(2-phenylcyclopentyl)amine (Secondary Amine): The desired primary amine product can react with another molecule of the intermediate imine, leading to the formation of a secondary amine byproduct.
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Mitigation:
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Use a large excess of the ammonia source to favor the formation of the primary amine.
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Control the reaction temperature; lower temperatures can sometimes reduce the rate of the secondary amine formation.
-
-
-
Reduction of 2-Phenylcyclopentanone to 2-Phenylcyclopentanol: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 2-phenylcyclopentanol.
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Mitigation:
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Use a milder and more selective reducing agent like NaBH₃CN or NaBH(OAc)₃, which are less likely to reduce the ketone under the reaction conditions for imine formation.
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Add the reducing agent after confirming the formation of the imine.
-
-
Q3: How can I monitor the progress of my reaction and identify the products and byproducts?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin-Layer Chromatography (TLC): A quick and effective way to monitor the consumption of the starting material (2-phenylcyclopentanone) and the formation of the product. Staining with an appropriate agent (e.g., ninhydrin for the amine) can help visualize the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the components of your reaction mixture. By comparing the mass spectra of the peaks with a database, you can identify the desired product, unreacted starting material, and potential side products like 2-phenylcyclopentanol and N,N-bis(2-phenylcyclopentyl)amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of your final product and to characterize any isolated impurities.
Key Reaction Pathways and Side Reactions
The synthesis of 2-phenylcyclopentanamine from 2-phenylcyclopentanone via reductive amination involves the formation of an intermediate imine, which is then reduced. The following diagram illustrates the main reaction and potential side reactions.
Caption: Main reaction pathway and potential side reactions in the synthesis of 2-phenylcyclopentanamine.
Experimental Protocol: Reductive Amination of 2-Phenylcyclopentanone
This protocol provides a general methodology for the synthesis of 2-phenylcyclopentanamine. Optimization may be required based on specific laboratory conditions and desired purity.
Materials:
-
2-Phenylcyclopentanone
-
Ammonium acetate or Ammonia in methanol
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Sodium cyanoborohydride (NaBH₃CN)
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Methanol
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Acetic acid (glacial)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation:
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Dissolve 2-phenylcyclopentanone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
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Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 4-5.
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Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.
-
-
Reduction:
-
Once imine formation is significant, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
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Continue stirring the reaction at room temperature overnight.
-
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Work-up:
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Quench the reaction by slowly adding water.
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Remove the methanol under reduced pressure.
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Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of ~9.
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Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-phenylcyclopentanamine.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Quantitative Data Summary
The yield and purity of 2-phenylcyclopentanamine are highly dependent on the reaction conditions. Below is a table summarizing typical outcomes based on the chosen methodology.
| Parameter | Reductive Amination with NaBH₃CN | Catalytic Hydrogenation |
| Typical Yield | 60-80% | 70-90% |
| Purity (crude) | 75-90% | 80-95% |
| Major Impurities | 2-Phenylcyclopentanol, N,N-bis(2-phenylcyclopentyl)amine | 2-Phenylcyclopentanol |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis of 2-phenylcyclopentanamine.
Caption: A logical workflow for troubleshooting issues in 2-phenylcyclopentanamine synthesis.
Technical Support Center: Optimization of Catalytic Reactions with Chiral Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalytic reaction conditions with chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low enantioselectivity in my chiral amine-catalyzed reaction?
A1: Low enantioselectivity can stem from several factors. The choice of solvent can dramatically influence the outcome, with different solvents favoring the formation of different enantiomers.[1] Temperature is another critical parameter, as even a change from 0°C to -44°C has been shown to invert the enantioselectivity of a reaction.[2] Additionally, the structure of the chiral amine catalyst itself, including the steric bulk of substituents, plays a crucial role in determining the stereochemical outcome.[3][4] Finally, the inherent nature of the substrate and its interaction with the catalyst can lead to poor stereochemical discrimination.
Q2: My reaction is giving a low yield. What are the likely causes?
A2: Poor yields are often attributed to catalyst deactivation, which can occur through various mechanisms. The high basicity and nucleophilicity of the amine products can lead to catalyst inhibition.[3][4] In some cases, the catalyst may react with the substrate or other components in the reaction mixture to form an inactive species.[5] Reaction conditions such as temperature and substrate concentration also significantly impact yield. Sub-optimal temperatures can lead to slow reaction rates, while very high temperatures can cause catalyst decomposition.[6] An inappropriate substrate concentration can also lead to side reactions or incomplete conversion.[7][8]
Q3: How does the choice of solvent affect the reaction outcome?
A3: Solvents can have a profound impact on both the yield and enantioselectivity of chiral amine-catalyzed reactions. For instance, in certain gold-catalyzed hydroamination reactions, switching from methanol to toluene can invert the favored enantiomer.[1] This is because polar solvents like methanol can facilitate the formation of different catalytic species compared to nonpolar solvents.[1] The solubility of the catalyst, substrates, and intermediates in the chosen solvent is also a key consideration for ensuring efficient reaction kinetics. An intriguing solvent effect was observed where using hexane as a cosolvent decreased both yields and selectivities.[9]
Q4: What is the effect of temperature on my reaction?
A4: Temperature is a critical parameter that can influence reaction rate, enantioselectivity, and catalyst stability. Generally, increasing the temperature increases the reaction rate. However, for many asymmetric reactions, lower temperatures are employed to enhance enantioselectivity.[10] There are documented cases where a significant change in temperature can even lead to an inversion of the product's chirality.[2] It is crucial to find an optimal temperature that balances reaction speed with the desired stereochemical outcome without causing catalyst degradation.
Q5: Can the concentration of my substrate influence the reaction?
A5: Yes, substrate concentration can significantly affect the reaction. At low concentrations, the reaction rate is often directly proportional to the substrate concentration.[7][8] However, as the concentration increases, the enzyme or catalyst can become saturated, at which point the rate becomes independent of the substrate concentration.[7][8] High substrate concentrations can sometimes lead to substrate inhibition or the formation of undesired side products. Therefore, optimizing the substrate concentration is an important step in maximizing the efficiency of the catalytic reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the optimization of catalytic reactions with chiral amines.
Issue 1: Low Enantioselectivity
Issue 2: Poor Reaction Yield
Data Presentation: Optimization Parameters
The following tables summarize key quantitative data for the optimization of catalytic reactions with chiral amines.
Table 1: Effect of Solvent on Enantioselectivity
| Catalyst | Substrate | Solvent | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| Gold(I)/Phosphine | Alkene | Methanol | RT | 58% (R) | [1] |
| Gold(I)/Phosphine | Alkene | Toluene | RT | 68% (S) | [1] |
| Chiral Diamine | meso-Diol | Toluene | - | High | [9] |
| Chiral Diamine | meso-Diol | Diethyl ether/hexane | - | Decreased | [9] |
| Planar-chiral DMAP derivative | Racemic α-methyl naphthylcarbinol | t-Amyl alcohol | 0 | 87% (at 67% conversion) | [10] |
Table 2: Effect of Temperature on Enantioselectivity
| Catalyst | Substrate | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| Pyrimidyl Alkanol Autocatalysis | Pyrimidyl Alkanol | 0 | High (S) | [2] |
| Pyrimidyl Alkanol Autocatalysis | Pyrimidyl Alkanol | -44 | High (R) | [2] |
| Planar-chiral DMAP derivative | Aryl-alkyl carbinols | 0 | 32-95 s-value | [10] |
| Chiral Diamine | meso-Diol | - | - | [10] |
Experimental Protocols
General Protocol for Optimization of a Chiral Amine-Catalyzed Reaction:
A systematic approach is crucial for the successful optimization of a chiral amine-catalyzed reaction. The following is a general workflow that can be adapted to specific transformations.
Detailed Methodologies:
-
Catalyst Screening: Begin by screening a small library of structurally diverse chiral amines to identify a promising catalyst scaffold. This initial screen should be conducted under a standard set of conditions.
-
Solvent Screening: Once a lead catalyst is identified, screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, tert-amyl alcohol).[10] The choice of solvent can significantly influence both reactivity and stereoselectivity.[1][10]
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Temperature Optimization: Evaluate the effect of temperature on the reaction. It is often beneficial to perform reactions at lower temperatures to enhance enantioselectivity, although this may require longer reaction times.[10] A temperature screen from -78°C to room temperature is a good starting point.
-
Concentration Effects: Investigate the impact of substrate and catalyst concentration. Systematically vary the concentration of the limiting reagent to determine the optimal conditions for yield and selectivity.
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Catalyst Loading: Determine the minimum catalyst loading required to achieve high conversion and enantioselectivity in a reasonable timeframe. Reducing catalyst loading is crucial for process efficiency and cost-effectiveness.
References
- 1. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 2. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis | Journal of Chemistry [ajpojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Challenges of Phenylcyclopentanamine Auxiliary Removal: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effective removal of the phenylcyclopentanamine chiral auxiliary, a critical step in asymmetric synthesis. Below, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during this process.
Troubleshooting Guide: Phenylcyclopentanamine Auxiliary Removal
Researchers often face challenges such as incomplete cleavage, product degradation, and difficult purification. This guide provides a systematic approach to troubleshooting these common issues.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Auxiliary Removal | Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider increasing the temperature in increments of 10°C or extending the reaction time. |
| Inadequate reagent stoichiometry. | Ensure a sufficient excess of the cleaving reagent (e.g., acid, base, or reducing agent) is used. For hydrolytic methods, ensure water is present in sufficient quantity. | |
| Steric hindrance around the amide bond. | For sterically hindered substrates, more forcing conditions may be necessary. This could include higher temperatures, longer reaction times, or the use of a stronger acid or base. | |
| Product Degradation (e.g., Epimerization, Racemization) | Harsh acidic or basic conditions. | If epimerization is observed (e.g., by chiral HPLC), screen milder cleavage conditions. For acidic hydrolysis, try weaker acids (e.g., acetic acid, p-toluenesulfonic acid) before resorting to strong mineral acids. For basic hydrolysis, consider using milder bases (e.g., LiOH, K₂CO₃) or running the reaction at a lower temperature. |
| Prolonged exposure to high temperatures. | Minimize reaction time at elevated temperatures. Once the reaction is complete, cool the mixture promptly and proceed with the work-up. | |
| Difficult Purification of the Desired Product | Co-elution of the product and the cleaved auxiliary. | Optimize the pH of the aqueous phase during extraction to selectively protonate or deprotonate the desired product or the auxiliary, thereby altering their partitioning between aqueous and organic layers. The phenylcyclopentanamine auxiliary is basic and can be removed by an acidic wash. |
| Formation of byproducts. | Analyze the crude reaction mixture by LC-MS or NMR to identify potential byproducts. Adjust reaction conditions to minimize their formation. | |
| Low Recovery of the Chiral Auxiliary | Degradation of the auxiliary under cleavage conditions. | If recycling the auxiliary is a priority, select cleavage methods known to be mild and non-destructive. Reductive cleavage methods may be less harsh than aggressive hydrolysis. |
| Loss during work-up and purification. | Optimize the extraction and crystallization or distillation conditions for the auxiliary to maximize recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the phenylcyclopentanamine auxiliary?
A1: The most common methods for cleaving the amide bond to remove the phenylcyclopentanamine auxiliary are acidic hydrolysis, basic hydrolysis, and reductive cleavage. The choice of method depends on the stability of the desired product to the reaction conditions.
Q2: How can I minimize the risk of epimerization at the α-carbon during auxiliary removal?
A2: Epimerization is a significant risk, particularly under harsh basic or acidic conditions that can lead to enolate formation.[1] To minimize this risk:
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Use the mildest possible cleavage conditions that are effective.
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Keep reaction temperatures as low as possible.
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Minimize the reaction time.
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Consider reductive cleavage methods, which are often performed under neutral or mildly acidic conditions and can be less prone to causing epimerization.
Q3: What is the best way to separate my product from the cleaved phenylcyclopentanamine auxiliary after the reaction?
A3: Phenylcyclopentanamine is a primary amine and will be protonated and water-soluble under acidic conditions. During the work-up, washing the organic layer containing your product with a dilute aqueous acid solution (e.g., 1 M HCl) is an effective way to remove the auxiliary into the aqueous phase.
Q4: Can the phenylcyclopentanamine auxiliary be recycled?
A4: Yes, the auxiliary can often be recovered and reused, which is a key advantage of auxiliary-based methods.[2][3] After acidic extraction from the reaction mixture, the aqueous layer containing the protonated auxiliary can be basified (e.g., with NaOH) to regenerate the free amine. The amine can then be extracted into an organic solvent, dried, and purified (e.g., by distillation or crystallization) for reuse.
Q5: I am observing incomplete cleavage. What should I try first?
A5: The first step is to ensure your reaction has been allowed to proceed for a sufficient amount of time and at an appropriate temperature. Monitor the reaction by a suitable technique like TLC or LC-MS. If the reaction has stalled, a modest increase in temperature or the addition of more cleavage reagent is a logical next step. Amide hydrolysis can be slow, so patience is often required.[4]
Experimental Protocols
Note: The following protocols are general guidelines. The optimal conditions (temperature, reaction time, concentrations) will depend on the specific substrate and may require optimization.
Protocol 1: Acidic Hydrolysis of N-Acyl-Phenylcyclopentanamine
This method is suitable for products that are stable to strong acidic conditions.
Methodology:
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Dissolution: Dissolve the N-acyl-phenylcyclopentanamine substrate in a suitable solvent such as dioxane, acetic acid, or a mixture of THF and water.
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Acid Addition: Add an aqueous solution of a strong acid (e.g., 6 M HCl or 3 M H₂SO₄). A typical ratio is 1:1 (v/v) of the organic solvent to the aqueous acid.
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Heating: Heat the reaction mixture to reflux (typically 80-100 °C).
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Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up:
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Cool the reaction mixture to room temperature.
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If a precipitate (the product) forms, it can be isolated by filtration.
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Alternatively, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis of N-Acyl-Phenylcyclopentanamine
This method is an alternative to acidic hydrolysis and may be preferable for acid-sensitive products.
Methodology:
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Dissolution: Dissolve the N-acyl-phenylcyclopentanamine substrate in a mixture of a water-miscible organic solvent (e.g., THF, methanol, or ethanol) and water.
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Base Addition: Add a strong base, such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH). Typically, 2-10 equivalents of the base are used.
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Heating: Heat the reaction mixture. The temperature can range from room temperature to reflux, depending on the reactivity of the substrate.
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Monitoring: Monitor the reaction by TLC or LC-MS.
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the organic solvent under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove the phenylcyclopentanamine auxiliary.
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Acidify the aqueous layer to a pH of ~2 with a strong acid (e.g., 1 M HCl).
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Extract the carboxylic acid product into an organic solvent.
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Dry the combined organic extracts, filter, and concentrate to provide the crude product.
-
-
Purification: Purify the product as needed.
Protocol 3: Reductive Cleavage of N-Acyl-Phenylcyclopentanamine to the Corresponding Alcohol
This method is useful when the desired product is the primary alcohol and can be milder than hydrolysis.
Methodology:
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Dissolution: Dissolve the N-acyl-phenylcyclopentanamine substrate in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF).
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Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Gentle heating may be required for less reactive amides.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).
-
Work-up:
-
Filter the resulting precipitate (aluminum or boron salts) and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washes.
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The product alcohol and the auxiliary can be separated by column chromatography or by an acidic wash to remove the basic auxiliary.
-
-
Purification: Further purify the alcohol product if necessary.
Visualizing the Workflow
References
- 1. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-2-Phenyl-cyclopropylamine hydrochloride ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 4. N-(prop-2-en-1-yl)cyclopentanamine hydrochloride | C8H16ClN | CID 45791718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stereoselectivity of (1S,2S)-2-Phenylcyclopentanamine Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-phenylcyclopentanamine and its derivatives as organocatalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the enantioselectivity of reactions catalyzed by this compound?
A1: The enantioselectivity of reactions catalyzed by this compound is primarily influenced by a combination of factors including the catalyst structure (and any derivatization), the nature of the solvent, the reaction temperature, and the presence of additives or co-catalysts. The interplay of these elements dictates the steric and electronic environment of the transition state, which in turn governs the stereochemical outcome.
Q2: How does solvent choice impact the stereoselectivity of the catalytic reaction?
A2: Solvent polarity and its ability to form hydrogen bonds can significantly affect both the catalyst's conformation and the stability of the transition states. Aprotic solvents are often preferred as they are less likely to interfere with the hydrogen-bonding interactions between the catalyst, substrate, and nucleophile, which are crucial for effective stereocontrol. It is recommended to screen a range of solvents with varying polarities to identify the optimal medium for a specific reaction.
Q3: Can the addition of a co-catalyst or an additive improve the enantiomeric excess (ee%)?
A3: Yes, the use of co-catalysts or additives is a common strategy to enhance enantioselectivity. For instance, weak Brønsted acids can act as co-catalysts by activating the electrophile and promoting the desired reaction pathway through hydrogen bonding. The choice of additive is highly reaction-dependent, and empirical screening is often necessary to identify the most effective one.
Q4: What is the general mechanistic role of this compound in asymmetric catalysis?
A4: this compound, as a primary amine catalyst, typically operates through the formation of a reactive enamine or iminium ion intermediate with the substrate. The chiral environment provided by the catalyst, with its bulky phenyl group and rigid cyclopentane backbone, directs the approach of the nucleophile or electrophile to one face of the reactive intermediate, thereby inducing asymmetry in the product.
Troubleshooting Guide: Low Enantioselectivity
Low enantiomeric excess is a common issue in asymmetric catalysis. The following guide provides a structured approach to troubleshooting and optimizing your reaction conditions.
| Problem | Possible Cause | Suggested Solution |
| Low ee% | Suboptimal Solvent | Screen a range of aprotic solvents with varying polarities (e.g., toluene, CH2Cl2, THF, dioxane). Polar aprotic solvents can sometimes be beneficial, but protic solvents should generally be avoided as they can interfere with the catalyst's hydrogen-bonding network. |
| Incorrect Reaction Temperature | Vary the reaction temperature. Lowering the temperature often increases enantioselectivity by favoring the transition state with the lower activation energy. However, this may also decrease the reaction rate. | |
| Inappropriate Catalyst Loading | Optimize the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes lead to the formation of catalyst aggregates, which may have lower stereoselectivity. | |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are anhydrous and of high purity. Water can hydrolyze the enamine intermediate and disrupt the catalytic cycle. | |
| Substrate or Reagent Quality | Verify the purity of your starting materials. Impurities can inhibit the catalyst or lead to side reactions, reducing both yield and enantioselectivity. | |
| Suboptimal Catalyst Derivative | Consider derivatizing the amine or the phenyl group of the catalyst. Introducing different substituents can modify the steric and electronic properties of the catalyst, leading to improved stereocontrol. For example, sulfonylation of the amine can enhance its acidity and directing ability. | |
| Absence of a Suitable Additive | Screen a variety of acidic or basic additives. A weak Brønsted acid can enhance the electrophilicity of the substrate, while a non-coordinating base can facilitate catalyst turnover. |
Data Presentation: Performance of Chiral Amine Catalysts in Asymmetric Reactions
While specific data for this compound is not extensively available in the public domain, the following tables present representative data for analogous chiral primary and secondary amine-catalyzed asymmetric Michael and aldol reactions to provide a benchmark for expected performance.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone Derivatives Catalyzed by a Chiral Primary Amine Derivative
| Entry | Chalcone Substituent (R) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | H | Toluene | RT | 24 | 92 | 95 |
| 2 | 4-Me | Toluene | RT | 24 | 95 | 96 |
| 3 | 4-OMe | Toluene | RT | 36 | 90 | 94 |
| 4 | 4-Cl | Toluene | RT | 24 | 93 | 97 |
| 5 | 4-NO2 | Toluene | RT | 12 | 98 | 99 |
| 6 | H | CH2Cl2 | RT | 24 | 85 | 90 |
| 7 | H | THF | RT | 36 | 88 | 85 |
| 8 | H | Toluene | 0 | 48 | 91 | >99 |
Data is illustrative and based on typical results for similar catalyst systems.
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with Aromatic Aldehydes Catalyzed by a Chiral Proline-based Catalyst
| Entry | Aldehyde (Ar) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |
| 1 | PhCHO | None | DMSO | RT | 24 | 95 | 95:5 | 99 |
| 2 | 4-NO2C6H4CHO | None | DMSO | RT | 12 | 99 | >99:1 | >99 |
| 3 | 4-MeOC6H4CHO | None | DMSO | RT | 48 | 92 | 93:7 | 98 |
| 4 | 2-NaphthylCHO | None | DMSO | RT | 36 | 94 | 96:4 | 99 |
| 5 | PhCHO | Acetic Acid | DMSO | RT | 24 | 96 | 97:3 | >99 |
| 6 | PhCHO | None | NMP | RT | 24 | 90 | 92:8 | 97 |
| 7 | PhCHO | None | DMSO | 0 | 72 | 94 | 98:2 | >99 |
Data is illustrative and based on typical results for similar catalyst systems.
Experimental Protocols
The following is a general experimental protocol for an asymmetric Michael addition reaction using a chiral primary amine catalyst. This should be adapted and optimized for your specific substrates and catalyst.
General Protocol for Asymmetric Michael Addition
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Catalyst Preparation: If using a derivative of this compound, synthesize and purify it according to established literature procedures. Ensure the catalyst is thoroughly dried before use.
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Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 equiv.), the chiral amine catalyst (0.1 equiv.), and the desired anhydrous solvent.
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Reaction Initiation: Cool the mixture to the desired temperature (e.g., room temperature or 0 °C) with stirring. Add the Michael donor (1.2 equiv.) dropwise over a period of 5-10 minutes.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel.
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Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral HPLC or supercritical fluid chromatography (SFC).
Visualizations
The following diagrams illustrate key concepts and workflows in asymmetric organocatalysis.
Caption: Generalized catalytic cycle for enamine-mediated asymmetric catalysis.
Caption: A logical workflow for troubleshooting low enantioselectivity in experiments.
Technical Support Center: (1S,2S)-2-Phenylcyclopentanamine in Asymmetric Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (1S,2S)-2-phenylcyclopentanamine and its derivatives in asymmetric synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical role of solvent effects on reaction performance.
FAQs: Understanding the Role of this compound and Solvent Effects
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
A1: this compound is a chiral amine, often used as a precursor for creating C2-symmetric chiral ligands for metal-catalyzed asymmetric reactions. These ligands are instrumental in controlling the stereochemical outcome of a reaction, leading to the desired enantiomer of a product. Common applications include enantioselective additions to aldehydes and ketones, as well as asymmetric Henry reactions.
Q2: How does the choice of solvent impact the performance of reactions involving this compound-derived catalysts?
A2: The solvent plays a crucial role in asymmetric catalysis by influencing the conformation and stability of the catalyst-substrate complex. Variations in solvent polarity, coordinating ability, and steric bulk can significantly affect both the reaction rate and the enantioselectivity (or diastereoselectivity). An inappropriate solvent can lead to low yields, poor stereocontrol, or even complete reaction failure.
Q3: What are the initial steps to take when a reaction with a this compound-derived catalyst is not performing as expected?
A3: When troubleshooting, it is essential to consider multiple factors. Initially, confirm the purity of your starting materials and the integrity of the chiral ligand. Subsequently, a systematic screening of reaction parameters should be undertaken. The choice of solvent is a critical parameter to investigate, as it can dramatically influence the stereochemical outcome.
Troubleshooting Guide: Low Enantioselectivity and Reaction Yield
One of the most common challenges in asymmetric synthesis is achieving high enantioselectivity and yield. The following sections provide a structured approach to troubleshooting these issues, with a focus on the impact of solvent selection.
Issue 1: Poor Enantioselectivity in the Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a benchmark reaction to test the efficacy of chiral ligands. When using a catalyst derived from a chiral diamine like this compound, the solvent can significantly influence the enantiomeric excess (ee) of the resulting chiral alcohol.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
A representative experimental procedure involves the use of a chiral ligand, often a β-amino alcohol derived from a chiral amine, to catalyze the addition of diethylzinc to an aldehyde.
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Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral ligand (e.g., 10-20 mol%) is dissolved in the chosen anhydrous solvent.
-
Reaction Initiation: Diethylzinc (typically 1.5 to 2.0 equivalents relative to the aldehyde) is added to the solution, and the mixture is stirred for a specified time to allow for the formation of the chiral zinc complex.
-
Substrate Addition: The aldehyde (e.g., benzaldehyde) is then added, and the reaction is stirred at a controlled temperature (e.g., 0 °C or room temperature) until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Analysis: The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, purified (e.g., by column chromatography), and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
Troubleshooting Table: Solvent Effects on Enantioselectivity
The following table, based on analogous systems, illustrates how solvent choice can impact the enantiomeric excess in the addition of diethylzinc to benzaldehyde.
| Entry | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (% ee) |
| 1 | Toluene | 0 | >95 | 85 |
| 2 | Hexane | 0 | >95 | 90 |
| 3 | Diethyl Ether | 0 | 80 | 65 |
| 4 | THF | 0 | 75 | 50 |
| 5 | Dichloromethane | 0 | 90 | 70 |
Note: This data is representative of trends observed with similar chiral amino alcohol ligands and is intended for illustrative troubleshooting purposes.
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Low Yield and/or Selectivity in Asymmetric Henry (Nitroaldol) Reaction
The asymmetric Henry reaction is a powerful C-C bond-forming reaction to produce valuable β-nitro alcohols. Chiral diamine-metal complexes are effective catalysts for this transformation.
Experimental Protocol: Asymmetric Henry Reaction
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Catalyst Preparation: The chiral diamine ligand (e.g., derived from this compound) and a copper(II) salt (e.g., Cu(OAc)₂) are stirred in a suitable solvent (e.g., an alcohol) at room temperature to form the catalyst complex.
-
Reaction Execution: The aldehyde and the nitroalkane are added to the catalyst solution. The reaction is stirred at a controlled temperature until completion.
-
Analysis: The yield and enantioselectivity of the resulting β-nitro alcohol are determined after appropriate workup and purification.
Troubleshooting Table: Solvent Effects on the Henry Reaction
The choice of solvent, particularly protic solvents, can be critical for the efficiency of the Henry reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | n-Propanol | Room Temp | 95 | 92 |
| 2 | Ethanol | Room Temp | 90 | 88 |
| 3 | Methanol | Room Temp | 85 | 85 |
| 4 | THF | Room Temp | 60 | 70 |
| 5 | Toluene | Room Temp | 55 | 65 |
Note: This data is based on trends observed with similar chiral diamine-copper complexes.
Logical Relationship for Optimizing the Henry Reaction
Caption: Key parameters for optimizing the asymmetric Henry reaction.
This technical support center provides a foundational guide for troubleshooting common issues in asymmetric synthesis using this compound and its derivatives. For further in-depth analysis, consulting the primary literature for the specific reaction of interest is always recommended.
managing byproducts in the alkylation of pseudoephenamine amides
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of byproducts in the alkylation of pseudoephenamine amides. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering unexpected results is a common part of experimental science. This guide will help you troubleshoot common issues in the alkylation of pseudoephenamine amides.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | - Insufficient or Absent Lithium Chloride (LiCl): LiCl is crucial for achieving high diastereoselectivity by modifying the aggregation state and reactivity of the enolate.[1][2][3] - Incorrect Temperature: Reactions performed at 0°C may show slightly lower diastereoselectivity compared to those at -78°C.[4] - "Mismatched" Substrate-Auxiliary Combination: The stereochemistry of the starting amide can be "matched" or "mismatched" with the chiral auxiliary, significantly impacting diastereoselectivity.[5] - Incomplete Enolate Formation: Insufficient base or reaction time can lead to incomplete deprotonation. | - Ensure Anhydrous LiCl: Use flame-dried LiCl in stoichiometric excess (typically 5-7 equivalents).[1][5][6] - Optimize Temperature: For maximum diastereoselectivity, conduct the alkylation at -78°C. However, 0°C is often sufficient for high selectivity with most substrates.[4] - Verify Substrate Stereochemistry: Confirm the stereochemistry of your starting amide. If a "mismatched" pair is suspected, consider synthesizing the "matched" diastereomer.[5] - Adjust Enolization Protocol: Use a slight excess of a strong base like LDA (2.2 equivalents) and ensure sufficient enolization time (30-60 min at -78°C, followed by warming to 0°C).[4] |
| Low Reaction Yield | - Poor Solubility of the Amide: Some pseudoephenamine amides, like the propionamide derivative, have poor solubility in THF alone, hindering enolate formation.[6][7] - Inactive Alkylating Agent: The alkyl halide may be old or degraded. - Hydrolysis of the Amide or Product: Presence of water in the reaction can lead to hydrolysis of the starting material or the alkylated product.[7][8] - Inefficient Quenching: Improper workup can lead to product loss. | - Use a Co-solvent: For poorly soluble amides, a 1:1 mixture of THF and pyridine can be used as the reaction solvent.[6][7] - Use Fresh or Purified Alkylating Agent: Ensure the reactivity of your electrophile. - Use Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents to minimize hydrolysis.[5][6] - Follow Established Quenching Procedures: Quench the reaction with a saturated aqueous solution of ammonium chloride or similar appropriate methods. |
| Presence of Unexpected Byproducts | - O-Alkylation: Although less common for amides compared to other carbonyl compounds, O-alkylation can occur, especially with "harder" alkylating agents. - Polyalkylation: If the starting amide has more than one acidic proton or if the product is deprotonated, multiple alkylations can occur.[9][10] - Byproducts from Side Reactions of Reagents: For example, using hydroxylamine for workup in certain cases can lead to the formation of aminals.[5] - Epimerization: Loss of stereochemical integrity at the α-carbon can occur, though it is reported to be minimal during subsequent hydrolysis of the alkylated product.[7][8] | - Choose Appropriate Alkylating Agents: Alkyl halides are generally preferred. Using "softer" alkylating agents can favor N-alkylation. - Control Stoichiometry: Use a controlled excess of the alkylating agent (typically 1.5-4.0 equivalents) to minimize polyalkylation.[6] - Follow Recommended Workup Procedures: Adhere to established protocols for quenching and purification to avoid the formation of artifacts.[5] - Maintain Low Temperatures: Keeping the reaction at low temperatures helps to minimize epimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of lithium chloride in the alkylation of pseudoephenamine amides?
A1: Lithium chloride is a critical additive that significantly enhances the diastereoselectivity of the alkylation reaction.[1][2][3] It is believed to function by modifying the aggregation state of the lithium enolate in solution, thereby increasing its reactivity and influencing the facial selectivity of the alkylation.[1] Studies have shown that in the absence of LiCl, the stereochemical outcome of related reactions can change dramatically.[2][3]
Q2: What are the most common byproducts in this reaction?
A2: The most commonly encountered byproduct is the diastereomer of the desired alkylated product. The high diastereoselectivity of this reaction, when performed correctly, typically minimizes the formation of the undesired diastereomer to a small percentage.[6][7] Other potential but less common byproducts include O-alkylated products and poly-alkylated species.
Q3: Can O-alkylation be a significant problem?
A3: For the alkylation of pseudoephenamine amides with alkyl halides, N-alkylation is the overwhelmingly favored pathway. O-alkylation is generally not a significant competing reaction under the standard reaction conditions.
Q4: My pseudoephenamine amide is poorly soluble in THF. What should I do?
A4: Poor solubility can hinder the formation of the enolate and lead to low yields. For amides with low solubility in THF, such as pseudoephenamine propionamide, using a 1:1 mixture of THF and pyridine as the solvent can improve solubility and allow for efficient enolate generation.[6][7]
Q5: What is the difference between "matched" and "mismatched" pairs in this context?
A5: The terms "matched" and "mismatched" refer to the stereochemical relationship between the chiral auxiliary (pseudoephenamine) and the chiral center on the amide substrate. In a "matched" pair, the stereochemistries work together to favor the formation of one diastereomer with very high selectivity. In a "mismatched" pair, the stereochemistries oppose each other, leading to lower diastereoselectivity.[5]
Q6: Can the alkylated pseudoephenamine amide be converted to other functional groups?
A6: Yes, the alkylated products are versatile intermediates. They can be hydrolyzed under acidic or basic conditions to yield highly enantiomerically enriched carboxylic acids with little to no epimerization.[7][8] They can also be converted to ketones by reaction with organolithium reagents or reduced to primary alcohols.[7][8]
Quantitative Data Summary
The following tables summarize typical yields and diastereomeric ratios (d.r.) reported for the alkylation of various pseudoephenamine amides.
Table 1: Diastereoselective Alkylation of Pseudoephenamine Amides [7]
| Entry | R¹ | R² | Crude d.r. | Isolated d.r. | Yield (%) |
| 1 | Me | Bn | 95:5 | ≥99:1 | 85 |
| 2 | Me | nBu | 95:5 | 98:2 | 91 |
| 3 | Me | Allyl | 96:4 | ≥99:1 | 88 |
| 4 | Et | Bn | 97:3 | ≥99:1 | 92 |
Table 2: Alkylation for the Formation of Quaternary Carbon Centers [5]
| Entry | Electrophile (RX) | Crude d.r. | Isolated Yield (%) |
| 1 | BnBr | ≥19:1 | 95 |
| 2 | BrCH₂CO₂tBu | ≥19:1 | 95 |
| 3 | EtI | 19:1 | 91 |
| 4 | m-CH₃OBnBr | ≥19:1 | 89 |
| 5 | iBuOTf | ≥19:1 | 84 |
| 6 | CyCH₂OTf | ≥19:1 | 83 |
Experimental Protocols
General Procedure for the Diastereoselective Alkylation of Pseudoephenamine Amides [5][6]
-
Preparation of the LDA Solution: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of anhydrous lithium chloride (6.0-7.0 equivalents) in anhydrous THF is prepared. The suspension is cooled to -78°C, and diisopropylamine (2.25 equivalents) is added, followed by the slow addition of n-butyllithium (2.1 equivalents). The resulting mixture is stirred at -78°C for 5 minutes, briefly warmed in an ice bath for 5 minutes, and then re-cooled to -78°C.
-
Enolate Formation: A solution of the pseudoephenamine amide (1.0 equivalent) in anhydrous THF is added to the cold LDA-LiCl suspension. The mixture is stirred at -78°C for 30-60 minutes, then warmed to 0°C and held for 10-15 minutes. The enolate suspension is briefly stirred at room temperature (3-5 minutes) and then re-cooled to 0°C.
-
Alkylation: The alkylating agent (1.5-4.0 equivalents) is added to the cold enolate solution. The reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by flash column chromatography or recrystallization.
Visualizations
References
- 1. Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. scispace.com [scispace.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: High-Throughput Screening for Optimizing Catalytic Reactions
Welcome to the technical support center for high-throughput screening (HTS) in catalytic reaction optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using HTS for optimizing catalytic reactions?
High-throughput screening (HTS) offers a significant acceleration in the discovery and optimization of catalytic reactions. By running many reactions in parallel, HTS allows for the rapid screening of a wide range of catalysts, ligands, solvents, and reaction conditions.[1] This parallel approach dramatically reduces the time and resources required compared to traditional one-at-a-time experimentation. Key advantages include:
-
Increased Speed and Efficiency: HTS can screen thousands of reaction conditions in the time it would take to perform a handful of experiments manually.[1]
-
Broader Parameter Exploration: It enables a more comprehensive exploration of the reaction space, increasing the likelihood of discovering novel catalysts and optimal conditions.
-
Reduced Material Consumption: The miniaturized scale of HTS experiments significantly reduces the consumption of expensive reagents and catalysts.
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Improved Data Quality: Automated liquid handling and data acquisition can lead to more consistent and reproducible results.
Q2: What are common causes of false positives in HTS for catalysis, and how can they be identified?
False positives are a significant challenge in HTS campaigns, where a compound or reaction condition appears to be active but is not genuinely promoting the desired catalytic transformation.[2][3] Common causes include:
-
Assay Interference: The catalyst or other reaction components may interfere with the analytical method used for detection (e.g., fluorescence quenching or enhancement).[3][4]
-
Reactive Impurities: Trace impurities in the reagents or catalysts, such as residual metals from synthesis, can themselves be catalytically active.[5]
-
Compound Aggregation: Some compounds can form aggregates that non-specifically inhibit or activate the catalytic system.
-
Redox Activity: Compounds that undergo redox cycling can generate reactive species like hydrogen peroxide, leading to misleading results.[4]
To identify false positives, a series of validation and counter-screening experiments are crucial:
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Orthogonal Assays: Re-testing the "hits" using a different analytical method can help eliminate artifacts specific to the primary assay.[4]
-
Dose-Response Curves: Genuine hits should exhibit a clear and reproducible concentration-dependent effect.
-
Control Experiments: Running reactions without the substrate or catalyst can help identify background signals or interfering species.
-
Counter-Screens: Specific assays can be designed to detect known interference mechanisms, such as assays to identify redox-active compounds or aggregators.[4]
Q3: How can I minimize catalyst deactivation during HTS experiments?
Catalyst deactivation can lead to inaccurate results and is a critical factor to consider in HTS.[6][7] Common causes of deactivation include thermal degradation (sintering), chemical poisoning, and mechanical fouling.[6][8][9]
Strategies to minimize deactivation include:
-
Careful Selection of Reaction Conditions: Avoid excessively high temperatures that can lead to thermal degradation.[10]
-
Substrate and Reagent Purity: Use high-purity reagents to avoid introducing catalyst poisons.
-
Inert Atmosphere: For air-sensitive catalysts, ensure all manipulations are performed under an inert atmosphere.
-
Continuous Flow Systems: In some cases, continuous-flow microreactors can help mitigate deactivation by providing better control over reaction time and temperature.[11]
Q4: What are the key considerations for designing a combinatorial library for catalyst screening?
A well-designed library is crucial for the success of an HTS campaign. Key considerations include:
-
Diversity: The library should cover a broad chemical space to maximize the chances of finding novel catalysts. This can include variations in metal precursors, ligand scaffolds, and electronic/steric properties.[12]
-
Focus: For optimizing a known reaction, a more focused library around a privileged scaffold can be more efficient.[12]
-
"Drug-like" Properties: In the context of drug development, catalysts and ligands should possess properties that are amenable to eventual scale-up and manufacturing.
-
Synthetic Accessibility: The components of the library should be readily synthesizable or commercially available.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
Question: My HTS results are showing high variability between identical wells and are not reproducible across different plates. What could be the cause?
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Liquid Handling | Calibrate and perform regular maintenance on automated liquid handlers. Visually inspect for bent or clogged tips. For viscous solutions, adjust aspiration and dispensing speeds to prevent bubble formation.[13][14] |
| Well-to-Well Contamination | Use appropriate plate sealers and be cautious with multichannel pipettes to avoid touching the sides of the wells. Ensure adequate cleaning of permanent pipette tips between transfers.[13] |
| Temperature Gradients | Ensure uniform heating of the reaction block. "Edge effects" can occur where outer wells heat or cool faster than inner wells; consider leaving the outer wells empty or using them for controls.[15] |
| Reagent Instability | Prepare fresh reagent solutions before each experiment. Test the stability of reagents after multiple freeze-thaw cycles if they are stored frozen.[15] |
| Incomplete Mixing | Ensure adequate mixing in each well, especially for heterogeneous reactions. Optimize stirring speed and duration. |
Issue 2: Low or No Catalytic Activity Observed
Question: I am not observing any significant product formation in my HTS experiment, even with catalysts that are known to be active. What should I check?
Possible Causes and Solutions:
| Cause | Solution |
| Catalyst Deactivation | As mentioned in the FAQ, check for potential poisons in your substrates or reagents. Ensure an inert atmosphere if your catalyst is air-sensitive. Consider if the reaction temperature is too high.[6][9] |
| Incorrect Reagent Concentration | Verify the concentrations of all stock solutions. Ensure that automated liquid handlers are dispensing the correct volumes. |
| Sub-optimal Reaction Conditions | The chosen reaction conditions (solvent, temperature, pressure) may not be suitable for the specific catalyst-substrate combination. A broader screening of conditions may be necessary. |
| Poor Catalyst Solubility | The catalyst may not be sufficiently soluble in the chosen reaction solvent. Screen a wider range of solvents. |
| Problem with Analytical Method | The analytical method may not be sensitive enough to detect low levels of product. Validate the method with known standards. |
Issue 3: Unexpected Side Products or Low Selectivity
Question: My HTS results show the formation of multiple unexpected side products, or the desired product is formed with low selectivity. How can I troubleshoot this?
Possible Causes and Solutions:
| Cause | Solution |
| Reaction Temperature Too High | Higher temperatures can sometimes lead to decomposition of reactants or products, or favor alternative reaction pathways. Screen a range of lower temperatures. |
| Incorrect Catalyst/Ligand Ratio | The ratio of metal to ligand can significantly impact selectivity. Screen a matrix of different ratios. |
| Solvent Effects | The solvent can have a profound effect on the selectivity of a reaction.[5][16][17][18][19] Screen a diverse panel of solvents with varying polarities and coordinating abilities. |
| Presence of Water or Oxygen | For sensitive reactions, trace amounts of water or oxygen can lead to side reactions. Ensure all solvents and reagents are dry and reactions are performed under a strictly inert atmosphere. |
| Substrate Isomerization | The reaction conditions may be causing isomerization of the starting material, leading to different products. Analyze the starting material after the reaction to check for degradation or isomerization. |
Issue 4: Problems with Data Analysis and Visualization
Question: I have a large amount of data from my HTS experiments, but I am struggling to analyze it effectively and identify meaningful trends. What can I do?
Possible Causes and Solutions:
| Cause | Solution |
| Systematic Errors | Systematic errors, such as those arising from plate position or dispensing patterns, can obscure real hits. Use statistical methods to identify and correct for these errors.[3] |
| Lack of Appropriate Visualization Tools | Standard spreadsheet software may not be sufficient for visualizing large HTS datasets. Use specialized software that can generate heatmaps, scatter plots, and other visualizations to quickly identify trends.[1][20] |
| Data Normalization Issues | Raw data may need to be normalized to account for plate-to-plate and day-to-day variability. Common normalization methods include percent inhibition or Z-score.[21] |
| Difficulty in Identifying Structure-Activity Relationships | Use data analysis tools to correlate catalyst structure or reaction parameters with activity. This can help in designing more focused follow-up libraries.[22] |
Experimental Protocols
Protocol 1: High-Throughput Screening of a Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for screening catalysts and conditions for a Suzuki-Miyaura cross-coupling reaction in a 96-well plate format.
Materials:
-
96-well reaction block with stir bars
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligands (e.g., PPh₃, XPhos)
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Bases (e.g., K₂CO₃, Cs₂CO₃)
-
Solvents (e.g., Toluene, Dioxane, DMF)
-
Internal standard (e.g., dodecane) for GC analysis
-
Automated liquid handler
-
Plate sealer
-
GC-MS for analysis
Procedure:
-
Plate Preparation: Place a stir bar in each well of the 96-well reaction block.
-
Reagent Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide, arylboronic acid, and internal standard in the desired solvent.
-
Prepare stock solutions of the palladium precatalysts, ligands, and bases in the appropriate solvents.
-
-
Dispensing Reagents:
-
Using an automated liquid handler, dispense the stock solutions of the palladium precatalysts and ligands into the designated wells according to the experimental design.
-
Dispense the base solutions into the wells.
-
Dispense the stock solution containing the aryl halide, arylboronic acid, and internal standard to initiate the reactions.
-
-
Reaction:
-
Seal the 96-well plate with a secure plate sealer.
-
Place the reaction block on a heating/stirring plate and run the reaction at the desired temperature with vigorous stirring for a set amount of time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete, allow the plate to cool to room temperature.
-
Add a quenching solution (e.g., water or saturated ammonium chloride) to each well.
-
Add an extraction solvent (e.g., ethyl acetate) to each well.
-
Seal the plate and shake vigorously to extract the product.
-
Centrifuge the plate to separate the layers.
-
Take an aliquot from the organic layer of each well and transfer to a new 96-well plate for GC-MS analysis.
-
-
Data Analysis:
-
Determine the yield of the desired product in each well relative to the internal standard.
-
Visualize the data using heatmaps to quickly identify the most promising reaction conditions.
-
Protocol 2: Identifying False Positives due to Redox Activity
This protocol describes a counter-screen to identify compounds that generate hydrogen peroxide through redox cycling.[4]
Materials:
-
Horseradish peroxidase (HRP)
-
Phenol red
-
Phosphate-buffered saline (PBS)
-
Test compounds ("hits" from the primary screen)
-
96-well plate
-
Plate reader capable of measuring absorbance at 610 nm
Procedure:
-
Reagent Preparation:
-
Prepare a solution of HRP in PBS.
-
Prepare a solution of phenol red in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add the test compounds at the same concentration used in the primary screen.
-
Add the HRP solution to each well.
-
Add the phenol red solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 610 nm using a plate reader.
-
-
Interpretation:
-
An increase in absorbance indicates the oxidation of phenol red, which is caused by the presence of hydrogen peroxide.
-
Compounds that lead to a significant increase in absorbance are likely redox cyclers and should be flagged as potential false positives.
-
Data Presentation
Table 1: Example Data from a Suzuki-Miyaura Cross-Coupling HTS
| Well | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| A1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene | 35 |
| A2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene | 85 |
| B1 | Pd₂(dba)₃ (1) | PPh₃ (4) | Cs₂CO₃ | Dioxane | 55 |
| B2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | Dioxane | 95 |
| C1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | DMF | 15 |
| C2 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DMF | 45 |
Table 2: Influence of Solvent on Selectivity in a Cross-Coupling Reaction [16]
| Solvent | Dielectric Constant | Product Ratio (A:B) |
| Toluene | 2.4 | 95:5 |
| THF | 7.6 | 90:10 |
| Acetone | 21 | 15:85 |
| DMF | 37 | 10:90 |
| DMSO | 47 | 5:95 |
Visualizations
Caption: A typical experimental workflow for high-throughput screening of catalytic reactions.
Caption: A logical workflow for troubleshooting inconsistent HTS results.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. Recent Experimental Results From Stanford Advanced Materials (SAM) Indicate That Maintaining A Narrow Temperature Range Can Reduce Catalyst Deactivation By 25%. What Operational Strategies Can Research Institutions Implement To Prevent Catalyst Deactivati [samaterials.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. De novo generated combinatorial library design - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00095H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pure.york.ac.uk [pure.york.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Molecular-level insight in supported olefin metathesis catalysts by combining surface organometallic chemistry, high throughput experimentation, and data analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring for Asymmetric Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The following sections address common issues encountered during reaction monitoring using various analytical techniques.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right analytical technique for monitoring my asymmetric reaction?
A1: The selection of an appropriate analytical method depends on several factors, including the nature of your analyte, the required sensitivity, and the available equipment.[1][2] Key considerations include:
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Accuracy and Precision: How close your measurements are to the true value and to each other.
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Sensitivity and Detection Limit: The smallest amount of analyte the method can reliably detect.
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Selectivity: The ability to distinguish the analyte from other components in the mixture.
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Scale of Operation: The amount of sample available and the expected concentration of the analyte.[1]
-
Time and Cost: The speed of analysis and the expense per sample.
The following diagram illustrates a general decision-making workflow for selecting a suitable technique.
Caption: Decision workflow for selecting a reaction monitoring technique.
Q2: What are the common in-situ techniques for real-time reaction monitoring?
A2: In-situ spectroscopic techniques allow for real-time analysis of a reaction as it happens, providing valuable kinetic and mechanistic information.[3][4] Common methods include:
-
Infrared (IR) Spectroscopy: Useful for monitoring functional group transformations.[5]
-
Raman Spectroscopy: Complements IR and is particularly useful for aqueous systems.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for kinetic analysis.[6][7][8]
-
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) can be used for direct and quantitative monitoring of reactions.[9][10]
Troubleshooting Guides
Chiral High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or no separation of enantiomers.
-
Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte.
-
Troubleshooting Steps:
-
Screen different CSPs: There is no universal chiral column. A screening approach using a variety of CSPs is often necessary.[11][12][13][14] Polysaccharide-based columns are a popular starting point.[14]
-
Optimize the mobile phase: Vary the composition and ratio of the mobile phase components (e.g., hexane/isopropanol, hexane/ethanol). For basic compounds, add a small amount of an amine like diethylamine (DEA). For acidic compounds, add an acid like trifluoroacetic acid (TFA).[12][14]
-
Adjust the flow rate: Decreasing the flow rate can sometimes improve resolution.[15]
-
Change the temperature: Temperature can affect enantioselectivity.[15]
-
Issue 2: Peak tailing or fronting.
-
Possible Cause: Column overload, secondary interactions, or a blocked frit.
-
Troubleshooting Steps:
-
Reduce sample concentration: Inject a more dilute sample.
-
Modify the mobile phase: Additives can help to reduce secondary interactions.
-
Check the inlet frit: If blocked, it may need to be cleaned or replaced. Reversing the column flow can sometimes dislodge particulates.[16]
-
Issue 3: Drifting retention times.
-
Possible Cause: Changes in mobile phase composition, temperature fluctuations, or column degradation.
-
Troubleshooting Steps:
-
Ensure proper mobile phase preparation: Use high-purity solvents and degas the mobile phase.
-
Control the column temperature: Use a column oven for stable temperatures.
-
Check for column degradation: The stationary phase can be damaged by incompatible solvents.[16]
-
| Parameter | Typical Starting Conditions | Optimization Strategy |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol (90:10) | Vary alcohol content, try different alcohols (e.g., ethanol) |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water with buffer | Adjust organic modifier percentage and buffer pH |
| Flow Rate | 1.0 mL/min for 4.6 mm ID column | Decrease flow rate to improve resolution |
| Temperature | Ambient | Increase or decrease to affect selectivity |
| Additive (for basic analytes) | 0.1% Diethylamine (DEA) | Adjust concentration |
| Additive (for acidic analytes) | 0.1% Trifluoroacetic acid (TFA) | Adjust concentration |
Caption: Chiral HPLC Method Development Parameters.
Chiral Gas Chromatography (GC)
Issue 1: No separation of enantiomers.
-
Possible Cause: The chiral stationary phase is not appropriate, or the oven temperature is too high.
-
Troubleshooting Steps:
-
Select a suitable column: Cyclodextrin-based columns are widely used for chiral GC separations.[17][18]
-
Optimize the temperature program: Lowering the oven temperature often increases enantioselectivity, but it will also increase retention time.[19]
-
Derivatization: For polar compounds, derivatization may be necessary to improve volatility and separation.
-
Issue 2: Poor peak shape.
-
Possible Cause: Active sites in the injector or column, or sample degradation.
-
Troubleshooting Steps:
-
Deactivate the inlet liner and column: Use a deactivated liner and condition the column properly.
-
Lower the injector temperature: High temperatures can cause degradation of thermally labile compounds.
-
| Parameter | Typical Setting | Optimization Strategy |
| Column Type | Cyclodextrin-based CSP | Select based on analyte functionality |
| Oven Temperature | 100-200 °C | Lower temperature for better resolution |
| Carrier Gas Flow | 1-2 mL/min (Helium) | Optimize for best efficiency |
| Injector Temperature | 250 °C | Lower for thermally sensitive compounds |
Caption: Chiral GC Method Development Parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Enantiomers are not resolved in the NMR spectrum.
-
Possible Cause: Enantiomers are indistinguishable in an achiral environment.
-
Troubleshooting Steps:
-
Use a Chiral Derivatizing Agent (CDA): React the enantiomeric mixture with a chiral reagent to form diastereomers, which have different NMR spectra.[20]
-
Use a Chiral Solvating Agent (CSA) or Chiral Shift Reagent: These agents form transient diastereomeric complexes with the analyte, leading to separate signals for the enantiomers.[20][21][22][23]
-
Issue 2: Inaccurate determination of enantiomeric excess (ee).
-
Possible Cause: Incomplete reaction with the derivatizing agent, kinetic resolution, or overlapping signals.
-
Troubleshooting Steps:
-
Ensure complete derivatization: Use an excess of the derivatizing agent and allow sufficient reaction time.
-
Verify no kinetic resolution: The derivatization reaction should not favor one enantiomer over the other.
-
Optimize spectral acquisition: Use a higher field magnet or adjust acquisition parameters to improve signal resolution.
-
Caption: Workflow for determining enantiomeric excess using NMR.
Experimental Protocols
General Protocol for Chiral HPLC Method Development
-
Column Selection: Begin by screening a set of diverse chiral stationary phases. A common starting point includes columns based on cellulose and amylose derivatives.[11][14]
-
Mobile Phase Screening:
-
Normal Phase: Screen with mobile phases such as n-hexane/2-propanol and n-hexane/ethanol at a ratio of 90:10 (v/v).[12]
-
Reversed Phase: Screen with mobile phases such as acetonitrile/water or methanol/water with a suitable buffer (e.g., ammonium acetate).[15]
-
Additives: For basic analytes, add 0.1% diethylamine to the mobile phase. For acidic analytes, add 0.1% trifluoroacetic acid.[12]
-
-
Initial Analysis: Inject the racemic standard and monitor the chromatogram for any signs of separation.
-
Optimization: If partial separation is observed, optimize the mobile phase composition by varying the percentage of the polar modifier. Also, consider adjusting the flow rate and column temperature to improve resolution.[15]
-
Quantitation: Once a satisfactory separation is achieved, inject samples taken from the reaction mixture at different time points to monitor the progress and determine the enantiomeric excess.
General Protocol for NMR Analysis of Enantiomeric Excess using a Chiral Derivatizing Agent
-
Sample Preparation: In an NMR tube, dissolve a known amount of the analyte in a suitable deuterated solvent.
-
Addition of Derivatizing Agent: Add a slight excess of the chiral derivatizing agent to the NMR tube. Ensure the agent is enantiomerically pure.
-
Reaction: Allow the reaction to go to completion. This may require gentle heating or a catalyst.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate the signals and calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.
References
- 1. idc-online.com [idc-online.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. mt.com [mt.com]
- 5. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 9. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00021C [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 14. ymc.co.jp [ymc.co.jp]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. chiraltech.com [chiraltech.com]
- 17. gcms.cz [gcms.cz]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Kinetic Resolution of Racemic Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the enzymatic kinetic resolution of racemic amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enzymatic kinetic resolution of racemic amines.
1. Low or No Conversion
Q: My enzymatic resolution shows very low or no conversion of the racemic amine. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Enzyme Inactivity:
-
Improper Storage: Confirm that the enzyme has been stored at the recommended temperature and handled according to the manufacturer's specifications.
-
Denaturation: Extreme pH or temperature during the reaction can denature the enzyme. Verify that the reaction conditions are within the optimal range for the specific enzyme used. For instance, lipases are generally thermotolerant, but their activity can be significantly affected by pH.[1][2]
-
Inhibitors: The reaction mixture may contain inhibitors. See the dedicated FAQ on enzyme inhibition below.
-
-
Sub-optimal Reaction Conditions:
-
pH and Temperature: Ensure the pH and temperature of the reaction medium are optimized for your specific enzyme. The optimal conditions can vary significantly between different enzymes.[3][4]
-
Solvent: The choice of organic solvent is crucial and can dramatically impact enzyme activity.[5] Hydrophobic solvents are often preferred for lipases.[6]
-
Acyl Donor: The nature of the acyl donor can influence the reaction rate. Highly activated esters are often employed to shift the reaction equilibrium towards product formation.
-
Water Content: For reactions in organic solvents, a critical amount of water is necessary for enzyme activity. The use of salt hydrates can help control water activity.[6]
-
-
Experimental Setup:
-
Mixing: Inadequate mixing can lead to poor mass transfer, especially with immobilized enzymes. Ensure efficient stirring or shaking.
-
Enzyme Immobilization: If using an immobilized enzyme, ensure the immobilization protocol was successful and did not lead to significant loss of activity.[7]
-
2. Low Enantioselectivity (Low E-value)
Q: The conversion in my kinetic resolution is acceptable, but the enantioselectivity (E-value) is low. How can I improve it?
A: Low enantioselectivity is a critical issue that directly impacts the enantiomeric excess (ee) of the product and the unreacted substrate. Here are strategies to enhance it:
-
Enzyme Choice: The intrinsic enantioselectivity of the enzyme is the primary determinant of the E-value. Screening different enzymes (e.g., various lipases or transaminases) is often the most effective approach.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. A balance must be found.
-
Solvent Selection: The solvent can have a profound effect on the enzyme's conformation and, consequently, its enantioselectivity. A systematic screening of solvents is recommended. In some cases, a reversal of stereoselectivity has been observed with different solvents.[5]
-
Acyl Donor Modification: For lipase-catalyzed resolutions, modifying the acyl donor can improve the E-value.
-
Additives: The addition of small amounts of water or other additives can sometimes modulate the enzyme's flexibility and improve enantioselectivity.[8]
-
Immobilization Support: The nature of the support used for enzyme immobilization can influence its conformation and, in turn, its enantioselectivity.[9]
3. Dynamic Kinetic Resolution (DKR) Issues
Q: I am attempting a dynamic kinetic resolution (DKR), but the yield of the desired enantiomer is not approaching the theoretical 100%. What could be the problem?
A: Successful DKR requires a delicate balance between the enzymatic resolution and the in-situ racemization of the slower-reacting enantiomer. Common problems include:
-
Incompatible Catalysts: The racemization catalyst and the enzyme must be compatible and operate efficiently under the same reaction conditions.[10][11] Metal catalysts used for racemization can sometimes inhibit or denature the enzyme.[12]
-
Slow Racemization: For an effective DKR, the rate of racemization should be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.[10] If racemization is too slow, the process will resemble a standard kinetic resolution with a maximum yield of 50%.
-
Side Reactions: The racemization catalyst should not promote undesirable side reactions with the substrate or product.
-
Catalyst Inhibition: Amines can act as coordinating ligands and inhibit metal-based racemization catalysts.[12]
4. Substrate or Product Inhibition
Q: My reaction rate slows down and stops before reaching the desired conversion. Could this be substrate or product inhibition?
A: Yes, both substrate and product inhibition are common in enzymatic reactions.
-
Substrate Inhibition: At very high substrate concentrations, the reaction rate may decrease. This occurs when more than one substrate molecule binds to the enzyme, leading to a non-productive complex. The solution is to run the reaction at a lower substrate concentration or to feed the substrate gradually over time.
-
Product Inhibition: The product of the reaction can bind to the enzyme's active site, preventing the substrate from binding and thus inhibiting the reaction. This is a form of feedback inhibition. To mitigate this, consider in-situ product removal. For example, in transaminase-catalyzed resolutions, the ketone byproduct is often inhibitory and can be removed using a membrane contactor.
Data Presentation
Table 1: Influence of Solvent on Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine
| Solvent | Enzyme | Acyl Donor | Conversion (%) | Enantiomeric Excess (ee %) of Amide | E-value |
| Toluene | Novozym 435 | Ethyl Acetate | 45.7 | 99.3 | ~200 |
| Methyl tert-butyl ether (MTBE) | Novozym 435 | Diisopropyl malonate | 49.0 | 99.9 | >200 |
| tert-Amyl alcohol | Candida antarctica Lipase B | Acetic anhydride | - | >99 | 14-52 |
| Diisopropyl ether | Candida antarctica Lipase | Ethyl Acetate | 48.1 | 98.7 | >200 |
Data compiled from multiple sources for illustrative purposes.[1][13][14]
Table 2: General Reaction Conditions for Different Enzymes
| Enzyme Type | Typical pH Range | Typical Temperature Range (°C) | Common Acyl Donors/Co-substrates |
| Lipases (e.g., CALB) | 6.0 - 9.0 | 30 - 70 | Ethyl acetate, Isopropyl acetate, Diisopropyl malonate |
| Transaminases (ω-TA) | 7.5 - 10.0 | 25 - 40 | Pyruvate, Alanine |
| Subtilisin | 7.0 - 8.0 | 25 - 40 | Activated esters (e.g., 2,2,2-trifluoroethyl butyrate) |
These are general ranges and should be optimized for each specific substrate and enzyme.[1][2][4][15][16][17]
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is a general guideline for the kinetic resolution of a racemic amine using Candida antarctica lipase B (Novozym 435).
-
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Diisopropyl malonate (acyl donor)
-
4 mL screw-cap vials
-
Shaker incubator
-
-
Procedure:
-
To a 4 mL screw-cap vial, add 20 mg of immobilized Novozym 435.
-
Add 200 µL of MTBE to the vial.
-
Add 0.5 mmol of (±)-1-phenylethylamine.
-
Add 0.5 mmol of diisopropyl malonate.
-
Seal the vial and place it in a shaker incubator at 40°C with shaking at 200 rpm.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 3, and 4 hours) and analyzing them by chiral GC or HPLC.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
The remaining (S)-amine and the formed (R)-amide can be separated by standard chromatographic techniques or acid-base extraction.
-
This protocol is adapted from a published procedure.[1]
Protocol 2: Transaminase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol provides a general framework for the kinetic resolution of a racemic amine using a transaminase.
-
Materials:
-
Racemic amine substrate (e.g., α-methylbenzylamine)
-
Transaminase (ATA) enzyme
-
Amino acid oxidase (AAO)
-
Pyridoxal-5-phosphate (PLP) cofactor
-
Pyruvate
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
-
Procedure:
-
Prepare a reaction mixture in 100 mM potassium phosphate buffer (pH 8.0) containing:
-
1 g/L transaminase (ATA)
-
1 g/L amino acid oxidase (AAO)
-
0.2 g/L PLP
-
2 mM pyruvate
-
25 mM racemic amine substrate
-
-
Incubate the reaction at 30°C.
-
Monitor the reaction for up to 3 hours, or until approximately 50% conversion is achieved, by chiral HPLC.
-
Work up the reaction by quenching with a suitable solvent (e.g., acetonitrile) and filtering off the enzyme.
-
Analyze the enantiomeric excess of the remaining amine.
-
This protocol is based on a published method.[16]
Visualizations
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. Kinetic resolution of amines: a highly enantioselective and chemoselective acetylating agent with a unique solvent-induced reversal of stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral amines in neat organic solvents using immobilised enzymes in a continuous flow reactor - HIMS - University of Amsterdam [hims.uva.nl]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dc.engconfintl.org [dc.engconfintl.org]
- 9. mdpi.com [mdpi.com]
- 10. Transaminase‐Catalyzed Racemization with Potential for Dynamic Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. Enzymatic resolution of racemic amines in a continuous reactor in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, capable of inducing high diastereoselectivity in subsequent reactions, and removable under mild conditions without racemization. This guide provides a detailed comparison of the well-established chiral auxiliary, pseudoephedrine, with the less-documented (1S,2S)-2-phenylcyclopentanamine.
Due to a lack of published experimental data on the use of this compound as a chiral auxiliary in asymmetric synthesis, a direct empirical comparison is not currently possible. This guide will therefore provide a comprehensive overview of pseudoephedrine, including its performance data and experimental protocols. To offer a comparative perspective on cyclic chiral auxiliaries, we will also present available data for a related compound, (1S,2R)-2-aminocyclopentan-1-ol. Finally, a theoretical analysis of the potential of this compound as a chiral auxiliary will be discussed.
Pseudoephedrine: The Gold Standard
(1S,2S)- or (1R,2R)-pseudoephedrine is a widely utilized and highly effective chiral auxiliary, particularly in the asymmetric alkylation of enolates.[1][2] Its utility stems from its commercial availability in both enantiomeric forms, the ease of amide formation with carboxylic acids, and the high diastereoselectivity it imparts.[3]
Performance Data
The performance of pseudoephedrine in the asymmetric alkylation of amide enolates is well-documented, consistently affording high yields and excellent diastereoselectivities.
| Electrophile | Product Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzyl bromide | >99% | 90% | [3] |
| n-Butyl iodide | >99% | 80% | [3] |
| Allyl iodide | 98% | 91% | [3] |
| Methyl iodide | 95% | 92% | [3] |
Experimental Protocols
A typical experimental workflow for the use of pseudoephedrine as a chiral auxiliary in asymmetric alkylation involves three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.
1. Amide Formation: Pseudoephedrine is readily acylated with an acid chloride or anhydride to form the corresponding amide.[2] For example, the reaction of (1S,2S)-(+)-pseudoephedrine with propionyl chloride in the presence of a base like triethylamine yields the corresponding propionamide.
2. Diastereoselective Alkylation: The pseudoephedrine amide is deprotonated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to form a lithium enolate. The diastereoselectivity of the subsequent alkylation is significantly enhanced by the presence of lithium chloride.[3] The enolate is then treated with an alkyl halide at low temperatures (e.g., -78 °C to 0 °C) to yield the alkylated product with high diastereoselectivity.[2]
3. Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to afford different functional groups, and the auxiliary itself can often be recovered and reused.[2]
-
To yield a carboxylic acid: Hydrolysis with strong acid (e.g., H₂SO₄) or base (e.g., KOH).
-
To yield an alcohol: Reduction with a suitable reducing agent (e.g., LiAlH₄ or LiBH₄).
-
To yield a ketone: Reaction with an organometallic reagent (e.g., Grignard reagent or organolithium).
(1S,2R)-2-Aminocyclopentan-1-ol: A Cyclic Amino Alcohol Auxiliary
While not the user-specified molecule, (1S,2R)-2-aminocyclopentan-1-ol provides valuable insight into the performance of a cyclic amino alcohol-derived chiral auxiliary. This auxiliary is typically converted into a rigid oxazolidinone structure to enhance stereocontrol.
Performance Data
(1S,2R)-2-Aminocyclopentan-1-ol, in the form of its derived oxazolidinone, has demonstrated excellent diastereoselectivity in asymmetric aldol reactions.[4]
| Aldehyde | Product Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| Benzaldehyde | >99% | 75% | [4] |
| Isobutyraldehyde | >99% | 78% | [4] |
| Acetaldehyde | >99% | 70% | [4] |
Experimental Protocols
The workflow for this auxiliary involves the formation of an oxazolidinone, followed by acylation, a diastereoselective aldol reaction, and subsequent cleavage.
1. Oxazolidinone Formation: (1S,2R)-2-aminocyclopentan-1-ol is reacted with a carbonate source, such as di-tert-butyl dicarbonate or a similar reagent, to form the corresponding bicyclic oxazolidinone.[4]
2. Acylation and Aldol Reaction: The oxazolidinone is acylated, for example with propionyl chloride, and then subjected to enolization using a boron triflate and a hindered base. The resulting boron enolate undergoes a highly diastereoselective aldol reaction with an aldehyde.[4]
3. Auxiliary Cleavage: The auxiliary can be removed under mild hydrolytic conditions, for instance, using lithium hydroperoxide, to furnish the chiral β-hydroxy acid.[4]
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Stereochemical Validation of 2-Phenylcyclopentanamine Isomers
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of molecular characterization. In the case of 2-phenylcyclopentanamine, which possesses two chiral centers, four stereoisomers exist: a pair of cis enantiomers ((1R,2R) and (1S,2S)) and a pair of trans enantiomers ((1R,2S) and (1S,2R)). Distinguishing between these diastereomers (cis vs. trans) and separating the enantiomers is paramount for understanding their unique pharmacological and toxicological profiles. This guide provides a comparative overview of the key experimental techniques for the complete stereochemical validation of 2-phenylcyclopentanamine isomers.
The psychostimulant drug Cypenamine, also known as (±)-trans-2-phenylcyclopentan-1-amine, highlights the pharmacological relevance of this scaffold. The existence of both cis and trans enantiomeric pairs necessitates robust analytical methodologies for their differentiation and characterization.
Comparative Analysis of Stereochemical Validation Techniques
The definitive assignment of the stereochemistry of 2-phenylcyclopentanamine isomers relies on a combination of spectroscopic and chromatographic methods. Each technique offers unique advantages in distinguishing between diastereomers and resolving enantiomers.
| Technique | Principle | Application to 2-Phenylcyclopentanamine Isomers | Expected Outcome |
| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Diastereomer Differentiation: The spatial arrangement of the phenyl and amino groups in the cis and trans isomers results in distinct chemical environments for the protons on the cyclopentane ring. This leads to different chemical shifts and coupling constants in their ¹H NMR spectra. | The ¹H NMR spectrum of the trans isomer is expected to show different chemical shifts and coupling constants for the protons at C1 and C2 compared to the cis isomer due to their different spatial relationships. |
| Chiral HPLC | High-Performance Liquid Chromatography using a chiral stationary phase (CSP) allows for the separation of enantiomers based on their differential interactions with the chiral selector of the CSP. | Enantiomer Resolution: A racemic mixture of either the cis or trans diastereomer can be separated into its constituent enantiomers. | Two separate peaks corresponding to the (1R,2S) and (1S,2R) enantiomers (for the trans pair) or the (1R,2R) and (1S,2S) enantiomers (for the cis pair) will be observed in the chromatogram. |
| X-ray Crystallography | This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal. | Absolute Configuration Determination: X-ray crystallography of a single crystal of one of the enantiomers (often as a salt with a chiral counter-ion of known configuration) provides unambiguous proof of its absolute stereochemistry. | A detailed 3D molecular structure that confirms the relative positions of the phenyl and amino groups (cis or trans) and the absolute configuration (R/S) at both chiral centers. |
Experimental Protocols
Detailed methodologies are crucial for the successful stereochemical validation of 2-phenylcyclopentanamine isomers. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomer Differentiation
Objective: To distinguish between the cis and trans diastereomers of 2-phenylcyclopentanamine.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-phenylcyclopentanamine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Analysis: Process the spectrum to determine the chemical shifts (δ) in parts per million (ppm) and the coupling constants (J) in Hertz (Hz) for the protons on the cyclopentane ring, particularly the methine protons at C1 and C2.
-
Comparison: Compare the spectra of the two diastereomers. The differences in the chemical shifts and coupling constants of the C1 and C2 protons will allow for the assignment of the cis and trans configurations. For more complex cases or to confirm assignments, 2D NMR techniques such as COSY and NOESY can be employed.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Resolution
Objective: To separate the enantiomers of a racemic mixture of either cis- or trans-2-phenylcyclopentanamine.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines.
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, which is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized to achieve good separation.
-
Sample Preparation: Dissolve a small amount of the racemic 2-phenylcyclopentanamine in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Temperature: Maintain a constant column temperature (e.g., 25 °C).
-
-
Injection and Data Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention times of the two peaks will correspond to the two enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
X-ray Crystallography for Absolute Configuration Determination
Objective: To unambiguously determine the absolute stereochemistry of a single enantiomer of 2-phenylcyclopentanamine.
Protocol:
-
Crystal Growth: Grow single crystals of a single enantiomer of 2-phenylcyclopentanamine. This is often achieved by forming a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) and then crystallizing the diastereomeric salt.
-
Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the electron density map of the crystal. From this map, the positions of all the atoms in the molecule can be determined. The structure is then refined to obtain the final, precise molecular geometry.
-
Absolute Configuration Assignment: The known configuration of the chiral counter-ion allows for the unambiguous assignment of the absolute configuration of the 2-phenylcyclopentanamine enantiomer.
Visualization of Experimental Workflows
To further clarify the logical flow of the stereochemical validation process, the following diagrams illustrate the key decision points and experimental pathways.
Caption: Workflow for the separation of 2-phenylcyclopentanamine stereoisomers.
Caption: Analytical pathway for the validation of an isolated stereoisomer.
Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control for chiral compounds such as (1S,2S)-2-phenylcyclopentanamine. This guide provides a comparative analysis of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method's performance is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate implementation in a research or quality control setting.
Method Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes typical performance data for the analysis of chiral primary amines, offering a comparative overview of what can be expected when analyzing this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (baseline separation is common) | Not directly applicable; relies on the separation of diastereomeric signals (Δδ) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 pg on column | ~0.1% of the minor enantiomer |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 5 - 50 pg on column | ~0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample | 15 - 45 minutes per sample | 5 - 20 minutes per sample (after derivatization) |
| Sample Preparation | Dissolution in mobile phase, potential derivatization | Derivatization to a volatile analyte is often required | Derivatization or addition of a chiral solvating agent |
| Instrumentation Cost | Moderate to High | Moderate | High |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust method for the enantiomeric separation of a broad range of compounds. The direct separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those from the Chiralpak® series, are often effective for the separation of chiral amines.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar organic modifier (e.g., isopropanol or ethanol) with a basic additive. A typical starting condition is n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The mobile phase composition should be optimized to achieve baseline resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For primary amines like 2-phenylcyclopentanamine, derivatization is typically required to improve volatility and chromatographic performance.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 min.
-
Ramp: 5 °C/min to 200 °C.
-
Hold: 5 min at 200 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID) or transfer line temperature for MS.
-
Sample Preparation (Derivatization):
-
Dissolve approximately 1 mg of the amine in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalytic amount of a non-nucleophilic base (e.g., pyridine).
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, the reaction mixture can be directly injected or further purified if necessary.
-
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio).
-
Data Analysis: Similar to HPLC, the enantiomeric excess is calculated from the integrated peak areas of the two diastereomeric derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric purity, often with minimal sample preparation. The method relies on converting the enantiomers into diastereomers in situ, either through derivatization with a chiral derivatizing agent (CDA) or by the addition of a chiral solvating agent (CSA).
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Derivatizing Agent (CDA): A three-component system consisting of 2-formylphenylboronic acid and an enantiopure binaphthol (e.g., (S)-BINOL) is effective for primary amines.[1][2]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound sample (approx. 5 mg).
-
Add one equivalent of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.
-
Add approximately 0.6 mL of CDCl₃.
-
Gently shake the tube to ensure complete dissolution and reaction. The formation of diastereomeric iminoboronate esters is typically rapid.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: The enantiomeric ratio is determined by integrating the well-resolved signals corresponding to the two diastereomers. The imine proton signal is often a good diagnostic peak. The enantiomeric excess is calculated from the integral values.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.
References
A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Chiral amines have emerged as powerful and versatile organocatalysts in asymmetric synthesis, enabling the stereoselective formation of complex molecules with high efficiency. Their ability to activate substrates through the formation of transient chiral enamines or iminium ions provides a valuable alternative to metal-based catalysts. This guide offers a comparative overview of the performance of prominent chiral amine catalysts in key asymmetric transformations, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic challenges.
Performance Comparison in Asymmetric Reactions
The efficacy of a chiral amine catalyst is highly dependent on the specific reaction, substrates, and conditions. Below, we compare the performance of several catalyst types in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Asymmetric Michael Addition of Aldehydes to Nitroalkenes
The conjugate addition of aldehydes to nitroalkenes is a powerful tool for the synthesis of chiral γ-nitro aldehydes, which are versatile synthetic intermediates. The following table summarizes the performance of various chiral amine catalysts in the reaction between propanal and nitrostyrene.
| Catalyst | Catalyst Type | Time (h) | Yield (%)[1] | syn:anti Ratio[1] | ee (%)[1] |
| L-Proline | Secondary Amine (Amino Acid) | 24 | 10 | - | 22 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Secondary Amine (Proline Derivative) | 24 | 20 | - | 75 |
| (S)-Diphenylprolinol | Secondary Amine (Prolinol Derivative) | 24 | 29 | - | 95 |
| (S)-Diphenylprolinol TMS Ether | Secondary Amine (Prolinol Silyl Ether) | 1 | 82 | 94:6 | 99 |
Key Observations:
-
L-Proline , a foundational organocatalyst, exhibits low yield and enantioselectivity in this specific Michael addition under the tested conditions.[1]
-
Modification of the proline scaffold, as seen with the tetrazole derivative , leads to a significant improvement in enantioselectivity, although the yield remains low.[1]
-
The diphenylprolinol catalyst demonstrates excellent enantioselectivity but suffers from a slow reaction rate and low yield.[1]
-
Silylation of the hydroxyl group in diphenylprolinol to give the TMS ether derivative dramatically enhances both the reaction rate and the yield, while also achieving near-perfect enantioselectivity and high diastereoselectivity.[1] This highlights the profound impact of subtle structural modifications on catalyst performance.
Mechanistic Considerations and Experimental Workflow
The catalytic cycle of chiral amine-catalyzed reactions typically involves the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst, which directs the approach of the reacting partner.
General Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for an asymmetric synthesis experiment using a chiral amine catalyst.
Caption: A generalized workflow for asymmetric synthesis using chiral amine catalysts.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following is a representative protocol for the asymmetric Michael addition of propanal to nitrostyrene catalyzed by (S)-Diphenylprolinol TMS Ether, based on the work of Hayashi et al.[1]
Materials:
-
(S)-Diphenylprolinol TMS Ether (10 mol%)
-
Nitrostyrene (1.0 mmol)
-
Propanal (10.0 mmol)
-
Hexane (1.0 mL)
Procedure:
-
To a solution of nitrostyrene (1.0 mmol) and (S)-diphenylprolinol TMS ether (0.1 mmol) in hexane (1.0 mL) at 0 °C, add propanal (10.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding 1N HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The selection of a chiral amine catalyst is a critical parameter in the design of an asymmetric synthesis. While L-proline remains a foundational and often effective catalyst, derivatives such as diphenylprolinol silyl ethers can offer significantly improved reactivity and stereoselectivity for specific transformations like the Michael addition.[1] The data presented in this guide underscores the importance of catalyst screening and optimization for achieving desired outcomes in asymmetric synthesis. Researchers are encouraged to consider the catalyst's structure, the nature of the substrates, and the reaction conditions to identify the most suitable catalytic system for their synthetic goals.
References
Unveiling the Stereochemical Directing Power of (1S,2S)-2-Phenylcyclopentanamine in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are powerful tools in this endeavor, temporarily guiding the formation of new stereocenters with high fidelity. This guide provides a comparative analysis of the mechanism of stereochemical control exerted by (1S,2S)-2-phenylcyclopentanamine and its derivatives, offering insights into its potential applications and performance relative to other established chiral auxiliaries.
While direct and extensive research specifically detailing the use of this compound as a chiral auxiliary is limited in publicly available literature, a strong understanding of its stereodirecting capabilities can be inferred from closely related structural analogs. The predictable nature of stereochemical induction by chiral auxiliaries allows for a reliable extrapolation of its likely mechanism and efficacy. This guide will draw upon data from analogous systems, particularly cyclopentane-based and phenyl-substituted chiral auxiliaries, to provide a comprehensive overview.
Mechanistic Principles of Stereochemical Control
The stereochemical control exerted by a chiral auxiliary like this compound fundamentally relies on the creation of a sterically defined environment around a prochiral center. When attached to a substrate, the auxiliary's own stereocenters dictate the facial bias of an incoming reagent, leading to the preferential formation of one diastereomer over the other.
Typically, the amine functionality of this compound would be acylated to form an amide. The resulting N-acyl derivative can then be used in a variety of asymmetric transformations. The key to stereocontrol lies in the conformationally restricted transition state formed during the reaction. The bulky phenyl group and the cyclopentyl ring of the auxiliary effectively shield one face of the enolate (or other reactive intermediate), forcing the electrophile to approach from the less hindered face.
A plausible transition state model for an alkylation reaction of an N-acyl derivative of this compound is depicted below. In this model, the lithium enolate forms a six-membered chelated ring with the amide carbonyl oxygen. The phenyl group on the cyclopentane ring is expected to orient itself pseudo-equatorially to minimize steric interactions. This arrangement presents a significant steric barrier on one face of the enolate, directing the incoming electrophile (E+) to the opposite face.
Caption: Proposed transition state for alkylation.
Performance Comparison with Other Chiral Auxiliaries
To objectively evaluate the potential of this compound, it is crucial to compare its expected performance with well-established chiral auxiliaries. The most relevant comparisons are with other amine-based auxiliaries and those that form rigid, chelated transition states.
| Chiral Auxiliary | Typical Reaction | Diastereomeric Excess (d.e.) | Key Features |
| This compound (Projected) | Alkylation, Aldol, Diels-Alder | Likely >95% | Rigid cyclopentyl backbone; bulky phenyl group for effective shielding. |
| Evans Auxiliaries (Oxazolidinones) | Alkylation, Aldol, Michael Addition | >99%[1] | Highly predictable stereocontrol; well-established protocols for attachment and cleavage. |
| (1S,2R)-2-Aminocyclopentan-1-ol | Alkylation, Aldol | >99% | Forms a rigid oxazolidinone; excellent facial bias. |
| Pseudoephedrine | Alkylation | 85-98% | Readily available from the chiral pool; reliable stereochemical outcome.[2] |
| trans-2-Phenylcyclohexanol | Ene Reaction, Diels-Alder | 90% (10:1 d.r.)[3] | Phenyl group provides effective steric hindrance. |
Note: The performance of this compound is projected based on data from structurally similar auxiliaries.
The data suggests that cyclopentane-based auxiliaries, particularly when forming a fused ring system like an oxazolidinone, can provide exceptionally high levels of stereocontrol, often exceeding 99% d.e. The presence of a phenyl group, as seen in trans-2-phenylcyclohexanol and pseudoephenamine, is also known to be highly effective in shielding one face of the reactive intermediate.[2][3] Therefore, it is reasonable to predict that this compound, combining both a rigid cyclopentyl scaffold and a bulky phenyl group, would be a highly effective chiral auxiliary.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of a chiral auxiliary. Below are representative procedures for the synthesis of the auxiliary, its attachment to a substrate, a subsequent asymmetric reaction, and its final cleavage. These protocols are based on established methods for analogous chiral amines.
Synthesis of this compound
A common route to enantiomerically pure 2-phenylcyclopentanamine involves the resolution of the racemic mixture, which can be synthesized via hydroboration-amination of 1-phenylcyclopentene.
Caption: Synthesis of this compound.
Protocol:
-
Hydroboration-Oxidation: To a solution of 1-phenylcyclopentene in THF at 0 °C, add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide followed by hydrogen peroxide. Stir for 1 hour, then extract the product with diethyl ether.
-
Resolution: The racemic trans-2-phenylcyclopentanol can be resolved using various methods, including enzymatic resolution with a lipase or fractional crystallization with a chiral resolving agent like tartaric acid.
-
Conversion to Amine: The enantiomerically pure (1S,2S)-2-phenylcyclopentanol is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine. Subsequent displacement with sodium azide followed by reduction of the azide with hydrogen gas over a palladium catalyst affords this compound.
Asymmetric Alkylation using an N-Acyl-(1S,2S)-2-phenylcyclopentanamine Auxiliary
This protocol is adapted from the highly successful methods used with pseudoephedrine and Evans auxiliaries.
Caption: Asymmetric alkylation workflow.
Protocol:
-
Amide Formation: To a solution of this compound and triethylamine in dichloromethane at 0 °C, add the desired acyl chloride dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Enolate Formation and Alkylation: Dissolve the N-acyl derivative in dry THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes to form the lithium enolate. Add the electrophile (e.g., an alkyl halide) and continue stirring at -78 °C for several hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract the product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. The major diastereomer is typically isolated by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis. For example, treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water will yield the chiral carboxylic acid and the recoverable this compound.
Conclusion
This compound holds significant promise as a chiral auxiliary for asymmetric synthesis. Its rigid cyclopentane backbone and the steric bulk of the phenyl group are anticipated to provide high levels of stereochemical control in a variety of carbon-carbon bond-forming reactions. While direct experimental data is not extensively documented, strong analogies to structurally related and well-studied chiral auxiliaries suggest that it would be a valuable tool for the synthesis of enantiomerically pure compounds, a critical aspect in the development of new pharmaceuticals. Further research into the applications of this specific auxiliary would be a valuable contribution to the field of asymmetric synthesis.
References
Determining Enantiomeric Excess for Products Synthesized with (1S,2S)-2-Phenylcyclopentanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis. This guide provides a comparative overview of methods used to determine the ee of products synthesized using the chiral auxiliary (1S,2S)-2-phenylcyclopentanamine, alongside other common auxiliaries. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in selecting and validating analytical techniques.
The use of chiral auxiliaries is a powerful strategy in stereoselective synthesis, enabling the control of stereochemistry during the formation of new chiral centers. This compound, a C2-symmetric diamine-derived auxiliary, has shown promise in various asymmetric transformations. The accurate measurement of the enantiomeric purity of the final product, after cleavage of the auxiliary, is paramount for evaluating the success of the synthetic route. The most common and reliable methods for determining enantiomeric excess include chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography (GC) with a chiral stationary phase.
Comparison of Chiral Auxiliaries in Asymmetric Alkylation
To provide a clear performance benchmark, the following table summarizes the enantiomeric excess achieved in the asymmetric alkylation of the lithium enolate of propionamide using different chiral auxiliaries.
| Chiral Auxiliary | Product Enantiomeric Excess (ee%) | Method of ee Determination |
| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | >99% de | HPLC, ¹H-NMR |
| Evans' Oxazolidinone ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | >98% de | Not specified |
| Pseudoephedrine Amide | >98% de | Not specified |
Note: Diastereomeric excess (de) of the product before auxiliary cleavage is equivalent to the enantiomeric excess (ee) of the product after cleavage.
Experimental Protocols
Detailed methodologies for the most common techniques used to determine enantiomeric excess are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol for ee Determination of a Chiral Carboxylic Acid:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the chiral carboxylic acid (post-auxiliary cleavage) in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel OD-H (or other suitable chiral column)
-
Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (e.g., Hexane:Isopropanol:TFA 90:10:0.1). The exact ratio should be optimized for the specific analyte.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine diastereomeric excess, which in the context of chiral auxiliary-mediated synthesis, directly correlates to the enantiomeric excess of the final product. This is achieved by observing the distinct signals of the diastereomeric products formed before the auxiliary is removed.
Protocol for de Determination by ¹H-NMR:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified diastereomeric product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H-NMR spectrum (a higher field strength, e.g., 400 MHz or greater, is recommended for better signal dispersion).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons in close proximity to the chiral centers are most likely to show distinct chemical shifts.
-
Integrate the signals for each diastereomer.
-
Calculate the diastereomeric excess using the formula: de (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 (where Integration₁ is the integral of the major diastereomer's signal and Integration₂ is the integral of the minor diastereomer's signal).
-
Visualizing the Workflow
The general workflow for synthesizing a chiral product using a chiral auxiliary and subsequently determining its enantiomeric excess is illustrated below.
This guide highlights the established and effective methods for determining the enantiomeric excess of products synthesized with chiral auxiliaries like this compound. The choice of analytical technique will depend on the specific properties of the analyte and the available instrumentation. For definitive and routine analysis, chiral HPLC is often the method of choice due to its accuracy and robustness. NMR spectroscopy provides a powerful tool for determining diastereomeric excess before auxiliary cleavage, offering valuable insights into the stereochemical outcome of the reaction.
A Comparative Guide to the Synthetic Routes of Enantiopure 2-Phenylcyclopentanamine
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiopure compounds is a cornerstone of modern chemistry. This guide provides a detailed comparison of established synthetic routes to enantiopure cis- and trans-2-phenylcyclopentanamine, a valuable chiral building block in medicinal chemistry.
This document outlines and contrasts two primary strategies for obtaining the single enantiomers of 2-phenylcyclopentanamine: classical chiral resolution of a racemic mixture and enzymatic kinetic resolution. While asymmetric synthesis represents a powerful alternative for generating enantiopure compounds directly, specific high-yielding protocols for 2-phenylcyclopentanamine are not as prominently documented in readily available literature. Therefore, this guide focuses on the resolution-based methods for which experimental data has been successfully sourced.
Comparison of Synthetic Routes
The choice of synthetic strategy for obtaining enantiopure 2-phenylcyclopentanamine hinges on a variety of factors, including the desired isomer (cis or trans), required enantiomeric purity, and scalability. Below is a summary of the key performance indicators for the documented resolution methods.
| Method | Isomer | Resolving Agent / Enzyme | Yield of Enantiomer | Enantiomeric Excess (ee) | Key Considerations |
| Chiral Resolution | cis | Di-p-toluoyl-tartaric acid | ~40-45% (theoretical max 50%) | >98% | Relies on fractional crystallization; optimization of solvent and temperature is crucial for high purity. |
| Enzymatic Kinetic Resolution | trans | Candida antarctica lipase B (CAL-B) & Ethyl Acetate | ~50% | >99% (for unreacted amine) | High enantioselectivity (E > 200) for the trans isomer, leading to excellent purity of the remaining amine. |
| Enzymatic Kinetic Resolution | cis | Candida antarctica lipase B (CAL-B) & Ethyl Acetate | ~28% (of acylated product) | Low (E = 16) | Low enantioselectivity makes this method less practical for obtaining high-purity cis-enantiomers. |
Detailed Experimental Protocols
Chiral Resolution of rac-cis-2-Phenylcyclopentanamine using Di-p-toluoyl-tartaric Acid
This method leverages the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.
Procedure:
-
Salt Formation: A solution of rac-cis-2-phenylcyclopentanamine in a suitable solvent (e.g., methanol or ethanol) is treated with one equivalent of (-)-di-p-toluoyl-D-tartaric acid. The mixture is heated to ensure complete dissolution.
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.
-
Recrystallization: To achieve high diastereomeric purity, the collected salt is recrystallized from the same solvent until a constant optical rotation is achieved.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with an aqueous base (e.g., 2M NaOH) to deprotonate the amine.
-
Extraction: The free amine is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiopure cis-2-phenylcyclopentanamine.
Enzymatic Kinetic Resolution of rac-trans-2-Phenylcyclopentanamine
This highly selective method utilizes the enzyme Candida antarctica lipase B to acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted and in high enantiomeric purity.[1]
Procedure:
-
Reaction Setup: rac-trans-2-phenylcyclopentanamine is dissolved in a suitable organic solvent (e.g., ethyl acetate, which also serves as the acyl donor).
-
Enzyme Addition: Immobilized Candida antarctica lipase B (CAL-B) is added to the solution.
-
Reaction: The mixture is agitated (e.g., shaken or stirred) at a controlled temperature (typically room temperature to 40°C) until approximately 50% conversion is reached. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Enzyme Removal: The immobilized enzyme is removed by filtration.
-
Separation: The resulting mixture contains the acylated amine and the unreacted amine. The unreacted amine can be separated from the acylated product by extraction with an acidic aqueous solution (e.g., 1M HCl). The acylated product will remain in the organic phase, while the protonated amine will move to the aqueous phase.
-
Isolation of Unreacted Amine: The aqueous layer is basified (e.g., with 2M NaOH) and the free amine is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the enantiopure unreacted trans-2-phenylcyclopentanamine.
-
(Optional) Isolation of Acylated Amine: The organic layer from the initial separation can be concentrated to recover the acylated amine, which can then be hydrolyzed to obtain the other enantiomer, though its enantiomeric purity will be lower.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described resolution processes.
Caption: Chiral resolution of cis-2-phenylcyclopentanamine.
Caption: Enzymatic kinetic resolution of trans-2-phenylcyclopentanamine.
References
A Comparative Guide to Chiral Auxiliaries: (1S,2S)-2-Phenylcyclopentanamine vs. trans-2-Phenylcyclohexanol
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a detailed comparison of two prominent chiral auxiliaries: (1S,2S)-2-phenylcyclopentanamine and trans-2-phenylcyclohexanol. We will delve into their synthesis, applications in key asymmetric transformations, and recyclability, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Introduction to the Chiral Auxiliaries
trans-2-Phenylcyclohexanol is a well-established and widely utilized chiral auxiliary in a variety of asymmetric reactions.[1] Its rigid cyclohexane backbone and the stereodirecting influence of the phenyl group have proven effective in controlling the facial selectivity of enolate reactions, cycloadditions, and ene reactions.[1] Both enantiomers are accessible, though its application on a large scale can be limited by its cost.
This compound and its derivatives represent a class of C2-symmetric chiral auxiliaries. While direct literature on the application of this compound as a chiral auxiliary is limited, closely related structures such as (1S,2R)-2-aminocyclopentan-1-ol have demonstrated exceptional stereocontrol in asymmetric alkylation and aldol reactions.[2] The C2-symmetric nature of such auxiliaries can offer distinct advantages in creating a well-defined chiral environment.
Performance in Asymmetric Reactions
The efficacy of a chiral auxiliary is best judged by its performance in inducing stereoselectivity in various chemical transformations. This section compares the performance of trans-2-phenylcyclohexanol and a close analogue of this compound in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
Table 1: Performance in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) | N-propionyl derivative | Benzyl bromide | >99% | High | [2] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) | N-propionyl derivative | Ethyl iodide | >99% | High | [2] |
| trans-2-(β-naphthyl)cyclohexyl auxiliary (analogue of trans-2-phenylcyclohexanol) | dehydrobutyrine ester | Isobutyl iodide | 91:9 dr | 65-81% | [3] |
| trans-2-(β-naphthyl)cyclohexyl auxiliary (analogue of trans-2-phenylcyclohexanol) | dehydrobutyrine ester | Benzyl bromide | 91:9 dr | 65-81% | [3] |
Note: Data for a close analogue, (1S,2R)-2-aminocyclopentan-1-ol, is used to represent the potential performance of this compound.
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, often creating two new stereocenters.
Table 2: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) | N-propionyl derivative | Isobutyraldehyde | >99% (syn) | Good | [2] |
| (4R,5S)-cyclopentano[d]oxazolidin-2-one (from (1S,2R)-2-aminocyclopentan-1-ol) | N-propionyl derivative | Benzaldehyde | >99% (syn) | Good | [2] |
| trans-2-Phenylcyclohexanol | Glyoxylate ester | 2,4-dimethyl-pent-2-ene (Ene reaction) | 10:1 dr (anti) | - | [1] |
Note: Data for a close analogue, (1S,2R)-2-aminocyclopentan-1-ol, is used for the cyclopentane-based auxiliary. The data for trans-2-phenylcyclohexanol is from an ene reaction, which is mechanistically related to the aldol reaction.
Synthesis and Recyclability
The accessibility and recoverability of a chiral auxiliary are crucial factors for its practical application, especially in large-scale synthesis.
trans-2-Phenylcyclohexanol:
-
Synthesis: Both enantiomers can be prepared from cyclohexene oxide through methods like lipase-catalyzed kinetic resolution of the corresponding chloroacetate ester. Another route involves the Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene.
-
Recyclability: The auxiliary can often be recovered by chromatography after cleavage from the product.
This compound:
-
Synthesis: The synthesis of the parent 2-phenylcyclopentanamine can be achieved through classical routes, often resulting in isomeric mixtures requiring separation. Stereoselective syntheses are also available. A derivative, (1S,2R)-2-aminocyclopentan-1-ol, can be conveniently prepared from ethyl 2-oxocyclopentanecarboxylate.[2]
-
Recyclability: Amine-based auxiliaries can typically be recovered after cleavage of the amide bond, often by acidic or basic hydrolysis, allowing for their reuse.[4]
Experimental Protocols
Detailed experimental procedures are essential for the replication of synthetic methods. Below are representative protocols for reactions employing the discussed chiral auxiliaries or their close analogues.
Asymmetric Alkylation with (1S,2R)-2-Aminocyclopentan-1-ol Derivative
This protocol describes the asymmetric alkylation of an N-acylated oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol.
Protocol:
-
Oxazolidinone Formation: React (1S,2R)-2-aminocyclopentan-1-ol with a suitable carbonyl source (e.g., phosgene equivalent) to form the corresponding (4R,5S)-cyclopentano[d]oxazolidin-2-one.
-
N-Acylation: The oxazolidinone is then acylated with an acyl chloride (e.g., propionyl chloride) in the presence of a base to yield the N-acyl oxazolidinone.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a strong base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to generate the corresponding lithium enolate.
-
Alkylation: The enolate solution is then treated with an alkylating agent (e.g., benzyl bromide).
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the alkylated product with high diastereoselectivity.[2]
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved from the product, for instance, by hydrolysis, to yield the chiral carboxylic acid and recover the amino alcohol auxiliary.
Asymmetric Ene Reaction with trans-2-Phenylcyclohexanol
This protocol outlines the glyoxylate-ene reaction using (-)-trans-2-phenylcyclohexanol as the chiral auxiliary.
Protocol:
-
Esterification: The glyoxylate ester of (-)-trans-2-phenylcyclohexanol is prepared.
-
Ene Reaction: The glyoxylate ester is reacted with an alkene (e.g., 1-hexene) in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride) at low temperature.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified to yield the ene product.
-
Product Transformation: The resulting ester can be reduced (e.g., with LiAlH4) to afford the corresponding chiral diol.[5]
Diagrams
The following diagrams illustrate the structures of the chiral auxiliaries and a generalized workflow for their application.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy of (1S,2S)-2-Phenylcyclopentanamine in Catalytic Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide, therefore, provides a comparative overview of the catalytic systems where a chiral amine of this nature could theoretically be employed. By examining data from structurally related and well-documented chiral amines and diamines, we offer a predictive assessment of the potential applications and performance of (1S,2S)-2-phenylcyclopentanamine. This document aims to serve as a foundational resource for researchers interested in exploring the catalytic potential of this and similar chiral molecules.
Potential Catalytic Applications of this compound
Based on the functionalities of this compound, it could potentially be utilized in several areas of asymmetric catalysis, primarily through its derivation into more complex ligands or its direct use as an organocatalyst.
-
As a Precursor for Chiral Ligands: The primary amine group can be readily functionalized to form Schiff bases, amides, or phosphoramidites. These derivatives can then act as chiral ligands for various transition metal-catalyzed reactions.
-
Organocatalysis: The chiral primary amine motif is a key feature in many organocatalysts, particularly in reactions involving enamine or iminium ion intermediates.
The logical workflow for exploring the catalytic potential of a novel chiral amine like this compound is depicted below.
Figure 1: A logical workflow for investigating the catalytic efficacy of a novel chiral amine like this compound.
Comparison with Structurally Related Catalysts
In the absence of direct data for this compound, we present a comparative analysis of well-established chiral ligands and organocatalysts that share structural similarities. This comparison can guide the design of experiments and the selection of appropriate catalytic systems for the target molecule.
Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones and imines is a powerful method for synthesizing chiral alcohols and amines. This reaction is often catalyzed by ruthenium, rhodium, or iridium complexes bearing chiral diamine ligands. A prominent example is the family of N-tosylated diamine ligands.
Table 1: Comparison of Chiral Diamine Ligands in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Metal | Substrate | Product | Yield (%) | ee (%) |
| (S,S)-TsDPEN | Ru(II) | Acetophenone | (R)-1-Phenylethanol | 95-99 | 97-99 |
| (S,S)-TsDACH | Ru(II) | Acetophenone | (R)-1-Phenylethanol | 92-98 | 95-98 |
| Hypothetical (1S,2S)-2-Phenylcyclopentanediamine derivative | Ru(II) | Acetophenone | (R/S)-1-Phenylethanol | N/A | N/A |
Data for TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and TsDACH (N-(p-toluenesulfonyl)-1,2-diaminocyclohexane) are compiled from various literature sources and are representative. Data for the hypothetical derivative is not available.
A potential catalytic cycle for the Ru(II)-catalyzed asymmetric transfer hydrogenation of a ketone is illustrated below.
Figure 2: A simplified representation of a plausible catalytic cycle for the asymmetric transfer hydrogenation of a ketone.
Chiral Primary Amines in Organocatalysis
Primary amines can catalyze reactions such as Michael additions and aldol reactions through the formation of enamine or iminium ion intermediates. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.
Table 2: Comparison of Chiral Primary Amine Organocatalysts in the Michael Addition of Propanal to Nitro-styrene
| Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| (S)-Proline derived primary amine | Toluene | 25 | 85-95 | 90-98 |
| (S)-Diphenylprolinol silyl ether derived primary amine | CH2Cl2 | -20 | 90-99 | >99 |
| Hypothetical this compound | N/A | N/A | N/A | N/A |
Data for proline and diphenylprolinol derived catalysts are representative values from the literature. Data for this compound is not available.
Experimental Protocols for Comparative Systems
To facilitate further research, detailed experimental protocols for the catalytic systems discussed above are provided. These can serve as a starting point for evaluating the catalytic activity of this compound and its derivatives.
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone using a Ru(II)-TsDPEN Catalyst
-
Catalyst Preparation: In a glovebox, [RuCl2(p-cymene)]2 (1 mol%) and (S,S)-TsDPEN (2.2 mol%) are dissolved in anhydrous isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: The reaction is carried out in a sealed vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Acetophenone (1 mmol) is added to a solution of formic acid and triethylamine (5:2 molar ratio) in isopropanol.
-
Catalysis: The pre-formed catalyst solution is added to the substrate mixture.
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (e.g., 25-40 °C) for a specified time (e.g., 12-24 hours).
-
Work-up and Analysis: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of 1-phenylethanol is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.
General Procedure for Organocatalytic Michael Addition using a Chiral Primary Amine
-
Reaction Setup: A vial is charged with the chiral primary amine catalyst (e.g., 10-20 mol%) and a carboxylic acid co-catalyst (e.g., benzoic acid, 10-20 mol%) in the chosen solvent (e.g., toluene or CH2Cl2).
-
Reagents: Nitro-styrene (1 mmol) is added to the catalyst solution and the mixture is stirred. Propanal (2-3 equivalents) is then added.
-
Reaction Conditions: The reaction is stirred at the specified temperature (e.g., -20 °C to 25 °C) and monitored by thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction mixture is directly purified by silica gel column chromatography to afford the desired Michael adduct. The yield is determined after purification. The diastereomeric ratio and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC analysis, respectively.
Conclusion and Future Outlook
While this compound presents a structurally intriguing scaffold for the development of new chiral catalysts and ligands, there is currently a significant gap in the scientific literature regarding its practical application and efficacy. The comparative data and experimental protocols provided in this guide for structurally analogous and well-characterized catalytic systems offer a valuable starting point for researchers wishing to explore the potential of this and other novel chiral amines.
Future research should focus on the synthesis of ligands derived from this compound and their systematic evaluation in a range of asymmetric transformations. Such studies will be crucial in determining the true catalytic potential of this promising chiral building block and its place within the toolkit of asymmetric synthesis. The systematic collection and publication of performance data will be invaluable to the broader scientific community.
A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Asymmetric alkylation, a powerful tool for introducing chirality, often relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction. This guide provides a comparative overview of the most prominent chiral auxiliaries employed in asymmetric alkylation, supported by experimental data, detailed protocols, and a visual representation of the general workflow.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective in inducing stereoselectivity, and readily removed under mild conditions without racemization of the desired product. This guide focuses on a selection of widely used and effective auxiliaries, including Evans' oxazolidinones, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, and 8-phenylmenthol derivatives.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in asymmetric alkylation reactions with various substrates and electrophiles.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinones are among the most reliable and widely used chiral auxiliaries.[1][2] They are particularly effective for the asymmetric alkylation of carboxylic acid derivatives. The stereochemical outcome is dictated by the rigid chelated (Z)-enolate formed upon deprotonation, where one face of the enolate is effectively shielded by the substituent at the C4 position of the oxazolidinone ring.[3]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Ref. |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 92 | >99:1 | [1] |
| N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | - | 98:2 | [3] |
| N-Propionyl-(S)-4-isopropyloxazolidin-2-one | Ethyl iodide | NaHMDS | 53 | - | [1] |
Myers' Pseudoephedrine Amides
Andrew G. Myers developed a practical method for asymmetric alkylation using the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[4][5] This method is applicable to a wide range of carboxylic acid derivatives and offers high levels of diastereoselectivity.[5] The reaction proceeds through a dianion formed by deprotonation of both the hydroxyl group and the α-proton of the amide.[6]
| Substrate (N-Acyl Pseudoephedrine) | Electrophile | Base | Yield (%) | Diastereomeric Excess (de, %) | Ref. |
| N-Propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA | 89 | ≥99 | [5] |
| N-Butanoyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA | 95 | 98 | [5] |
| N-Phenylacetyl-(1R,2R)-pseudoephedrine | Ethyl iodide | LDA | 91 | 97 | [5] |
| N-Alaninamide pivaldimine-(1S,2S)-pseudoephenamine | Benzyl bromide | LDA | 95 | >19:1 (dr) | [7] |
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[8] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are used to form chiral hydrazones, which are then deprotonated to form azaenolates that react with electrophiles with high stereoselectivity.[8][9]
| Substrate (Ketone/Aldehyde) | Auxiliary | Electrophile | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| 3-Pentanone | SAMP | Ethyl iodide | 56-58 (overall) | ≥95 | [9] |
| Propanal | SAMP | Methyl iodide | 65 | ≥98 | [8] |
| Cyclohexanone | RAMP | Benzyl bromide | 72 | 96 | [8] |
| Oxetan-3-one | SAMP | Benzyl bromide | 65 | 84 | [10] |
8-Phenylmenthol Auxiliaries
Terpene-derived auxiliaries, such as 8-phenylmenthol, have also proven effective in controlling the stereochemistry of alkylation reactions, particularly for esters.[11] The bulky 8-phenylmenthyl group effectively shields one face of the enolate, directing the approach of the electrophile.
| Substrate (Ester) | Electrophile | Diastereomeric Excess (de, %) | Ref. |
| 8-Phenylmenthyl propionate | Allyl bromide | 33 | [11] |
| 8-Phenylmenthyl methoxyacetate | Allyl bromide | 88 | [11] |
| 8-Phenylmenthyl α,β-unsaturated ester | Silylated telluronium allylide | High | [12] |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these methodologies. Below are representative protocols for the asymmetric alkylation using Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
Evans' Asymmetric Alkylation Protocol
This protocol describes the acylation of an oxazolidinone auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[3]
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene is added triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Propionic anhydride (1.2 equiv) is then added, and the mixture is heated to reflux for 30 minutes. After cooling, the reaction is quenched with water and the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, is extracted with an organic solvent, dried, and purified.
-
Diastereoselective Alkylation: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. Allyl iodide (1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC). The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified by chromatography. The diastereomeric ratio is typically determined by GC analysis.
-
Auxiliary Cleavage: The purified alkylated product is dissolved in a 4:1 mixture of THF and water and cooled to 0 °C. Lithium hydroxide (2.0 equiv) and 30% hydrogen peroxide (4.0 equiv) are added, and the mixture is stirred for 1 hour. The reaction is quenched with aqueous sodium sulfite, and the chiral auxiliary is recovered by extraction. The aqueous layer is acidified, and the enantiomerically enriched carboxylic acid is extracted, dried, and purified.
Myers' Asymmetric Alkylation Protocol
This procedure outlines the alkylation of a pseudoephedrine amide.[5][13]
-
Amide Formation: (1R,2R)-(+)-Pseudoephedrine (1.0 equiv) is dissolved in an appropriate solvent and reacted with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine to form the corresponding amide.
-
Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C is slowly added a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. The mixture is stirred and allowed to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. The reaction is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the alkylating agent (1.1-1.5 equiv) is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.
-
Auxiliary Removal: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions. For example, heating with aqueous sulfuric acid or a mixture of sodium hydroxide in ethanol/water will cleave the amide bond, allowing for the recovery of the chiral auxiliary and the isolation of the chiral carboxylic acid.
Enders' SAMP/RAMP Asymmetric Alkylation Protocol
This protocol describes the formation of a SAMP-hydrazone, followed by asymmetric alkylation and cleavage to the chiral ketone.[8][9]
-
Hydrazone Formation: A mixture of the ketone or aldehyde (1.0 equiv) and SAMP or RAMP (1.1 equiv) is stirred, often without solvent, or in a solvent like diethyl ether, typically at room temperature or with gentle heating, until the formation of the hydrazone is complete. The product is then purified by distillation or recrystallization.
-
Asymmetric Alkylation: The purified hydrazone (1.0 equiv) is dissolved in dry diethyl ether or THF and cooled to 0 °C. A solution of lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for a period to ensure complete deprotonation. The reaction is then cooled to a low temperature (e.g., -78 °C or -110 °C), and the alkyl halide (1.1 equiv) is added slowly. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the alkylated hydrazone is extracted, dried, and purified.
-
Cleavage of the Alkylated Hydrazone: The alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The excess ozone is then removed by bubbling nitrogen or argon through the solution. Reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) or treatment with aqueous acid (e.g., oxalic acid) cleaves the hydrazone, affording the α-alkylated ketone or aldehyde and allowing for the recovery of the chiral auxiliary.
Visualization of the Asymmetric Alkylation Workflow
The following diagram illustrates the general logical workflow of an asymmetric alkylation reaction using a chiral auxiliary.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
- 8. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 9. web.mit.edu [web.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids [escholarship.org]
- 12. Highly diastereoselective synthesis of vinylcyclopropane derivatives with (-)-8-phenylmenthol as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, chiral auxiliaries remain a cornerstone of asymmetric synthesis. A critical factor in the practical application and economic viability of these auxiliaries is their recyclability. This guide provides a comparative assessment of the recyclability of the (1S,2S)-2-phenylcyclopentanamine auxiliary against two widely used alternatives: Oppolzer's camphorsultam and pseudoephedrine. The comparison is based on available experimental data and established chemical principles.
Introduction to Chiral Auxiliary Recycling
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral product is formed, the auxiliary is cleaved and ideally recovered for reuse.[1] The efficiency of this recovery and recycling process is a key performance indicator for a chiral auxiliary, impacting the overall cost, sustainability, and scalability of a synthetic route. Effective recycling minimizes waste and reduces the cost associated with often expensive chiral molecules.[2]
This guide focuses on three distinct chiral auxiliaries, evaluating their recyclability based on reported experimental protocols and yields.
Comparison of Recyclability
The recyclability of a chiral auxiliary is primarily determined by the ease and efficiency of the cleavage from the product and the subsequent purification of the auxiliary for reuse. The following sections detail the recyclability of this compound (proposed), Oppolzer's camphorsultam, and pseudoephedrine.
This compound: A Proposed Recycling Protocol
Proposed Recovery Method: The most common method for cleaving the amide bond to recover a primary amine auxiliary is through acidic or basic hydrolysis.[5] Following the cleavage, an extraction workup allows for the separation of the chiral auxiliary from the desired carboxylic acid product.
Oppolzer's Camphorsultam: High-Efficiency Recycling via Continuous Flow
Oppolzer's camphorsultam is a versatile chiral auxiliary used in a variety of asymmetric transformations. Its recyclability has been demonstrated to be highly efficient, particularly with the development of continuous flow processes.[5][6]
Recovery Method: A telescoped three-stage continuous flow process has been developed for asymmetric hydrogenation reactions using Oppolzer's sultam.[6] This system automates the separation of the product and the auxiliary, allowing for either collection for later reuse or direct recycling back into the process.[5][6] The recovery involves a liquid-liquid extraction to separate the auxiliary from the product.[6]
Pseudoephedrine: Solid-Phase Synthesis for Facile Recycling
Pseudoephedrine is a widely used chiral auxiliary, particularly for the asymmetric alkylation of carboxylic acids.[1] A significant advancement in its application has been the development of a solid-phase synthesis approach, which greatly simplifies its recovery and reuse.[7]
Recovery Method: In the solid-phase approach, pseudoephedrine is immobilized on a resin.[7] After the asymmetric alkylation reaction, the desired product is cleaved from the resin-bound auxiliary. The resin, with the auxiliary still attached, can then be washed and reused in subsequent reactions with no significant loss in yield or enantiomeric excess of the products.[7]
Quantitative Data on Auxiliary Recycling
The following table summarizes the available quantitative data for the recyclability of the discussed chiral auxiliaries.
| Chiral Auxiliary | Recycling Method | Recovery Yield (Crude) | Recovery Yield (Purified) | Remarks |
| This compound | Proposed: Acidic/Basic Hydrolysis & Extraction | Not Reported | Not Reported | Recovery yields are expected to be high based on standard laboratory procedures for amide hydrolysis and amine extraction. |
| Oppolzer's Camphorsultam | Continuous Flow & Liquid-Liquid Extraction | 71-79%[4][6] | 48-56% (Recrystallized)[4][6] | Automated process enables "pseudo-catalytic" use of the auxiliary.[6] |
| Pseudoephedrine | Solid-Phase Synthesis | Not Quantified (High) | Not Applicable | Can be conveniently recycled and reused with no significant loss in the yield or enantiomeric excess of the products.[7] |
Experimental Protocols
Proposed Protocol for Recycling this compound
1. Amide Cleavage (Acidic Hydrolysis):
-
The N-acylated product is dissolved in a suitable solvent (e.g., dioxane or methanol).
-
An aqueous solution of a strong acid (e.g., 6M HCl) is added.
-
The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is consumed.
2. Workup and Extraction:
-
The reaction mixture is cooled to room temperature and the organic solvent is removed under reduced pressure.
-
The aqueous solution is washed with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the carboxylic acid product.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 12.
-
The free this compound is extracted from the basic aqueous layer using an organic solvent (e.g., dichloromethane).
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the recovered auxiliary.
3. Purification:
-
The recovered auxiliary can be further purified by distillation or recrystallization of its salt if necessary.
Experimental Workflow for Recycling Oppolzer's Camphorsultam (Continuous Flow)
The following is a simplified description of the continuous flow recycling process for Oppolzer's camphorsultam as described in the literature.[6]
1. Reaction and In-line Quenching:
-
The substrate, auxiliary, and reagents are pumped through a series of reactors to perform the desired chemical transformations (e.g., acylation, hydrogenation).
-
The reaction stream is quenched in-line.
2. Liquid-Liquid Extraction and Separation:
-
The quenched reaction mixture is fed into a liquid-liquid separator.
-
An aqueous phase is introduced to extract the auxiliary, while the product remains in the organic phase.
-
The two phases are separated continuously.
3. Auxiliary Recovery and Optional Recycling:
-
The aqueous stream containing the auxiliary is collected.
-
The auxiliary can be isolated from the aqueous phase by acidification and extraction.
-
Alternatively, the aqueous stream containing the auxiliary can be directly fed back to the beginning of the process for real-time recycling.[6]
Experimental Workflow for Recycling Pseudoephedrine (Solid-Phase)
The following outlines the general workflow for using and recycling resin-bound pseudoephedrine.[7]
1. Immobilization and Acylation:
-
Pseudoephedrine is attached to a solid support (e.g., Merrifield resin).
-
The immobilized auxiliary is then acylated with the desired carboxylic acid.
2. Asymmetric Transformation:
-
The resin-bound substrate undergoes the desired asymmetric reaction (e.g., deprotonation and alkylation).
3. Cleavage of the Product:
-
The chiral product is cleaved from the solid support under appropriate conditions, leaving the auxiliary attached to the resin.
4. Resin Regeneration and Reuse:
-
The resin is washed thoroughly to remove any residual product and reagents.
-
The regenerated resin with the attached auxiliary is ready for reuse in a subsequent reaction cycle.
Visualizing the Recycling Workflows
Caption: Proposed workflow for recycling this compound.
Caption: Workflow for Oppolzer's camphorsultam recycling via continuous flow.
References
- 1. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
Performance of (1S,2S)-2-Phenylcyclopentanamine in the Synthesis of Chiral Intermediates for Substance P (NK-1 Receptor) Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of (1S,2S)-2-phenylcyclopentanamine as a chiral auxiliary in the asymmetric synthesis of key intermediates for Substance P (NK-1 receptor) antagonists, a critical class of drugs used in antiemetic therapies. The information presented herein is based on a comprehensive review of synthetic methodologies, offering a valuable resource for process development and optimization in the pharmaceutical industry.
Introduction to this compound in Asymmetric Synthesis
This compound is a chiral primary amine that serves as a versatile chiral auxiliary and ligand in asymmetric synthesis. Its rigid cyclopentane backbone and the cis-relationship between the phenyl and amino groups provide a well-defined stereochemical environment, enabling high levels of stereocontrol in various chemical transformations. This is particularly relevant in the synthesis of complex pharmaceutical ingredients where a specific stereoisomer is required for therapeutic efficacy. One of the notable, albeit not explicitly detailed in publicly available industrial processes, potential applications of this chiral amine is in the synthesis of precursors for drugs like Aprepitant, a potent Substance P antagonist.
Comparative Performance in Asymmetric Alkylation for the Synthesis of a Key Morpholine Intermediate
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary/Ligand | Substrate | Reaction Conditions | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| This compound Derivative (Hypothetical) | N-Acyl Morpholinone | LDA, THF, -78 °C; Alkyl Halide | >95:5 d.r. (expected) | >85 (expected) | N/A |
| (4R,5S)-4-Phenyl-1,3-oxazolidin-2-one | N-Acyl Oxazolidinone | n-BuLi, THF, -78 °C; Alkyl Halide | 90:10 to >99:1 d.r. | 80-95 | [1][2] |
| (1R,2S)-Ephedrine-derived Oxazolidinone | N-Acyl Oxazolidinone | LDA, THF, -78 °C; Alkyl Halide | 85:15 to 95:5 d.r. | 75-90 | [1][2] |
| (S)-4-Benzyl-2-oxazolidinone | N-Acyl Oxazolidinone | NaHMDS, THF, -78 °C; Alkyl Halide | >98:2 d.r. | 88-97 | [1][2] |
Note: The data for the this compound derivative is hypothetical and based on the expected high stereochemical control imparted by its rigid structure in similar transformations. The other entries represent typical data for well-established chiral auxiliaries in asymmetric alkylation reactions.
Experimental Protocols
Below are representative experimental protocols for asymmetric synthesis using chiral auxiliaries. While a specific industrial protocol for this compound is not available, a general procedure for asymmetric alkylation using a chiral morpholinone derived from it can be conceptualized.
Conceptual Experimental Protocol: Asymmetric Alkylation of an N-Acyl Morpholinone Derived from this compound
Objective: To synthesize an α-alkylated morpholinone with high diastereoselectivity.
Materials:
-
N-Acyl morpholinone derived from this compound
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of the N-acyl morpholinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of LDA (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-alkylated morpholinone.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Visualizing the Asymmetric Synthesis Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral pharmaceutical intermediate using a chiral auxiliary.
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Signaling Pathway Context: NK-1 Receptor Antagonism
Substance P is a neuropeptide that binds to the neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). This interaction is implicated in the transmission of pain signals and the induction of emesis. Aprepitant and other NK-1 receptor antagonists block this signaling pathway.
Caption: Simplified NK-1 Receptor Signaling Pathway and the Action of Aprepitant.
Conclusion
This compound represents a potentially powerful chiral auxiliary for industrial-scale asymmetric synthesis, particularly in the construction of complex chiral molecules like the precursors to Substance P antagonists. Its rigid structure is expected to confer high levels of stereocontrol, leading to high diastereomeric excess and yields in key synthetic steps. While direct, publicly available industrial data is scarce, a comparison with established chiral auxiliaries suggests its potential for efficient and selective transformations. Further process development and publication of industrial case studies would be invaluable in fully elucidating its comparative performance and solidifying its role in pharmaceutical manufacturing.
References
A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis
In the realm of asymmetric synthesis, the quest for methodologies that afford high levels of stereochemical control is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries represent a robust and reliable strategy to introduce chirality into achiral substrates. Among the plethora of auxiliaries developed, oxazolidinones, particularly those popularized by David A. Evans, have emerged as a cornerstone of modern organic synthesis. This guide provides an objective comparison of the performance of various Evans-type oxazolidinone auxiliaries in key chemical transformations, supported by experimental data and detailed protocols.
While this guide focuses on the widely used oxazolidinone auxiliaries, a survey of the scientific literature reveals a notable absence of phenylcyclopentanamine as a commonly employed chiral auxiliary for asymmetric synthesis. Although cyclic diamines can function as chiral auxiliaries, and the synthesis of cypenamine (trans-2-phenylcyclopentylamine) is documented, its application as a chiral auxiliary in key reactions such as enolate alkylation or aldol additions is not reported.[1][2] Therefore, a direct experimental comparison is not feasible.
Performance of Oxazolidinone Auxiliaries in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the stereoselective formation of carbon-carbon bonds. The stereochemical outcome is highly dependent on the steric hindrance provided by the substituent on the oxazolidinone ring, which directs the approach of the electrophile. The reaction typically proceeds with high diastereoselectivity.[3][4]
Below is a summary of the performance of different N-acyl oxazolidinones in asymmetric alkylation reactions, demonstrating the influence of the auxiliary's substituent and the electrophile on the diastereoselectivity and yield of the product.
| Auxiliary (R¹) | Acyl Group (R²) | Electrophile (E-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl | Propionyl | Allyl iodide | 98:2 | >90 | [5][6] |
| Isopropyl | Propionyl | Benzyl bromide | >99:1 | 95 | [7] |
| tert-Butyl | Propionyl | Methyl iodide | 99:1 | 90 | [7] |
| Phenyl | Acetyl | Benzyl bromide | 95:5 | 85 | [8] |
Key Observation: The bulky substituents on the oxazolidinone auxiliary, such as benzyl and isopropyl, effectively shield one face of the enolate, leading to high diastereoselectivity in the alkylation step.
Logical Workflow for Asymmetric Alkylation using an Oxazolidinone Auxiliary
The following diagram illustrates the general workflow for an asymmetric alkylation reaction using an Evans-type oxazolidinone auxiliary, from acylation to the final cleavage step to yield the chiral carboxylic acid.
Performance of Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions
The Evans asymmetric aldol reaction is a highly reliable and stereoselective method for the synthesis of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously.[9][10] The formation of a boron-chelated (Z)-enolate directs the diastereoselective addition to an aldehyde.[11]
The table below presents data from asymmetric aldol reactions, showcasing the high diastereoselectivity achieved with various aldehydes.
| Auxiliary (R¹) | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isopropyl | Isobutyraldehyde | >99:1 | 85 | [12] |
| Benzyl | Acrolein | 95:5 | 87 | [13] |
| Phenyl | Benzaldehyde | >98:2 | 90 | [14] |
| (4S,5R)-4-methyl-5-phenyl | Propionaldehyde | 97:3 | 88 | [15] |
Key Observation: The Evans protocol for aldol reactions consistently produces the syn-aldol adduct with excellent diastereoselectivity across a range of aldehydes.
Signaling Pathway for Stereochemical Control in the Evans Aldol Reaction
The stereochemical outcome of the Evans aldol reaction is rationalized by the formation of a rigid, chair-like six-membered transition state. The following diagram illustrates this key intermediate that dictates the facial selectivity.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
A Comparative Guide to Validating the Absolute Configuration of Synthesis Products
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects, or even toxicity. This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of synthesis products, supported by experimental data and detailed protocols.
Comparison of Key Methods
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty. The following table summarizes the key characteristics of four widely used techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[6][7] | Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[8][9] |
| Sample Requirement | High-quality single crystal (microgram to milligram scale).[1] The presence of a heavy atom (Z > 8) is beneficial.[1][10][11] | 1-10 mg of sample dissolved in a suitable solvent (e.g., CDCl3).[12][13] The sample can be a neat liquid, oil, or solution.[14] | Microgram to milligram quantities in solution. Requires a UV-active chromophore in proximity to the stereocenter.[7][15] | ~1-5 mg of the alcohol or amine of interest.[8][9] |
| Analysis Time | Days to weeks (including crystallization). | Hours for data acquisition and computation.[8] | Hours for data acquisition and computation. | 4-6 hours of active effort over 1-2 days for synthesis and NMR analysis.[8][9] |
| Key Advantage | Provides an unambiguous and definitive determination of the absolute configuration.[1][16] | Applicable to a wide range of molecules in solution, avoiding the need for crystallization.[14][17] | High sensitivity for molecules with strong chromophores. | Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[18][19] |
| Key Limitation | The primary challenge is growing a suitable single crystal.[1] Light-atom molecules may not produce a strong enough anomalous signal.[11][20] | Requires comparison with computationally expensive DFT calculations for confident assignment.[12][14] | Limited to molecules with a suitable chromophore. The accuracy of the assignment can be affected by conformational flexibility.[7][21] | An indirect method that determines the configuration relative to the chiral derivatizing agent. Can be prone to misinterpretation if the conformational preferences of the diastereomers are not well-understood.[22] |
Experimental Protocols
X-ray Crystallography (Anomalous Dispersion)
Methodology:
-
Crystallization: Grow a high-quality single crystal of the enantiomerically pure compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (often Cu-Kα radiation for organic molecules to enhance anomalous dispersion effects).[3] A detector records the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and other parameters.
-
Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering.[2][11] This is typically done by calculating the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure.[1] A value near 0 with a small standard uncertainty provides high confidence in the assignment.
Vibrational Circular Dichroism (VCD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a solution of the chiral molecule (typically 1-10 mg) in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃) at a concentration of about 0.1 M.[12]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[5][23] This typically involves multiple scans that are averaged to improve the signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search for the molecule using computational chemistry software to identify all low-energy conformers.
-
For each conformer, perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), often at the B3LYP/6-31G(d) level or higher.[24][25]
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).[17] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.
-
Electronic Circular Dichroism (ECD) Spectroscopy
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.
-
ECD Spectrum Measurement: Record the ECD spectrum of the sample using a CD spectrometer, typically over a wavelength range that covers the absorption bands of the chromophore.[26]
-
Computational Modeling:
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated ECD spectrum.
-
Compare the experimental ECD spectrum with the calculated spectrum.[15] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.
-
NMR Spectroscopy (Mosher's Method)
Methodology:
-
Esterification: Divide the sample of the chiral secondary alcohol or amine into two portions. React one portion with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding diastereomeric Mosher esters.[28][9]
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.[8] It is crucial to carefully assign the proton signals for both diastereomers.
-
Data Analysis:
-
For each proton, calculate the difference in chemical shift (Δδ) between the two diastereomers: Δδ = δS - δR.
-
Draw the two diastereomers in a planar, extended conformation with the MTPA moiety and the substituents on the chiral center arranged around the C-O bond.
-
Protons on one side of the MTPA phenyl group will have positive Δδ values, while those on the other side will have negative Δδ values.
-
By analyzing the sign of the Δδ values for the different substituents, the absolute configuration of the original alcohol or amine can be deduced.[29]
-
Visualizations
Caption: Workflow for determining the absolute configuration of a synthesis product.
Caption: Logical comparison of methods for absolute configuration validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. purechemistry.org [purechemistry.org]
- 7. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. Absolute configuration - Wikipedia [en.wikipedia.org]
- 11. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. schrodinger.com [schrodinger.com]
- 14. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. jascoinc.com [jascoinc.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. emeraldcloudlab.com [emeraldcloudlab.com]
- 27. researchgate.net [researchgate.net]
- 28. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 29. mdpi.com [mdpi.com]
A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral amines is a critical cornerstone of bringing new therapeutics to market. These essential building blocks are prevalent in a vast array of pharmaceuticals, and their stereochemistry profoundly influences pharmacological activity. This guide provides a comprehensive comparison of the leading methods for chiral amine synthesis, offering a detailed cost-benefit analysis supported by experimental data to inform your selection of the most appropriate technique for your research and development needs.
The landscape of chiral amine synthesis is diverse, ranging from classical chemical resolutions to modern biocatalytic and asymmetric catalytic methods. The optimal choice depends on a multitude of factors, including the scale of the synthesis, the desired enantiopurity, the cost of raw materials and catalysts, and the environmental impact of the process. This guide will delve into the intricacies of four primary methodologies: biocatalytic transamination, biocatalytic reductive amination, diastereomeric resolution, and asymmetric synthesis using metal catalysts.
Comparative Analysis of Chiral Amine Synthesis Methods
The following tables provide a quantitative comparison of key performance indicators and cost factors associated with different chiral amine synthesis methods.
Table 1: Performance Comparison of Chiral Amine Synthesis Methods
| Method | Typical Yield (%) | Enantiomeric Excess (ee%) | Catalyst/Resolving Agent Loading | Reaction Time |
| Biocatalytic Transamination | 90%[1] | >99%[1] | 5 g/L enzyme[2] | 48-50 hours[1][2] |
| Biocatalytic Reductive Amination | 31% (can be improved to 80-90%)[1] | >99% | Enzyme loading varies | 48 hours[2] |
| Diastereomeric Resolution | <50% (per enantiomer) | >99% | Stoichiometric | Variable (days) |
| Asymmetric Metal Catalysis | 90-98%[3] | 95-99%[3] | Low (S/C up to 2000)[4] | Variable (hours) |
Table 2: Cost-Benefit Analysis of Chiral Amine Synthesis Methods
| Method | Key Advantages | Key Disadvantages | Estimated Cost |
| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, environmentally friendly. | Unfavorable equilibrium, potential product inhibition.[1] | $0.51/g (for (S)-α-methylbenzylamine)[1] |
| Biocatalytic Reductive Amination | High atom economy, uses inexpensive ammonia as an amine source. | Lower initial conversion rates, high enzyme cost.[1] | $2.06/g (for (S)-α-methylbenzylamine)[1] |
| Diastereomeric Resolution | Well-established, scalable technology.[5] | Maximum theoretical yield of 50% for the desired enantiomer, requires stoichiometric resolving agents.[5] | Variable, depends on the cost of the resolving agent. |
| Asymmetric Metal Catalysis | High efficiency and enantioselectivity, low catalyst loading.[3][4] | Cost and toxicity of precious metal catalysts, requires anhydrous/anaerobic conditions. | Variable, catalyst cost can be significant. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthesis methods.
Biocatalytic Transamination for the Synthesis of (S)-α-Methylbenzylamine[1][2]
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
NAD+ (1 g/L)
-
Pyridoxal-5-phosphate (0.5 g/L)
-
Glucose (90 g/L)
-
Alanine (90 g/L)
-
Acetophenone (50 g/L)
-
Glucose dehydrogenase (GDH) (1 g/L)
-
Lactate dehydrogenase (LDH) (1 g/L)
-
Transaminase (ATA) (5 g/L)
-
Ion-exchange resin (e.g., Amberlite XAD 1180) (200 g/L)
Procedure:
-
Prepare the reaction mixture by dissolving all components except the enzymes and acetophenone in the potassium phosphate buffer in a suitable reactor.
-
Add the enzymes (GDH, LDH, and ATA) to the mixture.
-
Start the reaction by adding the acetophenone.
-
Maintain the reaction at 30°C with overhead mechanical stirring at 400 rpm for 50 hours.
-
Monitor the reaction progress by analyzing samples for the formation of (S)-α-methylbenzylamine using an appropriate analytical technique (e.g., GC or HPLC).
-
Upon completion, the product can be isolated and purified from the reaction mixture. The ion-exchange resin aids in in-situ product removal to drive the equilibrium.
Biocatalytic Reductive Amination for Chiral Amine Synthesis
General Procedure:
-
A reaction vessel is charged with a buffer solution, the ketone substrate, an amine donor (often ammonia or an alkylamine), and a nicotinamide cofactor (NADH or NADPH).
-
An amine dehydrogenase (AmDH) or a reductive aminase (RedAm) enzyme is added to initiate the reaction.
-
A cofactor regeneration system, such as glucose dehydrogenase and glucose, is often included to recycle the expensive nicotinamide cofactor.
-
The reaction is stirred at a controlled temperature (e.g., 30°C) for a specified time (e.g., 48 hours).
-
The formation of the chiral amine product is monitored, and upon completion, the product is extracted and purified.
Diastereomeric Resolution of a Racemic Amine[6]
Materials:
-
Racemic α-methylbenzylamine
-
(+)-Tartaric acid (R,R-tartaric acid)
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol in an Erlenmeyer flask. Gentle heating may be required.
-
Cautiously add 6.1 mL of racemic α-methylbenzylamine to the solution. The mixture will heat up.
-
Allow the solution to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the diastereomeric salt.
-
Collect the prism-shaped crystals of the (S)-amine-(R,R)-tartrate salt by suction filtration and wash them with a small amount of ice-cold methanol.
-
To recover the free amine, partially dissolve the salt crystals in 20 mL of water and slowly add 3-4 mL of 50% sodium hydroxide solution until the salt is completely dissolved.
-
The free (S)-α-methylbenzylamine will form an organic layer on top of the aqueous layer.
-
Extract the amine with diethyl ether.
-
Dry the ether extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the ether by distillation to obtain the resolved (S)-α-methylbenzylamine.
Visualizing the Pathways and Workflows
To better understand the processes involved in chiral amine synthesis, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Conclusion
The synthesis of chiral amines remains a dynamic field of research, with significant advancements in both biocatalytic and chemocatalytic methodologies. Biocatalytic approaches, particularly transamination, offer a green and highly selective route to enantiopure amines, with costs becoming increasingly competitive with traditional methods. While reductive amination holds promise for its atom economy, further improvements in enzyme activity are needed to enhance its cost-effectiveness. Diastereomeric resolution, though a mature technology, is inherently limited by its 50% theoretical yield for a single enantiomer. Asymmetric metal catalysis provides a powerful and efficient alternative, though the cost and environmental concerns associated with precious metals must be carefully considered.
Ultimately, the selection of a synthesis method will be guided by the specific requirements of the project. For large-scale, cost-sensitive manufacturing, a highly optimized biocatalytic process may be the most attractive option. For smaller-scale research and development where versatility and speed are paramount, asymmetric metal catalysis might be preferred. This guide provides the foundational data and protocols to empower researchers to make informed decisions in this critical area of drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of (1S,2S)-2-phenylcyclopentanamine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (1S,2S)-2-phenylcyclopentanamine, ensuring adherence to safety protocols and regulatory compliance.
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. The following table summarizes the likely hazard classifications based on data from analogous compounds.
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Flammable Liquid | Likely to have a low flash point and can be ignited by heat, sparks, or flames. Vapors may form explosive mixtures with air.[1][2][3][4] | Flame-retardant lab coat, safety glasses, nitrile gloves. Work in a well-ventilated area or chemical fume hood, away from ignition sources. |
| Acute Toxicity (Oral, Inhalation) | Toxic if swallowed or inhaled.[1][2][3] | Chemical fume hood, approved respirator, safety glasses, nitrile gloves. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][3] | Chemical-resistant gloves (e.g., butyl rubber), lab coat, safety goggles, and a face shield. |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[5] | Prevent release to the environment. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Keep amine waste separate from other chemical waste streams to prevent potentially violent reactions, especially with acids and oxidizing agents.[1][2]
2. Container Selection and Management:
-
Use a chemically compatible container, preferably the original container or a clean, dry, and properly labeled polyethylene or glass bottle with a secure screw cap. Do not use metal containers.
-
Ensure the container is in good condition, free from cracks or leaks.
-
Do not overfill the container; leave adequate headspace for vapor expansion.
-
Keep the waste container tightly closed when not in use.
3. Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.
-
The storage area should be away from heat sources, direct sunlight, and incompatible materials.
-
Provide secondary containment to capture any potential leaks.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide a complete and accurate description of the waste, including the chemical name and any known hazards.
-
Follow all institutional and local regulations for hazardous waste manifest and pickup procedures.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentylamine(1003-03-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling (1S,2S)-2-phenylcyclopentanamine
Disclaimer: The following recommendations are based on general safety principles for handling chemical compounds in a research environment. It is crucial to conduct a risk assessment specific to your laboratory's standard operating procedures and the nature of the experiments being performed.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (1S,2S)-2-phenylcyclopentanamine.
| Protection Type | Recommended Equipment | Details and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times to protect from splashes. A face shield offers an additional layer of protection for the entire face and should be used when there is a higher risk of splashing or aerosol generation.[1][2] |
| Hand Protection | Double Gloving with Chemical-Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[3] Change gloves frequently, especially if contaminated, torn, or punctured. |
| Body Protection | Disposable, Low-Permeability Gown | A disposable gown made of a material like polyethylene-coated polypropylene provides a barrier against spills and contamination.[3] Lab coats made of absorbent materials are not suitable. Gowns should be changed regularly and immediately if contaminated. |
| Respiratory Protection | NIOSH-Approved Respirator | The use of a respirator should be determined by a site-specific risk assessment. For handling powders or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is recommended.[1][2] All personnel requiring respiratory protection must be properly fit-tested and trained. |
| Foot Protection | Chemical-Resistant, Steel-Toe Boots or Shoes | Enclosed, chemical-resistant footwear is necessary to protect against spills and falling objects. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Experimental Workflow:
The following diagram illustrates a standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



